Product packaging for Methyl 3-hydroxyoctadecanoate(Cat. No.:CAS No. 2420-36-2)

Methyl 3-hydroxyoctadecanoate

カタログ番号: B142804
CAS番号: 2420-36-2
分子量: 314.5 g/mol
InChIキー: XIGHAQIRKIFLFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 3-hydroxyoctadecanoate is an ester product that has been newly identified as a bioactive compound with specific antibiofilm properties. Recent research published in 2025 highlights its isolation from the Arctic marine diatom Porosira glacialis , marking the first report of this compound in diatoms and its novel association with antibiofilm activity . Studies demonstrate that this compound significantly inhibits biofilm formation by Staphylococcus epidermidis , a bacterium often associated with medical device-related infections, without exhibiting any observed cytotoxicity . This unique combination of potent antibiofilm action and a non-cytotoxic profile makes it a compound of high interest for foundational research in developing new strategies to combat biofilm-related challenges. Its potential applications span multiple fields, including the exploration of new antimicrobial agents, the development of anti-fouling surfaces for medical and industrial equipment, and the broader study of microbial ecology and chemical defense mechanisms in microalgae .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O3 B142804 Methyl 3-hydroxyoctadecanoate CAS No. 2420-36-2

特性

IUPAC Name

methyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHAQIRKIFLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337117
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-36-2
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Natural Presence of Methyl 3-hydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analysis, and potential biological significance of Methyl 3-hydroxyoctadecanoate has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current knowledge surrounding this long-chain hydroxy fatty acid methyl ester, with a focus on its presence in the marine diatom Porosira glacialis.

Natural Occurrence and Quantitative Analysis

This compound has been identified as a naturally occurring metabolite in the Arctic marine diatom Porosira glacialis.[1][2][3] This discovery represents the first instance of this compound being reported in diatoms.[1][2][3] Quantitative analysis of purified this compound from P. glacialis biomass reveals its presence at a concentration of approximately 0.03 mg per gram of dry weight.

Natural SourceOrganismConcentration (mg/g dry weight)Analytical Method(s)Reference
Marine DiatomPorosira glacialis~ 0.03HRMS, NMR[1]

Experimental Protocols

This section outlines the key experimental methodologies for the extraction, purification, and identification of this compound from natural sources, primarily based on the successful isolation from Porosira glacialis.

Biomass Cultivation and Harvesting
  • Organism: Porosira glacialis is cultivated in photobioreactors. Large-scale cultivation is necessary to obtain sufficient biomass for extraction.[1]

  • Harvesting: The diatom biomass is harvested from the culture, resulting in a wet biomass that is then processed to determine the dry weight.[1]

Extraction and Bioactivity-Guided Fractionation
  • Extraction: The wet biomass of P. glacialis is subjected to organic extraction to yield a crude extract.[1]

  • Fractionation: The crude extract undergoes bioactivity-guided fractionation, a process where the extract is separated into different fractions, and each fraction is tested for a specific biological activity (in this case, antibiofilm activity) to isolate the active compounds.[1][2][3]

Purification
  • Chromatography: The bioactive fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC). An Atlantis™ T3 C18 column is utilized with a solvent gradient of water and acetonitrile, both containing 0.1% formic acid, to isolate the pure compounds.[1]

Structural Elucidation
  • High-Resolution Mass Spectrometry (HRMS): The elemental composition of the purified compound is determined using HRMS. For this compound (referred to as Compound D in the study), a protonated molecular ion [M+H]⁺ at m/z 315.2895 and a sodium adduct [M+Na]⁺ at m/z 337.2715 are observed. The elemental composition of the protonated species is determined as C₁₉H₃₉O₃⁺, corresponding to the neutral molecular formula C₁₉H₃₈O₃. A prominent fragment ion at m/z 297.1855, indicating a neutral loss of water (–H₂O), suggests the presence of a hydroxyl group.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (COSY and HMBC) are conducted to confirm the structure. The proton signal at δH 3.80 (δC 67.1) is identified as a hydroxyl-bearing CH group. Its correlation with adjacent methylene (B1212753) groups confirms the secondary hydroxyl at the C3 position and the overall structure of this compound.[1][2]

Biological Activity and Signaling Pathways

Antibiofilm Activity

This compound has been demonstrated to possess antibiofilm activity. It inhibits the biofilm formation of the bacterium Staphylococcus epidermidis without showing cytotoxicity at the screening concentrations.[1][2][3] This finding suggests its potential as a lead compound for the development of novel agents to combat bacterial biofilms.

The experimental workflow for identifying this antibiofilm activity is outlined below:

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction & Fractionation cluster_testing Bioactivity Testing cluster_purification Purification & Identification P_glacialis Porosira glacialis Cultivation Biomass Harvest Biomass P_glacialis->Biomass Extraction Organic Extraction Biomass->Extraction Fractionation Bioactivity-Guided Fractionation Extraction->Fractionation Antibiofilm_Assay S. epidermidis Antibiofilm Assay Fractionation->Antibiofilm_Assay HPLC HPLC Purification Antibiofilm_Assay->HPLC HRMS HRMS Analysis HPLC->HRMS NMR NMR Analysis HPLC->NMR M3O This compound HRMS->M3O NMR->M3O MAMP_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MAMP 3-Hydroxy Fatty Acid (MAMP) Receptor Receptor Kinase (e.g., LORE) MAMP->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Immune_Response Immune Response Signaling_Cascade->Immune_Response Induction

References

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctadecanoic acid is a hydroxylated long-chain fatty acid with significant biological relevance. It is a known component of lipid A in some Gram-negative bacteria, contributing to the structure and function of the outer membrane. Its presence is also implicated in various physiological processes, and its derivatives are of interest in drug development. This technical guide provides a comprehensive overview of the plausible biosynthetic pathways of 3-hydroxyoctadecanoic acid, drawing from established principles of fatty acid metabolism. While a dedicated, standalone pathway for its synthesis is not extensively characterized, its formation can be logically deduced from the activities of enzymes involved in fatty acid synthesis (FAS) and β-oxidation. This document details the key enzymatic steps, presents relevant quantitative data in a structured format, provides experimental protocols for pathway elucidation, and includes visualizations of the proposed metabolic routes.

Core Biosynthetic Pathways

The biosynthesis of 3-hydroxyoctadecanoic acid is primarily linked to two fundamental cellular processes: de novo fatty acid synthesis and the β-oxidation of fatty acids. The specific pathway utilized will depend on the organism and the metabolic state of the cell.

De Novo Fatty Acid Synthesis (FASII Pathway)

In the context of de novo fatty acid synthesis, particularly the Type II Fatty Acid Synthesis (FASII) pathway found in bacteria and plants, 3-hydroxy fatty acids are key intermediates. The synthesis of (R)-3-hydroxyoctadecanoyl-ACP is a critical step in the elongation cycle of long-chain fatty acids.

The key enzymatic steps are:

  • Condensation: The cycle begins with the condensation of a C16 acyl-ACP (palmitoyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabF) . This reaction forms a C18 β-ketoacyl-ACP (3-ketostearoyl-ACP).

  • Reduction: The 3-ketostearoyl-ACP is then reduced to (R)-3-hydroxyoctadecanoyl-ACP by the NADPH-dependent enzyme β-ketoacyl-ACP reductase (FabG) .[1][2][3][4][5][6][7]

  • Release or Diversion: At this stage, the (R)-3-hydroxyoctadecanoyl-ACP can either proceed through the rest of the fatty acid synthesis cycle (dehydration and a second reduction to form stearoyl-ACP) or be diverted from the pathway. The release of the free fatty acid would require the action of an acyl-ACP thioesterase .

Table 1: Key Enzymes in the FASII Pathway for 3-Hydroxyoctadecanoic Acid Synthesis

EnzymeGene (E. coli homolog)EC NumberSubstrateProductCofactor
β-ketoacyl-ACP synthasefabF2.3.1.41Palmitoyl-ACP + Malonyl-ACP3-Ketostearoyl-ACP-
β-ketoacyl-ACP reductasefabG1.1.1.1003-Ketostearoyl-ACP(R)-3-Hydroxyoctadecanoyl-ACPNADPH
Acyl-ACP thioesterasetesA3.1.2.14(R)-3-Hydroxyoctadecanoyl-ACP(R)-3-Hydroxyoctadecanoic acid + ACPH₂O
Involvement in Lipid A Biosynthesis

In many Gram-negative bacteria, (R)-3-hydroxy fatty acids are essential components of lipid A, the hydrophobic anchor of lipopolysaccharides. The synthesis of these fatty acids is directly linked to the FASII pathway. The enzyme LpxA (UDP-N-acetylglucosamine acyltransferase) transfers a β-hydroxyacyl chain from a carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine, the first step in lipid A biosynthesis.[8][9] While typically utilizing medium-chain 3-hydroxy fatty acids, the specificity of LpxA can vary between bacterial species, and in some cases, longer chains like 3-hydroxyoctadecanoic acid may be incorporated.

β-Oxidation Pathway (Reversible Hydration)

The β-oxidation pathway is primarily a catabolic process for breaking down fatty acids. However, the second step of this pathway, the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA, is a reversible reaction catalyzed by enoyl-CoA hydratase .[10][11][12] Under certain metabolic conditions where there is an accumulation of the enoyl-CoA intermediate, the reverse reaction could lead to the formation of 3-hydroxyoctadecanoyl-CoA.

The key enzymatic step is:

  • Hydration: The enzyme enoyl-CoA hydratase catalyzes the hydration of trans-2-octadecenoyl-CoA to yield (S)-3-hydroxyoctadecanoyl-CoA.[10][11][12]

Table 2: Enzyme of the β-Oxidation Pathway Potentially Involved in Synthesis

EnzymeEC NumberSubstrateProductCofactor
Enoyl-CoA hydratase4.2.1.17trans-2-Octadecenoyl-CoA(S)-3-Hydroxyoctadecanoyl-CoAH₂O

Visualization of Biosynthetic Pathways

Biosynthesis_of_3_Hydroxyoctadecanoic_Acid cluster_FAS Fatty Acid Synthesis (FASII) cluster_BetaOxidation β-Oxidation (Reversible) cluster_LipidA Lipid A Synthesis Palmitoyl_ACP Palmitoyl-ACP (C16) Ketostearoyl_ACP 3-Ketostearoyl-ACP (C18) Palmitoyl_ACP->Ketostearoyl_ACP FabF Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketostearoyl_ACP Hydroxyoctadecanoyl_ACP (R)-3-Hydroxyoctadecanoyl-ACP (C18) Ketostearoyl_ACP->Hydroxyoctadecanoyl_ACP FabG (NADPH) Stearoyl_ACP Stearoyl-ACP (C18) Hydroxyoctadecanoyl_ACP->Stearoyl_ACP FabZ, FabI Hydroxyoctadecanoic_Acid_FAS 3-Hydroxyoctadecanoic Acid Hydroxyoctadecanoyl_ACP->Hydroxyoctadecanoic_Acid_FAS Acyl-ACP Thioesterase Hydroxyoctadecanoyl_ACP_LipidA (R)-3-Hydroxyoctadecanoyl-ACP trans_2_Octadecenoyl_CoA trans-2-Octadecenoyl-CoA Hydroxyoctadecanoyl_CoA (S)-3-Hydroxyoctadecanoyl-CoA trans_2_Octadecenoyl_CoA->Hydroxyoctadecanoyl_CoA Enoyl-CoA Hydratase Hydroxyoctadecanoic_Acid_Beta 3-Hydroxyoctadecanoic Acid Hydroxyoctadecanoyl_CoA->Hydroxyoctadecanoic_Acid_Beta Thioesterase UDP_GlcNAc UDP-GlcNAc Acyl_UDP_GlcNAc Acyl-UDP-GlcNAc UDP_GlcNAc->Acyl_UDP_GlcNAc Hydroxyoctadecanoyl_ACP_LipidA->Acyl_UDP_GlcNAc LpxA

Caption: Plausible biosynthetic routes to 3-hydroxyoctadecanoic acid.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the FASII Pathway for 3-Hydroxyoctadecanoyl-ACP Synthesis

Objective: To demonstrate the synthesis of (R)-3-hydroxyoctadecanoyl-ACP from precursors using purified enzymes of the FASII pathway.

Materials:

  • Purified His-tagged FabF, FabG, and Acyl Carrier Protein (ACP)

  • Palmitoyl-CoA

  • Malonyl-CoA

  • NADPH

  • Tricine buffer (100 mM, pH 7.8)

  • Dithiothreitol (DTT)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tricine buffer, DTT, ACP, Palmitoyl-CoA, and Malonyl-CoA.

  • Enzyme Addition: Add purified FabF and FabG enzymes to the reaction mixture.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the presence of 3-hydroxyoctadecanoyl-ACP using LC-MS/MS.

Protocol 2: Assay for Enoyl-CoA Hydratase Activity with trans-2-Octadecenoyl-CoA

Objective: To measure the hydration of trans-2-octadecenoyl-CoA to 3-hydroxyoctadecanoyl-CoA.

Materials:

  • Purified Enoyl-CoA hydratase

  • trans-2-Octadecenoyl-CoA

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Synthesize or procure trans-2-octadecenoyl-CoA.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and a known concentration of trans-2-octadecenoyl-CoA.

  • Baseline Measurement: Measure the initial absorbance at 263 nm (the absorbance maximum for the enoyl-CoA thioester bond).

  • Enzyme Addition: Add a small amount of purified enoyl-CoA hydratase to initiate the reaction.

  • Monitoring: Monitor the decrease in absorbance at 263 nm over time as the double bond is hydrated.

  • Calculation: Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of trans-2-enoyl-CoA.

Logical Workflow for Pathway Investigation

Investigation_Workflow start Hypothesize Biosynthetic Pathway identify_genes Identify Candidate Genes (e.g., fabG, enoyl-CoA hydratase) start->identify_genes clone_express Clone and Express Candidate Proteins identify_genes->clone_express knockout_studies Generate Gene Knockout/ Knockdown Mutants identify_genes->knockout_studies purify_protein Purify Recombinant Proteins clone_express->purify_protein in_vitro_assays Perform In Vitro Enzyme Assays purify_protein->in_vitro_assays characterize_product Characterize Product (LC-MS/MS, NMR) in_vitro_assays->characterize_product confirm_pathway Confirm In Vivo Pathway characterize_product->confirm_pathway analyze_metabolites Analyze Metabolite Profile of Mutants knockout_studies->analyze_metabolites analyze_metabolites->confirm_pathway

Caption: A logical workflow for the experimental validation of the proposed biosynthetic pathways.

Conclusion

The biosynthesis of 3-hydroxyoctadecanoic acid is intricately linked with central fatty acid metabolism. While it is a transient intermediate in de novo fatty acid synthesis, its accumulation and release as a free fatty acid are dependent on the interplay and specificity of various enzymes, including reductases and thioesterases. Furthermore, its formation can be a consequence of the reversible action of enzymes in the β-oxidation pathway or a directed step in the synthesis of complex lipids like lipid A. Further research, particularly focusing on the substrate specificity of the involved enzymes for C18 chains and the metabolic conditions that favor the accumulation of this hydroxylated fatty acid, will be crucial for a complete understanding of its biosynthesis and for harnessing these pathways for biotechnological applications.

References

The Biological Role of Methyl 3-Hydroxyoctadecanoate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctadecanoate, a long-chain fatty acid methyl ester, has emerged as a molecule of interest in the study of bacterial interactions. Initially identified as a secondary metabolite from the Arctic diatom Porosira glacialis, its primary characterized role in the bacterial domain is the inhibition of biofilm formation, particularly in Gram-positive bacteria such as Staphylococcus epidermidis[1]. While direct evidence for its function as an endogenous signaling molecule in bacteria is currently limited, the well-established roles of structurally similar medium-chain 3-hydroxy fatty acids and their methyl esters in processes like quorum sensing and host-pathogen interactions provide a compelling framework for its potential biological significance. This technical guide provides an in-depth overview of the known biological activities of this compound, its biosynthesis, and by analogy, its potential roles in bacterial signaling. Detailed experimental protocols for studying its effects and relevant signaling pathways are also presented.

Biosynthesis of 3-Hydroxy Fatty Acids in Bacteria

The backbone of this compound, 3-hydroxyoctadecanoic acid, is an intermediate in the bacterial fatty acid synthesis (FAS II) pathway. This pathway is a cyclic process that elongates the acyl chain by two carbons in each cycle. The key steps leading to the formation of 3-hydroxyacyl-ACP, the precursor to 3-hydroxy fatty acids, are conserved across many bacterial species.

The biosynthesis of long-chain 3-hydroxy fatty acids is a fundamental process in bacterial metabolism. The core machinery involves the Type II Fatty Acid Synthesis (FAS II) pathway, which utilizes a series of discrete enzymes to build up the fatty acid chain.

acetyl_coa Acetyl-CoA acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp FabH malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD malonyl_acp->acetoacetyl_acp three_hydroxyacyl_acp 3-Hydroxyacyl-ACP acetoacetyl_acp->three_hydroxyacyl_acp FabG (NADPH) enoyl_acp trans-2-Enoyl-ACP three_hydroxyacyl_acp->enoyl_acp FabZ long_chain_3_hydroxy Long-Chain 3-Hydroxy Fatty Acids three_hydroxyacyl_acp->long_chain_3_hydroxy Release from ACP acyl_acp Acyl-ACP (n+2) enoyl_acp->acyl_acp FabI (NADH) elongation_cycle Further Elongation Cycles acyl_acp->elongation_cycle elongation_cycle->malonyl_acp methylation Methylation long_chain_3_hydroxy->methylation Methyltransferase methyl_ester This compound methylation->methyl_ester

Figure 1: Generalized biosynthesis of 3-hydroxy fatty acids in bacteria.

Biological Activities of this compound

Antibiofilm Activity

The most prominent and directly observed biological role of this compound is its ability to inhibit biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer resistance to antibiotics and host immune responses.

A study on compounds isolated from the Arctic diatom Porosira glacialis identified this compound as an active antibiofilm agent against the opportunistic human pathogen Staphylococcus epidermidis[1]. This inhibition was observed without any detectable cytotoxicity, making it a molecule of interest for the development of novel anti-biofilm therapeutics.

CompoundConcentrationBiofilm Inhibition (%)Target OrganismReference
This compound50 µg/mL57Staphylococcus epidermidis[1]
This compound25 µg/mLWeaker effectStaphylococcus epidermidis[1]

Potential Signaling Roles of this compound in Bacteria (by Analogy)

While a direct signaling role for this compound within bacteria has not yet been established, the functions of other 3-hydroxy fatty acid methyl esters provide a strong basis for hypothesizing such a role.

Quorum Sensing in Ralstonia solanacearum

Ralstonia solanacearum, a plant pathogenic bacterium, utilizes methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) and methyl 3-hydroxymyristate (3-OH MAME) as quorum sensing (QS) signal molecules[2][3][4]. This QS system, regulated by the phc gene cluster, controls the expression of virulence factors.

The phc quorum sensing system in Ralstonia solanacearum is a key regulator of its virulence. It relies on the production and detection of methyl 3-hydroxy fatty acids to coordinate gene expression in a cell-density dependent manner.

cluster_cell Ralstonia solanacearum cell phcb PhcB (Methyltransferase) three_oh_mame 3-OH MAME/PAME (Signal) phcb->three_oh_mame three_oh_fa 3-Hydroxy Fatty Acid three_oh_fa->phcb phcs PhcS (Sensor Kinase) three_oh_mame->phcs High cell density three_oh_mame_out 3-OH MAME/PAME three_oh_mame->three_oh_mame_out Diffusion phcrq PhcR/PhcQ (Response Regulators) phcs->phcrq Phosphorylation cascade phca PhcA (Transcriptional Regulator) phcrq->phca virulence Virulence Factor Expression (e.g., EPS, secondary metabolites) phca->virulence Activation three_oh_mame_out->phcs

Figure 2: The phc quorum sensing pathway in Ralstonia solanacearum.

Given this precedent, it is plausible that other bacteria may utilize long-chain 3-hydroxy fatty acid methyl esters like this compound for cell-to-cell communication.

Interaction with Eukaryotic Hosts (by Analogy)

Elicitation of Plant Immunity

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) of bacterial origin are recognized as microbe-associated molecular patterns (MAMPs) by plants of the Brassicaceae family[5][6][7]. These molecules are sensed by the cell surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION), triggering a downstream signaling cascade that leads to plant innate immunity.

The perception of bacterial 3-hydroxy fatty acids by the plant receptor LORE initiates a signaling cascade that results in an immune response, protecting the plant from potential pathogens.

cluster_plant_cell Plant Cell lore LORE Receptor pbl PBL34/35/36 (Cytoplasmic Kinases) lore->pbl Trans-phosphorylation mapkkk MAPKKK5 pbl->mapkkk Phosphorylation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK3/6 mapkk->mapk Phosphorylation tfs Transcription Factors mapk->tfs Phosphorylation immune_response Immune Response (e.g., defense gene expression, ROS burst) tfs->immune_response Activation three_oh_fa 3-Hydroxy Fatty Acid (MAMP) three_oh_fa->lore

Figure 3: LORE-mediated plant immunity signaling pathway.

Although this compound is a long-chain fatty acid and may not be the primary ligand for LORE, this system highlights the importance of 3-hydroxy fatty acids in mediating bacteria-host interactions.

Experimental Protocols

Quantification of Antibiofilm Activity using Crystal Violet Assay

This protocol describes a common method for quantifying the effect of a compound on bacterial biofilm formation.

start Start inoculation Inoculate bacterial culture in 96-well plate with and without test compound start->inoculation incubation Incubate to allow biofilm formation (e.g., 24h at 37°C) inoculation->incubation washing1 Gently wash wells with PBS to remove planktonic cells incubation->washing1 staining Stain with 0.1% crystal violet solution washing1->staining incubation2 Incubate at room temperature staining->incubation2 washing2 Wash wells to remove excess stain incubation2->washing2 solubilization Solubilize bound dye with ethanol (B145695) or acetic acid washing2->solubilization measurement Measure absorbance (e.g., at 570-595 nm) solubilization->measurement end End measurement->end

Figure 4: Workflow for the crystal violet biofilm assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., S. epidermidis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 33% (v/v) acetic acid or 95% (v/v) ethanol

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate. Include a solvent control.

  • Inoculate the wells with the bacterial culture to a final OD600 of approximately 0.05.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

  • Gently aspirate the medium and wash the wells three times with PBS to remove non-adherent cells.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Dry the plate, for example by inverting it on a paper towel.

  • Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Incubate for 10-15 minutes with gentle shaking.

  • Measure the absorbance at a wavelength between 570 and 595 nm.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol uses a reporter strain of C. violaceum that produces the purple pigment violacein (B1683560) in response to short-chain N-acyl-homoserine lactones (AHLs). Inhibition of violacein production indicates potential quorum quenching activity.

Materials:

  • Chromobacterium violaceum reporter strain (e.g., CV026, which requires exogenous AHLs)

  • Luria-Bertani (LB) agar (B569324) plates and broth

  • Short-chain AHL (e.g., C6-HSL)

  • This compound

  • Sterile filter paper discs

Procedure:

  • Grow an overnight culture of the C. violaceum reporter strain.

  • Spread a lawn of the reporter strain on an LB agar plate. If using an AHL-deficient mutant like CV026, add the appropriate AHL to the agar or the bacterial lawn.

  • Place sterile filter paper discs on the agar surface.

  • Apply a known amount of this compound solution to a disc. Use a solvent control on another disc.

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe the zones of inhibition of violacein production (a colorless halo) around the discs.

Extraction and Quantification of Fatty Acid Methyl Esters by GC-MS

This protocol outlines the general steps for analyzing the fatty acid composition of bacterial cells.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Chloroform

  • Anhydrous HCl in methanol or another transesterification reagent

  • Hexane (B92381)

  • Internal standard (e.g., a fatty acid with an odd number of carbons)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet.

  • Perform a lipid extraction using a method such as the Bligh-Dyer method (chloroform:methanol:water).

  • Add an internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Perform transesterification by adding a reagent like anhydrous HCl in methanol and heating. This converts the fatty acids to their methyl esters (FAMEs).

  • Extract the FAMEs into hexane.

  • Analyze the hexane phase by GC-MS to separate and identify the different FAMEs based on their retention times and mass spectra.

Conclusion and Future Directions

This compound is a bioactive molecule with demonstrated antibiofilm properties. While its role as an endogenous bacterial signaling molecule is yet to be elucidated, the well-characterized signaling functions of other 3-hydroxy fatty acids in bacteria and their interactions with eukaryotic hosts suggest that this is a promising area for future research. The development of tools to study its biosynthesis and perception in bacteria will be crucial for a comprehensive understanding of its biological role. Furthermore, its ability to inhibit biofilm formation without apparent cytotoxicity warrants further investigation for its potential as a therapeutic agent.

Key research questions for the future include:

  • Which bacterial species, if any, endogenously produce this compound as a signaling molecule?

  • Are there specific bacterial receptors that recognize long-chain 3-hydroxy fatty acids?

  • What is the mechanism of action for its antibiofilm activity against S. epidermidis?

  • Can this compound or its derivatives be developed into effective treatments for biofilm-related infections?

References

Methyl 3-hydroxyoctadecanoate as a Microbial Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctadecanoate is a saturated, hydroxylated fatty acid methyl ester that has been identified as a metabolite in various microbial species. This technical guide provides a comprehensive overview of its microbial origins, biosynthesis, and potential biological activities. The document summarizes quantitative production data, details experimental protocols for its isolation and analysis, and visualizes the key metabolic pathway involved in its formation. This guide is intended to serve as a valuable resource for researchers and professionals in microbiology, biochemistry, and drug development who are interested in the study and potential applications of this microbial metabolite.

Introduction

3-Hydroxy fatty acids (3-HFAs) and their methyl esters are important components of the cell membranes of various bacteria, particularly Gram-negative bacteria where they are constituents of lipopolysaccharides (LPS). Beyond their structural role, these molecules are gaining interest for their diverse biological activities. This compound, a C18 saturated 3-HFA methyl ester, is one such metabolite produced by a range of microorganisms. Understanding its microbial sources, production yields, and biological functions is crucial for harnessing its potential in various applications, including as a precursor for biofuels or as a novel therapeutic agent.

Microbial Production of 3-Hydroxy Fatty Acids

While specific quantitative data for this compound is limited in the literature, studies on the production of 3-hydroxy fatty acids (3-HFAs) by various microbial genera provide valuable insights into potential sources and achievable yields. Bacteria such as Pseudomonas, Rhodococcus, and Bacillus are known producers of 3-HFAs.

Table 1: Microbial Production of 3-Hydroxy Fatty Acids and Related Compounds

Microbial SpeciesCompoundTiter/YieldCarbon SourceReference
Pseudomonas putida KT2440 (engineered)Medium- and long-chain free fatty acidsUp to 670 mg/LNot specified[1]
Pseudomonas putida KT2440 (engineered)Medium-chain fatty acid methyl esters> 300 mg/LSorghum hydrolysate[1]
Rhodococcus erythropolis LG123-Hydroxypropionic acid17.5 g/L (44% molar conversion)Acrylic acid[2][3][4][5]
Bacillus subtilis (engineered)3-Hydroxypropanoic acid22.9 g/LGlycerol[6]
Lactobacillus plantarum MiLAB 143-Hydroxydecanoic acid, 3-Hydroxydodecanoic acid, 3-Hydroxytetradecanoic acidNot specifiedMRS broth[7]

Biological Activities

Fatty acid methyl esters, including hydroxylated forms, have been reported to exhibit a range of biological activities. The presence of the hydroxyl group can significantly influence these properties.

Antimicrobial Activity

3-Hydroxy fatty acids have demonstrated notable antifungal and antibacterial properties. The chain length and position of the hydroxyl group are critical for their activity.

Table 2: Antimicrobial Activity of 3-Hydroxy Fatty Acids

CompoundTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
Racemic 3-hydroxy fatty acidsVarious molds and yeasts10 - 100 µg/mL[7][8]
Anti-inflammatory Activity

Biosynthesis Pathway

This compound is derived from the fatty acid biosynthesis pathway. The key intermediate is 3-hydroxyoctadecanoyl-ACP, which is formed during the elongation cycle of fatty acid synthesis. In this pathway, a 3-hydroxyacyl-ACP intermediate is a standard component of each elongation round. The 3-hydroxydecanoyl-ACP is a critical branch point for the synthesis of unsaturated fatty acids in many bacteria.[10][11][12] The conversion of the acyl-ACP or acyl-CoA thioester to its methyl ester likely involves a methyltransferase enzyme.

fatty_acid_biosynthesis cluster_elongation Fatty Acid Elongation Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD ketoacyl_acp 3-Ketoacyl-ACP (C_n+2) malonyl_acp->ketoacyl_acp acyl_acp Acyl-ACP (C_n) acyl_acp->ketoacyl_acp FabB/F hydroxyacyl_acp 3-Hydroxyacyl-ACP (C_n+2) ketoacyl_acp->hydroxyacyl_acp FabG enoyl_acp trans-2-Enoyl-ACP (C_n+2) hydroxyacyl_acp->enoyl_acp FabZ c18_hydroxyacyl_acp 3-Hydroxyoctadecanoyl-ACP hydroxyacyl_acp->c18_hydroxyacyl_acp Elongation to C18 unsaturated_fa Unsaturated Fatty Acids (via FabA at C10) hydroxyacyl_acp->unsaturated_fa elongated_acyl_acp Acyl-ACP (C_n+2) enoyl_acp->elongated_acyl_acp FabI elongated_acyl_acp->acyl_acp Repeat n times saturated_fa Saturated Fatty Acids elongated_acyl_acp->saturated_fa methyl_ester This compound c18_hydroxyacyl_acp->methyl_ester Methyltransferase

Fig. 1: Bacterial fatty acid biosynthesis pathway leading to this compound.

Experimental Protocols

Isolation and Extraction of Bacterial Fatty Acids

This protocol describes a general method for the extraction of total fatty acids from a bacterial culture.

Materials:

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual medium components.

  • Resuspend the cell pellet in a known volume of deionized water.

  • Perform a one-phase extraction by adding chloroform and methanol to the cell suspension in a ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

  • Vortex the mixture vigorously for 2 minutes and then allow it to stand for 30 minutes at room temperature.

  • Separate the phases by adding 1 volume of chloroform and 1 volume of water, resulting in a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

  • Centrifuge at low speed (e.g., 2000 x g for 5 minutes) to facilitate phase separation.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Methylation of Fatty Acids

This protocol describes the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Dried total lipid extract

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

Procedure:

  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.

  • Heat the mixture at 100°C for 5 minutes in a tightly sealed tube.

  • Cool the tube to room temperature and add 2 mL of 14% BF3 in methanol.

  • Heat again at 100°C for 5 minutes.

  • Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane extract containing the FAMEs is now ready for GC-MS analysis.

GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Parameters (example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[13]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Parameters (example):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.[13]

  • Mass Range: m/z 50-700.[13]

Identification: The identification of this compound can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard and by matching the fragmentation pattern with spectral libraries (e.g., NIST).

gcms_workflow sample_prep Sample Preparation (Extraction & Methylation) gc_injection GC Injection sample_prep->gc_injection gc_column GC Column Separation gc_injection->gc_column ms_ionization MS Ionization (EI) gc_column->ms_ionization mass_analyzer Mass Analyzer ms_ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis (Retention Time & Mass Spectrum) detector->data_analysis identification Compound Identification data_analysis->identification

Fig. 2: General workflow for the GC-MS analysis of this compound.
NMR Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (around 4.0 ppm), and a complex of signals in the aliphatic region (0.8-2.5 ppm) for the long hydrocarbon chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a signal for the carbonyl carbon of the ester at around 174 ppm, a signal for the carbon attached to the hydroxyl group at around 68 ppm, the methyl ester carbon at approximately 51 ppm, and a series of signals in the upfield region corresponding to the carbons of the long alkyl chain.

Conclusion and Future Perspectives

This compound is a microbial metabolite with potential applications stemming from its chemical structure and biological activities. While its presence has been confirmed in several bacterial species, further research is needed to fully elucidate its range of biological functions and to optimize its production. The development of engineered microbial strains could lead to high-yield production, making it a viable candidate for various industrial and pharmaceutical applications. The protocols and information provided in this guide offer a solid foundation for researchers to explore the fascinating world of this and other related microbial metabolites.

References

The Pivotal Role of Long-Chain 3-Hydroxy Fatty Acids: From Bacterial Signatures to Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids (LC-3-OH-FAs) are a unique class of lipids whose significance spans from being integral components of bacterial endotoxins to accumulating as critical biomarkers in inherited metabolic disorders. Their discovery and subsequent investigation have opened new avenues in understanding host-pathogen interactions, innate immunity, and the pathophysiology of certain genetic diseases. This technical guide provides a comprehensive overview of the core aspects of LC-3-OH-FAs, including their discovery, biosynthesis, and physiological roles. A key focus is placed on the detailed methodologies for their extraction, and analysis, as well as the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted nature of these bioactive lipids.

Introduction

The initial discovery of 3-hydroxy fatty acids is intrinsically linked to the chemical characterization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It was established that the lipid A moiety of LPS, responsible for its endotoxic activity, is acylated with several fatty acids, including characteristic 3-hydroxy fatty acids. These molecules are crucial for the structural integrity of the bacterial outer membrane and for the potent activation of the host's innate immune system.

Beyond their role in microbiology and immunology, long-chain 3-hydroxy fatty acids have gained significant attention in the field of clinical biochemistry with the identification of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In this inherited disorder of mitochondrial fatty acid β-oxidation, specific long-chain 3-hydroxy fatty acids and their derivatives accumulate in tissues and body fluids, leading to severe clinical manifestations. This has established them as key diagnostic markers and has spurred research into their pathophysiological effects.

This guide will delve into the technical details surrounding these fascinating molecules, providing both foundational knowledge and practical methodologies for their study.

Biological Synthesis and Function

Bacterial Biosynthesis in Lipopolysaccharide

In Gram-negative bacteria, the biosynthesis of 3-hydroxy fatty acids is an essential part of the lipid A synthesis pathway. The process is initiated with the acylation of UDP-N-acetylglucosamine. The acyl carrier protein (ACP) is a key player, and the length of the 3-hydroxy fatty acid incorporated can vary between bacterial species, with 3-hydroxytetradecanoic acid (C14:0) being common. These 3-hydroxyacyl-ACP molecules are then transferred to the glucosamine (B1671600) backbone of lipid A by a series of acyltransferases. The presence of these specific fatty acids is critical for the proper assembly of the outer membrane and for the biological activity of LPS.

Accumulation in LCHAD Deficiency

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is an enzyme of the mitochondrial trifunctional protein complex responsible for the third step of long-chain fatty acid β-oxidation. In LCHAD deficiency, a genetic mutation in the HADHA gene impairs this enzyme's function.[1] This enzymatic block prevents the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. Consequently, there is an accumulation of long-chain 3-hydroxy fatty acids and their carnitine and dicarboxylic acid derivatives in the mitochondria, which then spill over into the circulation.[2] This buildup is believed to contribute to the clinical manifestations of the disease, including cardiomyopathy, hypoglycemia, and liver dysfunction.[1]

Key Signaling Pathways

TLR4 Signaling Pathway Initiated by LPS

The 3-hydroxy fatty acids within the lipid A portion of LPS are critical for its recognition by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. The process begins with LPS binding to LPS-binding protein (LBP) in the serum.[3] This complex then transfers the LPS to CD14, which in turn presents it to the TLR4-MD-2 heterodimer.[3][4] This binding event induces the dimerization of the TLR4-MD-2 complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways.[4] This ultimately results in the activation of transcription factors like NF-κB and IRF3, driving the expression of inflammatory genes.[4]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 Dimerization & Recruitment TRIF TRIF TLR4_MD2->TRIF Endocytosis & Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I IFNs IRF3->IFNs Transcription

Caption: TLR4 signaling cascade initiated by LPS.[3][4]
LCHAD Deficiency Metabolic Pathway

In healthy individuals, long-chain fatty acids are transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA for energy production. This process involves four enzymatic steps. The mitochondrial trifunctional protein (MTP) catalyzes the final three steps for long-chain fatty acids, with LCHAD performing the 3-hydroxyacyl-CoA dehydrogenase step. In LCHAD deficiency, this step is blocked, leading to the accumulation of long-chain 3-hydroxyacyl-CoA esters. These esters are then hydrolyzed to free 3-hydroxy fatty acids and can also be converted to their corresponding carnitine derivatives for export from the mitochondria.

LCHAD_Deficiency LCFA Long-Chain Fatty Acid LC_AcylCoA Long-Chain Acyl-CoA LCFA->LC_AcylCoA EnoylCoA Long-Chain Enoyl-CoA LC_AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA Long-Chain 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase LCHAD LCHAD (Blocked in Deficiency) HydroxyacylCoA->LCHAD KetoacylCoA Long-Chain 3-Ketoacyl-CoA AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) KetoacylCoA->AcetylCoA Thiolase LCHAD->KetoacylCoA Healthy Metabolism Accumulation Accumulation of: - Long-Chain 3-Hydroxyacyl-CoA - Long-Chain 3-Hydroxy Fatty Acids - Long-Chain 3-Hydroxyacylcarnitines LCHAD->Accumulation

Caption: Metabolic block in LCHAD deficiency.[2]

Quantitative Data Presentation

The following tables summarize quantitative data on the concentration of long-chain 3-hydroxy fatty acids in different biological contexts.

Table 1: 3-Hydroxy Fatty Acid Concentrations in Bacterial Cultures as Endotoxin Markers

Bacterial Strain3-OH C12:0 (µg/L)3-OH C14:0 (µg/L)Total Endotoxin by LAL (µg/L)
Escherichia coli25.111.1100
Aeromonas hydrophila011.1100
Enterobacter aerogenes011.1100
Proteus mirabilis160.325001000
Aeromonas salmonicida120.24007.51000
Sphingomonas paucimobilis011.12
Data adapted from a study correlating chemical markers with the Limulus Amebocyte Lysate (LAL) assay.[5][6]

Table 2: Plasma Acylcarnitine Profile in LCHAD Deficiency

AnalyteLCHAD/TFP Deficiency Patients (µmol/L, Mean ± SD)Control Group (µmol/L, Mean ± SD)
C16-OH0.25 ± 0.180.01 ± 0.01
C18-OH0.08 ± 0.06Not typically detected
C18:1-OH0.22 ± 0.16Not typically detected
Data represents typical elevations of long-chain 3-hydroxyacylcarnitines.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of long-chain 3-hydroxy fatty acids.

Extraction and Derivatization for GC-MS Analysis

This protocol is suitable for the analysis of total 3-hydroxy fatty acids from plasma or serum.

Workflow Diagram

GCMS_Workflow Start Start: Plasma/Serum Sample Hydrolysis Alkaline Hydrolysis (e.g., 10 M NaOH) Start->Hydrolysis Acidification Acidification (e.g., 6 M HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (e.g., BSTFA + 1% TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for GC-MS analysis of 3-OH-FAs.

Protocol Steps:

  • Sample Preparation: To 500 µL of serum or plasma, add internal standards (stable isotope-labeled 3-hydroxy fatty acids). For total fatty acid analysis, perform hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[8]

  • Acidification: Acidify the sample with 6 M HCl.[8]

  • Extraction: Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.[8]

  • Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen.[8]

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 60-80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8][9]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature gradient to separate the fatty acid derivatives and mass spectrometry in selected ion monitoring (SIM) mode for quantification.[8]

LC-MS/MS Analysis of 3-Hydroxy Fatty Acids in Plasma

This method is highly sensitive and specific, particularly for the analysis of acylcarnitines.

Protocol Steps:

  • Protein Precipitation and Extraction: To a small volume of plasma (e.g., 10 µL), add a mixture of internal standards in a solvent like methanol (B129727) to precipitate proteins and extract the lipids.

  • Phase Separation (if necessary): For a more comprehensive lipid extraction, a biphasic solvent system (e.g., methanol, methyl tert-butyl ether, and water) can be used. After vortexing and centrifugation, the lipid-containing organic phase is collected.

  • Drying and Reconstitution: The lipid extract is dried down and reconstituted in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of different fatty acid species.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target 3-hydroxy fatty acid or its carnitine derivative and their corresponding internal standards for highly selective and sensitive quantification.[10]

Conclusion

Long-chain 3-hydroxy fatty acids are molecules of profound biological importance, acting as both critical structural components for bacteria and as key indicators of metabolic disease in humans. Their role as the endotoxic principle of LPS underscores their significance in innate immunity and infectious disease research. Concurrently, their accumulation in LCHAD deficiency provides a crucial diagnostic window into this serious metabolic disorder and offers insights into its pathophysiology. The analytical techniques detailed in this guide, particularly GC-MS and LC-MS/MS, are powerful tools for the precise quantification of these molecules in various biological matrices. A thorough understanding of the discovery, function, and analysis of long-chain 3-hydroxy fatty acids is essential for researchers and clinicians working to develop new diagnostics, therapies, and interventions for a range of diseases. Continued research in this area holds the promise of further elucidating the complex roles of these fatty acids in health and disease.

References

An In-depth Technical Guide to Pure Methyl 3-hydroxyoctadecanoate: Sources, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pure Methyl 3-hydroxyoctadecanoate, a valuable long-chain hydroxy fatty acid ester. The document details commercially available sources, outlines a detailed experimental protocol for its synthesis and purification, and presents key analytical data for its characterization. Furthermore, it explores the potential biological role of the corresponding 3-hydroxyoctadecanoic acid as a signaling molecule.

Commercial Sources and Suppliers

Pure this compound is available from several reputable chemical suppliers. The purity and available quantities may vary, so it is advisable to consult the respective company's certificate of analysis for lot-specific data.

SupplierProduct NameCAS NumberPurityNotes
LarodanThis compound2420-36-2>98%Offered as a research-grade lipid.[1]
Parchemmethyl (R)-3-hydroxyoctadecanoate104061-44-1-Supplies the (R)-enantiomer.[2]
Santa Cruz BiotechnologyThis compound, (C18)14531-40-9-For research use only.[3]
ChemicalBookThis compound14531-40-9-Lists multiple suppliers.
MyBioSource3-Hydroxyoctadecanoic Acid Methyl Ester--Biochemical-grade product.

Synthesis and Purification: Experimental Protocol

The synthesis of this compound can be effectively achieved via a Reformatsky reaction, a classic method for the formation of β-hydroxy esters. This protocol is based on established procedures for this reaction with long-chain aldehydes.

Reaction Scheme:

Materials and Reagents
Experimental Procedure

Step 1: Activation of Zinc In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Add a crystal of iodine and gently heat the flask with a heat gun under a nitrogen atmosphere until the purple vapor of iodine is observed, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

Step 2: Reformatsky Reaction Add anhydrous toluene to the activated zinc. In the dropping funnel, prepare a solution of heptadecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous toluene. Add a small portion of this solution to the zinc suspension to initiate the reaction. The reaction mixture is then heated to reflux. The remainder of the aldehyde/bromoacetate solution is added dropwise over a period of 1-2 hours to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Extraction Once the reaction is complete, cool the mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the excess zinc has dissolved and the solution becomes clear. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

Step 4: Drying and Concentration Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification The crude this compound is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate). Collect the fractions containing the pure product, as identified by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0m1H-CH(OH)-
3.67s3H-OCH₃
~2.4m2H-CH₂-COO-
~1.2-1.6m28H-(CH₂)₁₄-
0.88t3H-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of fatty acid methyl esters. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

PropertyValue
Molecular FormulaC₁₉H₃₈O₃
Molecular Weight314.5 g/mol [4]
Key Mass Fragments (m/z)[M]+, [M-H₂O]+, [M-OCH₃]+, and other fragments resulting from cleavage of the carbon chain.

Biological Context and Signaling Pathway

3-Hydroxy fatty acids, such as 3-hydroxyoctadecanoic acid, are known intermediates in mitochondrial fatty acid β-oxidation. Beyond their metabolic role, there is growing evidence that they can act as signaling molecules. One potential pathway involves the activation of G-protein coupled receptors (GPCRs), specifically the hydroxy-carboxylic acid receptor 3 (HCA₃).

Activation of the HCA₃ receptor by 3-hydroxyoctadecanoic acid is proposed to initiate an intracellular signaling cascade. This involves the coupling of the receptor to an inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase. The reduction in adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP can have various downstream effects on cellular processes, including the modulation of lipolysis in adipocytes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-HOA 3-Hydroxyoctadecanoic Acid HCA3 HCA3 Receptor 3-HOA->HCA3 Binds and Activates Gi Gi Protein HCA3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Proposed signaling pathway of 3-hydroxyoctadecanoic acid via the HCA3 receptor.

Conclusion

This technical guide provides essential information for researchers working with pure this compound. By consolidating data on its sources, providing a detailed synthesis and purification protocol, and outlining its analytical characterization and potential biological relevance, this document serves as a valuable resource for professionals in chemical research and drug development. The provided experimental details and theoretical background are intended to facilitate the successful use and further investigation of this important long-chain hydroxy fatty acid ester.

References

An In-depth Technical Guide to Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

Methyl 3-hydroxyoctadecanoate is a saturated fatty acid methyl ester. It is characterized by an eighteen-carbon backbone with a hydroxyl group at the third carbon position and a methyl ester at the carboxyl end.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2420-36-2[1], 14531-40-9[2]
Molecular Formula C₁₉H₃₈O₃[1]
Molecular Weight 314.5 g/mol [1]
IUPAC Name This compound
Synonyms 3-Hydroxyoctadecanoic acid methyl ester, Methyl 3-hydroxystearate, β-hydroxyoctadecanoic acid methyl ester, β-hydroxystearic acid methyl ester[1][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Physical State Solid--INVALID-LINK--
Solubility Soluble in ethanol (B145695) and methanol (B129727)--INVALID-LINK--
Purity Typically >98%--INVALID-LINK--
Storage Freezer, under desiccating conditions--INVALID-LINK--

Biological Significance and Potential Applications

While research specifically on this compound is limited, the broader class of hydroxystearic acids and related molecules exhibits a range of biological activities, suggesting potential avenues of investigation for this compound.

  • Antiproliferative Effects: Positional isomers of hydroxystearic acid have demonstrated growth inhibitory activity against various human cancer cell lines, including CaCo-2, HT29, HeLa, and MCF7.[4] Specifically, 5-, 7-, and 9-hydroxystearic acids have shown notable effects.[4] The mechanism for 9-hydroxystearic acid involves the inhibition of histone deacetylase 1 (HDAC1), leading to a G0/G1 phase cell cycle arrest in colorectal adenocarcinoma cells.[4] The antiproliferative potential of this compound remains an area for future research.

  • Neuroprotection: Stearic acid, the parent fatty acid of this compound, has been shown to have neuroprotective effects against oxidative stress through a phosphatidylinositol 3-kinase (PI3K) dependent mechanism.[5] It is plausible that hydroxylated derivatives may also possess or modulate neurological activity.

  • Metabolic Regulation: Hydroxystearic acids are components of fatty acyl esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[4]

The logical relationship for investigating the potential of this compound in cancer research based on existing knowledge of related compounds can be visualized as follows:

G cluster_0 Known Biological Activity cluster_1 Hypothesized Pathway for this compound A Hydroxystearic Acid Isomers (5-HSA, 7-HSA, 9-HSA) B Antiproliferative Effects on Cancer Cell Lines A->B D This compound A->D Structural Analogy C HDAC1 Inhibition (by 9-HSA) B->C E Potential Antiproliferative Activity D->E F Investigation of Mechanism (e.g., HDAC inhibition, other pathways) E->F

Hypothesized research pathway for this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of hydroxy fatty acid methyl esters can be adapted from established organic synthesis procedures. One common approach involves the esterification of the corresponding hydroxy fatty acid.

Protocol: Acid-Catalyzed Esterification of 3-Hydroxyoctadecanoic Acid

  • Dissolution: Dissolve 3-hydroxyoctadecanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After cooling, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Extract the methyl ester into an organic solvent like diethyl ether or hexane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

The following diagram illustrates the general workflow for this synthesis:

G A 3-Hydroxyoctadecanoic Acid + Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux B->C D Neutralization (e.g., NaHCO₃) C->D E Solvent Extraction D->E F Washing & Drying E->F G Purification (Column Chromatography) F->G H Pure Methyl 3-hydroxyoctadecanoate G->H

Synthesis workflow for this compound.
Analytical Methods: GC-MS for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acid methyl esters.[6]

Protocol: Quantitative Analysis by GC-MS

  • Sample Preparation:

    • For biological samples, perform lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

    • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.

    • Dissolve the resulting FAMEs in an appropriate solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: Typically 250-280°C.

      • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to around 250-300°C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) is commonly used for creating reproducible fragmentation patterns.

      • Scan Range: A mass-to-charge ratio (m/z) range of approximately 50-500 amu is typical.

      • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis:

    • Identify this compound based on its retention time and the fragmentation pattern of its mass spectrum.

    • For quantification, use an internal standard (e.g., a fatty acid methyl ester with an odd number of carbons not present in the sample) and generate a calibration curve with known concentrations of a pure standard of this compound.

Spectral Data for Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

Technique Key Features and Observations
¹H NMR Characteristic signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the long alkyl chain protons. The chemical shifts will be influenced by the positions of the functional groups.
¹³C NMR Distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methyl carbon of the ester, and the carbons of the long alkyl chain.
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the methoxy (B1213986) group, water, and cleavage adjacent to the hydroxyl group.

The following diagram outlines the logical workflow for the analytical characterization of this compound:

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation Prep Purified Compound or Extracted Sample NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry (e.g., GC-MS) Prep->MS Struct Structural Elucidation NMR->Struct MS->Struct Quant Quantification MS->Quant

Workflow for the analytical characterization of this compound.

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Its analysis is crucial in fields such as clinical diagnostics, nutritional science, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the qualitative and quantitative analysis of fatty acids.[1][2] However, due to the presence of a hydroxyl group, this compound has low volatility, making direct GC-MS analysis challenging.[3] To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound, thereby improving chromatographic separation and detection sensitivity.[2][3][4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, involving a silylation derivatization step. The protocol covers sample preparation, derivatization, instrument conditions, and data analysis, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The overall workflow for the analysis of this compound consists of three main stages: sample preparation (including lipid extraction if necessary), derivatization of the hydroxyl group, and instrumental analysis by GC-MS.

1. Sample Preparation (from Biological Matrices)

This protocol is a general guideline and may need to be adapted based on the specific sample matrix (e.g., plasma, tissues, cells).

  • Materials:

    • Chloroform/methanol mixture (2:1, v/v)

    • 0.9% NaCl solution

    • Internal Standard (IS): A suitable stable isotope-labeled standard (e.g., this compound-d3) or a structurally similar compound not present in the sample.

    • Nitrogen gas supply

    • Glass centrifuge tubes

  • Procedure:

    • Homogenization: For solid samples (e.g., tissues), weigh a precise amount (e.g., 25-50 mg) and homogenize it in 2 mL of the chloroform/methanol mixture. For liquid samples (e.g., plasma), take a precise volume (e.g., 100 µL) and add 2 mL of the chloroform/methanol mixture.

    • Internal Standard Spiking: Add a known amount of the internal standard to the sample homogenate for accurate quantification.

    • Extraction: Vortex the mixture vigorously for 2 minutes.

    • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture again for 2 minutes and then centrifuge at 2000 rpm for 10 minutes to separate the layers.

    • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or in a heated block at 40°C. The resulting lipid extract is now ready for derivatization.

2. Derivatization: Silylation

Silylation targets the hydroxyl group of this compound, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group to increase volatility.

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)

    • Heating block or oven

  • Procedure:

    • To the dried sample extract or a known amount of this compound standard, add 50 µL of pyridine to dissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical operating conditions that may require optimization for your specific instrument and application.

Parameter Condition
Gas Chromatograph
ColumnSLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minutes. Ramp to 250°C at 15°C/min. Ramp to 300°C at 20°C/min, hold for 5 minutes.
Mass Spectrometer
MS Transfer Line Temp.290°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 50-600
Data Acquisition Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentrations that have undergone the same sample preparation and derivatization process. The results should be summarized in a clear and structured table.

Table 1: Quantitative Analysis of this compound

Sample IDMatrixConcentration (ng/mL or µg/g)Standard Deviation (±)% RSD
Control 1Human PlasmaValueValueValue
Control 2Human PlasmaValueValueValue
Treated 1Human PlasmaValueValueValue
Treated 2Human PlasmaValueValueValue
QC LowSpiked PlasmaValueValueValue
QC MidSpiked PlasmaValueValueValue
QC HighSpiked PlasmaValueValueValue

Note: This table is a template. The actual values should be experimentally derived.

Mass Spectrum Interpretation

The mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragment ions. The molecular ion peak [M]+ may be weak or absent. Key fragments would arise from the cleavage of the C-C bond adjacent to the TMS-ether group and the McLafferty rearrangement. The exact fragmentation pattern should be confirmed by analyzing a pure standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tissue) Homogenization Homogenization in Chloroform:Methanol (2:1) Sample->Homogenization IS_Spiking Internal Standard Spiking Homogenization->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Drying Evaporation under Nitrogen Extraction->Drying Derivatization Silylation with BSTFA + 1% TMCS Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qual_Analysis Qualitative Analysis (Mass Spectrum Library Search) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Detection->Quant_Analysis Reporting Data Reporting Qual_Analysis->Reporting Quant_Analysis->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: HPLC Separation of 3-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid β-oxidation and are involved in various physiological and pathological processes.[1] Their accurate quantification and stereospecific analysis are crucial for understanding their biological functions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of 3-hydroxy fatty acid methyl esters (3-OH-FAMEs). This application note details various HPLC methods, including reversed-phase and chiral separations, for the analysis of these compounds.

Challenges in Analysis

The primary challenges in the analysis of 3-OH-FAMEs include:

  • Stereoisomers: The presence of a chiral center at the C-3 position necessitates enantioselective analytical methods to differentiate between the R and S enantiomers, which may have different biological activities.[1][2]

  • Detection: Lacking a strong chromophore, 3-OH-FAMEs can be challenging to detect with high sensitivity using UV-Vis detectors. Derivatization or the use of more universal detectors like mass spectrometry (MS) is often required.

  • Complex Matrices: Biological samples are complex, requiring efficient extraction and sample preparation techniques to isolate 3-OH-FAMEs and minimize matrix effects.[1]

HPLC Methodologies

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is widely used for the separation of fatty acid methyl esters based on their chain length and degree of unsaturation.[3] While standard C18 columns can be used, the separation of positional isomers of 3-OH-FAMEs can be challenging.

Chiral HPLC

The enantioselective separation of 3-OH-FA and their methyl esters is critical for many research applications. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective for this purpose.[1][2][4]

Direct vs. Indirect Chiral Separation

  • Direct Chiral Separation: This approach involves the use of a chiral stationary phase to directly resolve the enantiomers of the analyte without prior derivatization.[2][5] This is often preferred due to its simplicity. A notable example is the use of an amylose tris(3,5-dimethylphenylcarbamate) based polysaccharide chiral stationary phase (e.g., CHIRALPAK IA-U) for the direct enantioseparation of 3-hydroxy fatty acids.[2]

  • Indirect Chiral Separation: In this method, the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5] For instance, the 3-hydroxyl group can be reacted with 3,5-dimethylphenyl isocyanate to create a urethane (B1682113) derivative that can be chirally resolved.[2]

Detection Methods
  • UV Detection: While native 3-OH-FAMEs have poor UV absorbance, derivatization with a UV-active group can significantly enhance sensitivity.[6]

  • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is a highly sensitive and selective technique for the analysis of 3-OH-FAMEs.[7] It does not always require derivatization and can provide structural information.[7] Tandem mass spectrometry (MS/MS) in a targeted, selected reaction monitoring (SRM) mode is particularly powerful for quantitative analysis.[1]

Data Presentation

The following table summarizes key quantitative data from a representative chiral UHPLC-MS/MS method for the separation of 3-hydroxy fatty acid enantiomers.

Analyte (3-OH-FA)ColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Detection
C8 to C18 3-OH-FAsCHIRALPAK IA-U (1.6 µm)Water + 0.1% Formic AcidAcetonitrile/Isopropanol (B130326) (50:50, v/v) + 0.1% Formic AcidGradient elution0.4ESI-MS/MS (SRM mode)

Data synthesized from information presented in a study on the enantioselective analysis of 3-OH-FAs.[1][2]

Experimental Protocols

Protocol 1: Direct Chiral Separation of 3-Hydroxy Fatty Acids by UHPLC-MS/MS

This protocol is based on a method for the direct enantioselective analysis of 3-OH-FAs in biological samples.[1]

1. Sample Preparation (from Plasma) a. To 100 µL of plasma, add 400 µL of ice-cold isopropanol containing internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC-MS/MS System and Conditions

  • UHPLC System: A high-performance UHPLC system capable of binary gradient elution.
  • Column: CHIRALPAK IA-U (150 x 2.1 mm, 1.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30-70% B
  • 15-18 min: 70-95% B
  • 18-20 min: 95% B
  • 20-21 min: 95-30% B
  • 21-25 min: 30% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative.
  • Detection Mode: Selected Reaction Monitoring (SRM).

3. Data Analysis a. Integrate the peak areas for each enantiomer and the corresponding internal standard. b. Construct a calibration curve using a matrix-matched calibration strategy. c. Quantify the concentration of each 3-OH-FA enantiomer in the samples.

Protocol 2: Derivatization of 3-Hydroxy Fatty Acids for Indirect Chiral HPLC Analysis

This protocol describes a general procedure for the derivatization of the hydroxyl group of 3-OH-FAs.

1. Materials

  • Dried 3-hydroxy fatty acid sample.
  • 3,5-Dimethylphenyl isocyanate (DMPIC).
  • Anhydrous pyridine.
  • Anhydrous toluene (B28343).
  • Nitrogen gas supply.

2. Derivatization Procedure a. Place the dried sample in a reaction vial. b. Add 50 µL of anhydrous toluene and 10 µL of anhydrous pyridine. c. Add a 10-fold molar excess of DMPIC. d. Seal the vial under nitrogen and heat at 60°C for 1 hour. e. After cooling, evaporate the solvent and excess reagent under a stream of nitrogen. f. Reconstitute the derivatized sample in the HPLC mobile phase for analysis.

3. HPLC Analysis

  • Column: A chiral stationary phase column suitable for the separation of urethane derivatives (e.g., a column with a 3,5-dimethylphenyl carbamate-derivatized cellulose stationary phase).[2]
  • Mobile Phase: A suitable mixture of hexane (B92381) and a polar modifier (e.g., isopropanol). The exact composition should be optimized for the specific separation.
  • Detection: UV detector set to an appropriate wavelength for the derivative.

Visualizations

Caption: Experimental workflow for HPLC analysis of 3-hydroxy fatty acid methyl esters.

hplc_parameter_relationships cluster_parameters HPLC Parameters cluster_outcomes Separation Quality Column Stationary Phase (e.g., Chiral, C18) Resolution Resolution Column->Resolution PeakShape Peak Shape Column->PeakShape MobilePhase Mobile Phase (Composition, pH) MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime MobilePhase->PeakShape Sensitivity Sensitivity MobilePhase->Sensitivity FlowRate Flow Rate FlowRate->RetentionTime FlowRate->PeakShape Temperature Temperature Temperature->RetentionTime

Caption: Relationship between HPLC parameters and separation quality.

References

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxyoctadecanoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxylated fatty acid methyl ester that, due to its polarity and potential for hydrogen bonding, exhibits poor chromatographic behavior in its underivatized form.[1] Derivatization is a crucial step to enhance its volatility and thermal stability, making it amenable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][3] This process involves the chemical modification of the hydroxyl group to a less polar functional group.[4] The most common and effective derivatization techniques for hydroxylated fatty acids are silylation and acylation.[5][6] This document provides detailed protocols for these methods, along with data for comparison, to guide researchers in selecting the optimal procedure for their analytical needs.

Derivatization Methods

The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a non-polar group, thereby reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.[2]

Silylation

Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[4] This conversion results in a less polar and more volatile TMS ether, which is ideal for GC analysis.[2][6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[5][6]

Reaction:

Acylation

Acylation involves the reaction of the hydroxyl group with an acylating agent, typically a perfluorinated acid anhydride (B1165640) such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[7] This reaction forms a stable and volatile ester derivative. Acylation can also enhance detectability when using an electron capture detector (ECD).[7]

Reaction:

Data Presentation

The choice of derivatization reagent and method can impact reaction efficiency, derivative stability, and chromatographic performance. The following tables summarize key quantitative parameters for common derivatization protocols.

Table 1: Comparison of Silylation Reagents for Hydroxylated Fatty Acids

ReagentCatalystTypical Reaction TimeTypical Reaction Temperature (°C)Key AdvantagesPotential Issues
BSTFA 1% TMCS15 - 60 minutes[5]60 - 100[5]Versatile, reacts with various functional groups.[6]Moisture sensitive, by-products can interfere with analysis.[6]
MSTFA 1% TMCS30 - 60 minutes60 - 80[4]Produces more volatile by-products, leading to cleaner chromatograms.[8]Moisture sensitive.

Table 2: Comparison of Acylation Reagents for Hydroxylated Compounds

ReagentCatalystTypical Reaction TimeTypical Reaction Temperature (°C)Key AdvantagesPotential Issues
TFAA Pyridine (B92270) (optional)15 - 60 minutes60 - 100Forms stable and highly volatile derivatives.Reagent is corrosive and moisture sensitive.
HFBA Pyridine (optional)30 - 60 minutes60 - 85[7]Excellent for electron capture detection.[7]Reagent is corrosive and moisture sensitive.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol details the procedure for converting the hydroxyl group of this compound to its trimethylsilyl (TMS) ether.[5]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is dry. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in a small volume of anhydrous solvent (e.g., 100 µL).

  • Reagent Addition: Add a molar excess of the silylating agent. A common practice is to add 50-100 µL of BSTFA + 1% TMCS to the sample solution.[6]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[4][5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.

Protocol 2: Acylation using Heptafluorobutyric Anhydride (HFBA)

This protocol describes the formation of the heptafluorobutyryl ester of this compound.

Materials:

  • This compound sample

  • Heptafluorobutyric anhydride (HFBA)

  • Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reconstitution: Dissolve the dried sample in an appropriate volume of anhydrous solvent (e.g., 200 µL of toluene).

  • Reagent Addition: Add 100 µL of HFBA to the sample solution. If desired, a small amount of pyridine (e.g., 10 µL) can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-85°C for 30-60 minutes.[7]

  • Cooling and Extraction (Optional): After cooling, the excess reagent can be removed. Add 1 mL of water and 2 mL of a non-polar solvent like hexane. Vortex vigorously and allow the layers to separate. The upper organic layer containing the derivatized analyte can be transferred to a clean vial for analysis. This step helps to reduce potential damage to the GC column from the corrosive reagent.[9]

  • Analysis: The organic layer is ready for GC-MS analysis.

Mandatory Visualizations

Experimental Workflow for Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Methyl 3-hydroxyoctadecanoate Sample dry Dry Sample (Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-80°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for silylation of this compound.

Chemical Reaction of Silylation

G cluster_reactants Reactants cluster_products Products reactant1 This compound product1 TMS-ether Derivative (Volatile) reactant1->product1 Silylation Reaction reactant2 BSTFA reactant2->product1 plus1 + plus2 + product2 By-product

Caption: Silylation of this compound with BSTFA.

References

Application Notes & Protocols for the Quantification of Methyl 3-hydroxyoctadecanoate in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxy fatty acids (3-OH-FAs) are important constituents of the lipopolysaccharide (LPS) in Gram-negative bacteria and are also precursors for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. The quantification of specific 3-OH-FAs, such as 3-hydroxyoctadecanoate, in microbial cultures is crucial for various research applications, including the study of microbial metabolism, the development of novel antimicrobial agents, and the bio-production of valuable chemicals. This document provides detailed protocols for the extraction, derivatization, and quantification of Methyl 3-hydroxyoctadecanoate from microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The production of 3-hydroxyoctadecanoate and related medium-chain 3-hydroxy fatty acids has been achieved in several microbial systems, primarily through metabolic engineering of Escherichia coli. The following table summarizes representative quantitative data from published studies.

Microbial StrainGenetic Modifications / Key Genes ExpressedSubstrateProduct QuantifiedConcentrationReference
Escherichia coli SM23ΔfadRABIJ, integrated C8-specific thioesterase (CpFatB1.2-M4-287), phaJ2, phaC2, PpfadDGlycerol (B35011)Poly(3-hydroxyoctanoate) (PHO)1.54 ± 0.234 g/L[1][2]
Escherichia coli RAIDΔfadR, ΔfadA, ΔfadI, ΔfadD, expressed PpuphaGNot specifiedMedium-chain 3-hydroxy fatty acids~50 mg/L[3]
Escherichia coli BL21ΔfadDCo-expression of acetyl-CoA carboxylase ('tesA), fatty acid hydroxylase (CYP102A1)GlucoseTotal Hydroxy Fatty Acids (HFAs)58.7 mg/L[4]
Escherichia coliCo-expression of thioesterase (CcFatB1), fadR, and P450BM3 monooxygenaseGlucose & GlycerolTotal Hydroxy Fatty Acids (HFAs)144 mg/L[5]

Experimental Protocols

This section details the methodologies for the quantification of this compound from microbial cultures. The overall workflow involves microbial cultivation, cell harvesting, extraction of fatty acids, derivatization to their methyl esters, and subsequent analysis by GC-MS.

Protocol 1: Total Fatty Acid Extraction and Methylation (Acid-Catalyzed Derivatization)

This protocol is adapted for the extraction and methylation of all fatty acids (both free and bound) from a bacterial culture.[1][6]

Materials and Reagents:

  • Microbial cell culture

  • Internal Standard (e.g., Methyl heptadecanoate, ≥99% purity)

  • Glacial acetic acid

  • Chloroform (B151607)

  • Methanol (B129727)

  • Anhydrous 1.25 M HCl in methanol

  • Deionized water

  • High-resolution gas chromatography grade hexane (B92381)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate (B86663)

  • Conical centrifuge tubes (glass, with solvent-resistant caps)

  • GC sample vials with caps

Procedure:

  • Cell Culture and Internal Standard Addition:

    • To a known volume of microbial culture (e.g., 1 mL), add an appropriate amount of internal standard. The amount should be in the same order of magnitude as the expected concentration of the analyte. For example, add 5 µL of a 10 mg/mL solution of methyl heptadecanoate in ethanol.[1]

  • Acidification and Initial Extraction:

    • Add 100 µL of glacial acetic acid to the culture to acidify it. Vortex to mix thoroughly. This step should be performed in a chemical fume hood.[1]

    • Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol using a glass pipette.[1]

    • Vortex the sample vigorously to ensure thorough mixing of the phases.

    • Centrifuge the sample at 1,000 x g for 10 minutes at room temperature to separate the phases.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Carefully remove the upper aqueous layer. Transfer the lower organic phase containing the lipids to a clean glass tube.

    • Evaporate the solvent under a stream of nitrogen gas.

    • To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[6]

    • Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour. Ensure the tubes can withstand the pressure at elevated temperatures.[1]

    • Cool the tubes to room temperature.

  • Extraction of FAMEs:

    • Quench the reaction by adding 5 mL of deionized water.[1]

    • Add 0.5 mL of hexane and vortex thoroughly.[1]

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean GC vial. For improved recovery, a second extraction with another 0.5 mL of hexane can be performed.[1]

    • Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • GC-MS Analysis:

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation for Hydroxy Fatty Acid Analysis

This protocol is specifically for the derivatization of hydroxylated fatty acids after they have been converted to methyl esters. Silylation targets the hydroxyl group, increasing volatility.[2]

Materials and Reagents:

  • Fatty acid methyl ester sample (from Protocol 1, step 3, after evaporation)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • GC sample vials with caps

Procedure:

  • Initial FAME Preparation:

    • Follow steps 1-3 of Protocol 1 to obtain the dried fatty acid methyl ester extract.

  • Silylation:

    • To the dried FAMEs in a GC vial, add 50 µL of pyridine (or another suitable solvent) to redissolve the sample.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • The sample is now ready for injection. The derivatized compound will be Methyl 3-(trimethylsilyloxy)octadecanoate.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of FAMEs and their TMS derivatives. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250-280°C[2]

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on analyte concentration)[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 4°C/min, hold for 4 minutes.[1]

    • Ramp 2: Increase to 250°C at 4°C/min, hold for 5 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

    • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards of authentic this compound (and its derivatized form) at known concentrations, each containing the same amount of internal standard as the samples.

  • Quantification: The concentration of this compound in the original microbial culture is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve. Corrections for the initial culture volume and any dilution factors must be applied.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis culture Microbial Culture add_is Add Internal Standard culture->add_is acidify Acidify Culture add_is->acidify solvent_ext Solvent Extraction (Chloroform:Methanol) acidify->solvent_ext centrifuge1 Centrifugation solvent_ext->centrifuge1 dry_extract Evaporate Solvent centrifuge1->dry_extract derivatize Acid-Catalyzed Methylation (HCl in Methanol) dry_extract->derivatize hexane_ext Hexane Extraction of FAMEs derivatize->hexane_ext gcms GC-MS Analysis hexane_ext->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Metabolic Pathway

metabolic_pathway cluster_fas Fatty Acid Synthesis (FAS) cluster_pha_precursor PHA Precursor Synthesis cluster_downstream Downstream Fate acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC acyl_acp Acyl-ACP (e.g., Octadecanoyl-ACP) malonyl_coa->acyl_acp FAS enzymes hydroxyacyl_acp (R)-3-Hydroxyacyl-ACP acyl_acp->hydroxyacyl_acp FabG hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxyoctadecanoyl-CoA) hydroxyacyl_acp->hydroxyacyl_coa PhaG (Acyl-ACP:CoA Transacylase) pha Polyhydroxyalkanoate (PHA) (e.g., PHO) hydroxyacyl_coa->pha PhaC (PHA Synthase) beta_ox β-oxidation hydroxyacyl_coa->beta_ox

Caption: Biosynthesis of (R)-3-Hydroxyacyl-CoA precursors for PHA synthesis.

References

Application Notes and Protocols: Utilizing Methyl 3-hydroxyoctadecanoate as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester that serves as a valuable internal standard in quantitative analytical methodologies, particularly for the analysis of 3-hydroxy fatty acids (3-OH-FAs) and other related lipid species.[1] Its structural similarity to endogenous 3-OH-FAs, coupled with its synthetic origin and high purity, makes it an ideal candidate to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[2] These application notes provide detailed protocols for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) based lipidomics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is critical for its effective application.

PropertyValueReference
Chemical Formula C₁₉H₃₈O₃[3][4]
Molecular Weight 314.5 g/mol [3][4]
CAS Number 2420-36-2[3][4]
Appearance White solid[2]
Purity >98%[2][4]
Solubility Soluble in ethanol (B145695) and methanol[2]
Storage Store at -20°C[1]

Experimental Protocols

This section outlines a comprehensive workflow for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard. The protocol covers sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis.

I. Preparation of Internal Standard Stock and Working Solutions

Accurate preparation of the internal standard solution is fundamental for reliable quantification.

Materials:

  • This compound (≥98% purity)

  • Hexane (B92381) (GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of hexane in a volumetric flask.

    • Store the stock solution at -20°C in a tightly sealed amber glass vial. The solution is stable for up to 6 months when stored at -80°C.[5]

  • Working Solution (100 µg/mL):

    • Dilute the stock solution 1:10 with hexane to obtain a working solution of 100 µg/mL.

    • Prepare fresh working solutions weekly to ensure accuracy.

II. Sample Preparation: Lipid Extraction and Derivatization

The following protocol is a modified Folch method suitable for plasma, serum, or tissue homogenates, followed by acid-catalyzed derivatization to form fatty acid methyl esters (FAMEs).

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)

  • This compound working solution (100 µg/mL)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 2% Sulfuric acid in methanol

  • Hexane

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Lipid Extraction:

    • To a glass centrifuge tube, add the biological sample.

    • Spike the sample with a known amount of this compound working solution (e.g., 10 µL for a final amount of 1 µg).

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully transfer the lower organic layer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Add a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the clear hexane solution to a GC vial for analysis.

III. GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required for specific instruments and applications.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-225, 30 m x 0.25 mm, 0.25 µm film thickness or similar polar capillary column
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature of 80°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 5 min.
MSD Transfer Line 250°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters for this compound:

The mass spectrum of this compound shows characteristic fragment ions that can be used for quantification.

Ion Typem/z
Quantifier Ion 103
Qualifier Ion 1 74
Qualifier Ion 2 215

Data based on NIST Mass Spectrometry Data Center.[3]

Data Presentation and Analysis

Quantitative Data Summary

The concentration of each target fatty acid is determined by creating a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

Table 1: Example Calibration Curve Data for Palmitic Acid (C16:0)

C16:0 Conc. (µg/mL)C16:0 Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000300,0000.05
578,000310,0000.25
10155,000305,0000.51
25390,000308,0001.27
50785,000312,0002.52
1001,580,000309,0005.11

Table 2: Quantification of Fatty Acids in a Plasma Sample

Fatty AcidRetention Time (min)Analyte Peak AreaIS Peak AreaPeak Area RatioCalculated Conc. (µg/mL)%RSD (n=3)
Myristic Acid (C14:0)15.945,678305,4320.1503.24.1
Palmitic Acid (C16:0)18.01,234,567305,4324.04285.13.5
Stearic Acid (C18:0)20.3654,321305,4322.14245.23.8
Oleic Acid (C18:1)20.6987,654305,4323.23468.23.6
IS (this compound) ~21.5 *305,432 - - - -

*Retention time for the internal standard is an estimate and will vary based on the specific GC conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) spike Spike with Internal Standard (this compound) sample->spike Add known amount extract Lipid Extraction (Folch Method) spike->extract derivatize Derivatization to FAMEs (Acid-Catalyzed) extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition (SIM Mode) gcms->data integrate Peak Integration data->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Figure 1. Experimental workflow for fatty acid analysis.
Internal Standard Logic

internal_standard_logic cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_quant Quantification analyte Analyte of Interest sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is Internal Standard (this compound) is->sample_prep gc_ms GC-MS sample_prep->gc_ms explanation Internal standard is added at the beginning to undergo the same processing as the analyte, correcting for losses and variations in instrument response. analyte_signal Analyte Signal (Peak Area) gc_ms->analyte_signal is_signal IS Signal (Peak Area) gc_ms->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Figure 2. Logic of using an internal standard for quantification.

References

Application Notes: The Role of Methyl 3-Hydroxyoctadecanoate in Bacterial Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial fatty acid profiling, predominantly through fatty acid methyl ester (FAME) analysis, is a powerful chemotaxonomic tool used for the identification, classification, and characterization of microbial species. The composition of cellular fatty acids is genetically conserved and provides a stable, reproducible fingerprint for a given bacterium under standardized growth conditions. Within the diverse array of bacterial fatty acids, 3-hydroxy fatty acids (3-OH-FAs) serve as particularly significant biomarkers. They are the signature components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria.

Methyl 3-hydroxyoctadecanoate is the methyl ester derivative of 3-hydroxyoctadecanoic acid (3-OH-C18:0), a long-chain 3-hydroxy fatty acid. While shorter-chain 3-OH-FAs (such as C10:0, C12:0, and C14:0) are more commonly the predominant forms in the lipid A of many Gram-negative bacteria, the presence and abundance of longer-chain variants like 3-OH-C18:0 can be a distinguishing feature for specific bacterial species. Its analysis provides valuable data for taxonomic studies, microbial source tracking, and understanding bacterial physiology and pathogenesis.

Biochemical Significance

The primary significance of 3-hydroxyoctadecanoic acid in bacteria is twofold:

  • Structural Component of Lipid A: In Gram-negative bacteria, 3-OH-FAs are amide- and ester-linked to the glucosamine (B1671600) disaccharide backbone of lipid A. This lipid anchor secures the LPS molecule to the outer membrane, contributing to the membrane's structural integrity and acting as a protective barrier. The specific composition of these fatty acid chains, including the presence of 3-OH-C18:0, can influence the fluidity and function of the outer membrane.

  • Metabolic Intermediate: Like other fatty acids, 3-hydroxyoctadecanoic acid can be catabolized through the β-oxidation pathway to generate energy. The presence of the hydroxyl group at the C3 position makes it a direct intermediate in this metabolic cycle.

While medium-chain 3-OH-FAs have been identified as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in host organisms like plants, a specific intracellular signaling role for free 3-hydroxyoctadecanoic acid within bacteria has not been well-established.[1][2][3] Bacterial fatty acid metabolism is primarily regulated by transcription factors that respond to acyl-CoA or acyl-ACP intermediates.[4][5]

Below is a logical diagram illustrating the position of 3-hydroxy fatty acids within the bacterial lipopolysaccharide structure.

cluster_LPS Lipopolysaccharide (LPS) Structure cluster_FattyAcids Acyl Chains O_Antigen O-Antigen (Variable Polysaccharide) Core Core Oligosaccharide O_Antigen->Core Lipid_A Lipid A (GlcN Disaccharide + Phosphates) Core->Lipid_A Hydroxy_FA 3-Hydroxy Fatty Acids (e.g., 3-OH-C18:0) Lipid_A->Hydroxy_FA  amide/ester linked Other_FA Other Fatty Acids Hydroxy_FA->Other_FA  ester linked

Caption: Location of 3-hydroxy fatty acids within the LPS of Gram-negative bacteria.

The metabolic fate of 3-hydroxyoctadecanoic acid within the cell is primarily catabolism via the β-oxidation pathway, as shown in the diagram below.

cluster_cofactors1 cluster_cofactors2 FA 3-Hydroxyoctadecanoyl-CoA (from Cell Lipids or Environment) Ketoacyl 3-Ketoacyl-CoA FA->Ketoacyl 3-hydroxyacyl-CoA dehydrogenase Thiolysis Thiolysis Ketoacyl->Thiolysis β-keto thiolase NAD NAD+ Ketoacyl->NAD AcetylCoA Acetyl-CoA (to Citric Acid Cycle) Thiolysis->AcetylCoA ShorterAcyl Acyl-CoA (n-2 carbons) Thiolysis->ShorterAcyl Re-enters β-oxidation NADH NADH + H+ NADH->Ketoacyl CoA CoA-SH CoA->Thiolysis Culture 1. Bacterial Culture (Standardized Conditions) Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Saponify 3. Saponification (Add Reagent 1: NaOH/Methanol) Heat at 100°C for 30 min Harvest->Saponify Methylate 4. Methylation (Add Reagent 2: HCl/Methanol) Heat at 80°C for 10 min Saponify->Methylate Extract 5. Extraction (Add Reagent 3: Hexane/MTBE) Vortex Methylate->Extract Wash 6. Base Wash (Add Reagent 4: NaOH solution) Tumble/Vortex Extract->Wash Transfer 7. Transfer Organic Phase (Upper Layer) to GC Vial Wash->Transfer GCMS 8. GC-MS Analysis Transfer->GCMS Analysis 9. Data Analysis (Peak ID & Quantification) GCMS->Analysis

References

Application Notes and Protocols for the Analysis of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Methyl 3-hydroxyoctadecanoate, a significant intermediate in fatty acid metabolism. The following sections offer comprehensive methodologies for accurate quantification in various biological matrices, tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.

Introduction

This compound is the methyl ester of 3-hydroxyoctadecanoic acid. The analysis of 3-hydroxy fatty acids is crucial for diagnosing and researching disorders related to mitochondrial fatty acid β-oxidation.[1] These analytical methods are applicable to various biological samples, including serum, plasma, and fibroblast cell cultures.[1] Accurate and reproducible sample preparation is paramount for reliable quantification of these analytes, which are often present at low concentrations.

This guide outlines two primary analytical approaches: GC-MS following extraction and derivatization, and LC-MS/MS for direct or derivatized analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the analytical methods described.

Table 1: GC-MS Method Performance

ParameterValueReference
Intra-day Precision (CV%) 1.0 - 10.5% (at 30 µmol/L)[2]
Inter-day Precision (CV%) 3.3 - 13.3% (at 0.3 µmol/L)[2]
Recovery 93% - 107% (for FAMEs)[3]

Table 2: LC-MS/MS Method Performance

ParameterValueReference
Recovery 73.8% - 100%[4]
Within-day Variability (CV%) 7.1% - 13.8%[4]
Between-days Variability (CV%) 9.3% - 21.6%[4]
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[5]
Limit of Quantification (LOQ) 0.4 - 2.6 ng/mL[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of fatty acids, typically requiring derivatization to improve volatility and chromatographic peak shape.[3][6] The following protocol details a stable isotope dilution method for the quantitative analysis of 3-hydroxy fatty acids.[1][2]

3.1.1. Sample Preparation Workflow (GC-MS)

GC-MS Sample Preparation Workflow Sample Serum/Plasma Sample (500 µL) Hydrolysis Optional: Hydrolysis (10 M NaOH) for Total 3-OHFA Sample->Hydrolysis For total analyte Acidification Acidification (6 M HCl) Sample->Acidification For free analyte Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (BSTFA + TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LC-MS/MS Sample Preparation Workflow Sample Biological Sample (e.g., Serum, Plasma) Extraction Protein Precipitation (e.g., Methanol) or Solid Phase Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Optional: Derivatization Supernatant->Derivatization LCMS LC-MS/MS Analysis Supernatant->LCMS Direct Analysis Derivatization->LCMS Fatty_Acid_Beta_Oxidation FA_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA FA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., 3-Hydroxyoctadecanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_FA_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_FA_CoA

References

Application Note: A Comprehensive Lipidomics Workflow for the Identification and Quantification of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-hydroxy fatty acids (3-OH FAs) are crucial intermediates in mitochondrial fatty acid β-oxidation and are also components of bacterial endotoxins.[1][2] The accumulation of these metabolites can be indicative of genetic disorders related to fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[1][3] Consequently, the accurate identification and quantification of 3-OH FAs in biological matrices like plasma, serum, and cell cultures are vital for both clinical diagnostics and research into metabolic diseases.[1][3] This application note provides a detailed lipidomics workflow for the analysis of 3-OH FAs, encompassing sample preparation, lipid extraction, derivatization, and analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow Overview

The general workflow for the analysis of 3-hydroxy fatty acids involves several key stages, from sample collection to data analysis. The choice between GC-MS and LC-MS will dictate some of the specific steps, particularly derivatization and chromatographic conditions.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Cells) InternalStandards Add Stable Isotope Internal Standards Sample->InternalStandards Hydrolysis Alkaline Hydrolysis (for Total 3-OH FAs) InternalStandards->Hydrolysis Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) InternalStandards->Extraction For Free 3-OH FAs Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Acquisition & Processing GCMS->DataProcessing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Bioinformatics Statistical & Pathway Analysis Quantification->Bioinformatics FA_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Three_OH_FA_CoA 3-Hydroxyacyl-CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD/MTP) Three_OH_FA_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Shorter Acyl-CoA ACAD->Enoyl_CoA ECH->Three_OH_FA_CoA LCHAD->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA Re-enters cycle

References

Application Notes and Protocols for the Transesterification of 3-Hydroxyoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctadecanoic acid, a hydroxylated fatty acid, is a molecule of interest in various fields, including microbiology and as a potential biomarker. Its analysis and chemical modification often require derivatization to improve its volatility and thermal stability, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Transesterification is a key chemical reaction used to convert carboxylic acids or their esters into different esters. In the context of 3-hydroxyoctadecanoic acid, this process is typically employed to create the methyl ester, which is more amenable to analytical techniques. This document provides detailed protocols for the transesterification of 3-hydroxyoctadecanoic acid, focusing on acid-catalyzed and enzymatic methods to ensure the integrity of the hydroxyl group.

Chemical Principles

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[1] When starting with a carboxylic acid like 3-hydroxyoctadecanoic acid, the reaction is more accurately described as esterification. However, in the context of derivatization for analysis, the general term transesterification is often used interchangeably. The reaction can be catalyzed by acids, bases, or enzymes.[1]

  • Acid Catalysis: Strong acids protonate the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol (e.g., methanol).[2] This method is effective for both esterification and transesterification and is generally compatible with the hydroxyl group on the fatty acid chain.[3]

  • Base Catalysis: Bases deprotonate the alcohol, making it a more potent nucleophile. While often faster than acid catalysis, strong bases can potentially lead to side reactions involving the hydroxyl group of 3-hydroxyoctadecanoic acid.[4][5]

  • Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification under mild conditions, offering high selectivity and minimizing byproduct formation.[6][7] This method is particularly advantageous for sensitive substrates.

For the purpose of these protocols, acid-catalyzed and enzymatic methods are detailed due to their compatibility with the hydroxyl functionality.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of fatty acid methyl esters (FAMEs), which can be adapted for 3-hydroxyoctadecanoic acid.

ParameterAcid-Catalyzed MethanolysisEnzymatic Methanolysis
Reactants 3-Hydroxyoctadecanoic Acid & Methanol (B129727)3-Hydroxyoctadecanoic Acid & Methanol
Catalyst Boron Trifluoride-Methanol, HCl, or H₂SO₄Immobilized Lipase (e.g., Candida antarctica Lipase B)
Temperature 60-100°C40-70°C
Reaction Time 1-4 hours4-48 hours
Molar Ratio (Acid:Alcohol) Large excess of alcohol (often used as solvent)1:1 to 1:5
Catalyst Loading 5-15% (v/v or w/w)5-10% (w/w of reactants)
Typical Yield >95%>90%
Key Advantage Relatively fast and straightforwardMild conditions, high selectivity
Key Disadvantage Harsher conditions, potential for side reactionsLonger reaction times, cost of enzyme

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification (Methanolysis) using Boron Trifluoride-Methanol

This protocol is a common and effective method for preparing fatty acid methyl esters for GC-MS analysis.[8]

Materials:

  • 3-Hydroxyoctadecanoic acid

  • 14% Boron trifluoride in methanol (BF₃-MeOH) solution

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 3-hydroxyoctadecanoic acid into a reaction vial.

  • Reagent Addition: Add 1-2 mL of 14% BF₃-MeOH solution to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 60-100°C for 1-2 hours in a heating block or water bath. Periodically vortex the mixture to ensure homogeneity.

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.

    • Vortex vigorously for 1-2 minutes to extract the methyl ester into the hexane layer.

    • Allow the phases to separate.

  • Isolation and Drying:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • The resulting hexane solution containing methyl 3-hydroxyoctadecanoate is ready for GC-MS analysis.

Protocol 2: Enzymatic Transesterification using Immobilized Lipase

This protocol utilizes the selectivity of lipases for a milder transesterification process.[6]

Materials:

  • 3-Hydroxyoctadecanoic acid

  • Methanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous solvent (e.g., 2-methyl-2-butanol (B152257) or hexane)

  • Molecular sieves (optional, to remove water)

  • Orbital shaker or magnetic stirrer with heating

  • Reaction flask

  • Filtration setup

Procedure:

  • Reactant Preparation: In a reaction flask, dissolve a known quantity of 3-hydroxyoctadecanoic acid in a minimal amount of anhydrous solvent.

  • Alcohol Addition: Add methanol in a desired molar ratio to the fatty acid (e.g., 3:1 methanol to acid).

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% of the total reactant weight. Add molecular sieves if a completely anhydrous system is desired.

  • Reaction: Incubate the mixture at 40-60°C with continuous agitation (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or by analyzing small aliquots via GC.

  • Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Product Isolation: Evaporate the solvent and excess methanol from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acid-catalyzed transesterification of 3-hydroxyoctadecanoic acid followed by analysis.

Transesterification_Workflow cluster_prep Sample Preparation cluster_reaction Transesterification cluster_extraction Extraction & Isolation cluster_analysis Analysis start 3-Hydroxyoctadecanoic Acid reagent Add BF3-Methanol start->reagent react Heat (60-100°C) 1-2 hours reagent->react extract Add Hexane & Saturated NaCl Vortex react->extract separate Separate Hexane Layer extract->separate dry Dry with Na2SO4 separate->dry end This compound (Ready for GC-MS) dry->end

Caption: Workflow for acid-catalyzed transesterification.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the acid-catalyzed esterification mechanism.

Acid_Catalyzed_Esterification A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B H+ C Tetrahedral Intermediate B->C CH3OH D 3. Proton Transfer C->D E 4. Elimination of Water D->E F 5. Deprotonation E->F -H2O G Methyl Ester Product F->G -H+

Caption: Acid-catalyzed esterification mechanism.

References

Application Note: Mass Spectrometry Fragmentation of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester of significant interest in various research fields, including microbiology, where 3-hydroxy fatty acids are key components of lipopolysaccharides in Gram-negative bacteria, and in clinical chemistry for the diagnosis of fatty acid oxidation disorders.[1] Accurate identification and quantification of this compound are crucial, with mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), being a primary analytical technique. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex biological matrices. This application note provides a detailed overview of its electron ionization (EI) mass spectrometry fragmentation, a summary of key fragment ions, and a general protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing key structural information. The molecular ion peak ([M]⁺) for this compound (C₁₉H₃₈O₃, Molecular Weight: 314.5 g/mol ) may be of low intensity or absent in the 70 eV EI spectrum, which is common for long-chain aliphatic compounds.[2] The fragmentation is dominated by cleavage events influenced by the hydroxyl and methyl ester functional groups.

The most characteristic and often the base peak in the mass spectrum of 3-hydroxy fatty acid methyl esters is the ion at m/z 103 .[1][2] This prominent fragment results from a cleavage between the C3 and C4 carbons (the bond alpha to the carbon bearing the hydroxyl group). The stability of this ion is attributed to the electronic contribution from the adjacent ester group.[1]

Other significant fragments are typically observed at lower mass-to-charge ratios, arising from the further breakdown of the molecule. These include alkyl fragments and fragments associated with the methyl ester group. For this compound, prominent lower mass ions include those at m/z 43 and m/z 41 .[2]

Quantitative Fragmentation Data

The relative abundance of the major fragment ions is a key feature for the identification of this compound. The following table summarizes the quantitative data for the most significant ions observed in the GC-MS spectrum.[2]

m/zProposed Fragment Structure/OriginRelative Abundance
103[CH(OH)CH₂COOCH₃]⁺Base Peak (100%)
43[C₃H₇]⁺ or [CH₃CO]⁺High
41[C₃H₅]⁺High

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions, with the most prominent being the α-cleavage at the C3-C4 bond, leading to the characteristic m/z 103 ion.

fragmentation_pathway M This compound (M, m/z 314) M_ion [M]⁺· Molecular Ion M->M_ion Ionization (EI) frag_103 [C₄H₇O₃]⁺ m/z 103 (Base Peak) M_ion->frag_103 α-Cleavage (C3-C4) frag_alkyl [C₁₅H₃₁]· Alkyl Radical M_ion->frag_alkyl other_frags Other Fragments (e.g., m/z 41, 43) frag_103->other_frags Further Fragmentation

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound. While the compound can be analyzed directly, derivatization of the hydroxyl group (e.g., silylation) is often employed to improve chromatographic peak shape and thermal stability, though the characteristic m/z 103 fragment is observed in the underivatized form.[3][4] The following protocol focuses on the analysis of the methyl ester without further derivatization.

1. Sample Preparation (Esterification)

If starting from the free fatty acid (3-hydroxyoctadecanoic acid), conversion to the methyl ester is necessary.

  • Materials : 1-25 mg of the fatty acid sample, 2 mL of 12% Boron trifluoride in methanol (B129727) (BF₃-MeOH), 1 mL hexane (B92381), 1 mL deionized water, anhydrous sodium sulfate (B86663).

  • Procedure :

    • Place the sample in a reaction vial.

    • Add 2 mL of BF₃-MeOH solution.

    • Heat at 60°C for 10 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph (GC) :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable. A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet : Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280°C.

    • Oven Temperature Program : An initial temperature of 70-100°C, held for 2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Transfer Line Temperature : 280°C.

The following diagram illustrates the general workflow for this analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 3-Hydroxyoctadecanoic Acid Sample esterification Esterification with BF₃-Methanol sample->esterification extraction Liquid-Liquid Extraction with Hexane esterification->extraction drying Drying with Na₂SO₄ extraction->drying fame_sample This compound in Hexane drying->fame_sample injection GC Injection fame_sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection data Data Acquisition (Mass Spectrum) detection->data

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a dominant and diagnostic ion at m/z 103, which is a hallmark of 3-hydroxy fatty acid methyl esters. This, in conjunction with other fragment ions and retention time data from a GC-MS analysis, allows for the confident identification of this compound. The provided protocol offers a foundational method for researchers performing qualitative and quantitative analysis of this compound in various scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy Fatty Acid Methyl Ester Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 3-hydroxy fatty acid methyl ester (3-OH FAME) isomers during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 3-OH FAME isomers, offering step-by-step solutions.

Problem: Poor peak shape and low resolution of 3-OH FAMEs in GC-MS analysis.

Answer:

Poor peak shape and co-elution are common challenges when analyzing 3-hydroxy fatty acids due to their polar nature, which can cause interactions with the GC column.[1][2] Derivatization is a crucial step to improve volatility and thermal stability, leading to better chromatographic separation.[3][4][5]

Recommended Solution: Derivatization

Two primary derivatization methods are recommended: silylation and esterification. Silylation is effective for derivatizing the hydroxyl group, while esterification is used for the carboxyl group.[2] For 3-OH FAMEs, where the carboxyl group is already esterified, derivatization of the hydroxyl group is necessary.

Experimental Protocol: Silylation of 3-OH FAMEs

This protocol is adapted for the derivatization of the hydroxyl group of 3-OH FAMEs.

  • Sample Preparation: Ensure the 3-OH FAME sample is dry, as moisture can interfere with the derivatization reaction.[6][7]

  • Reagent Addition: In a micro-reaction vessel, add 100 µL of the sample solution (e.g., 1 mg/mL in an aprotic solvent like acetonitrile). To this, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][8]

  • Reaction: Cap the vessel tightly and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes.[2]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Problem: Co-elution of 3-OH FAME enantiomers (R and S isomers).

Answer:

The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column, or by using a chiral GC column.

Recommended Solution 1: Chiral Derivatization

Derivatizing the 3-OH FAMEs with a chiral reagent will produce diastereomers with different physical properties, allowing for their separation on a non-chiral column. A common reagent for this purpose is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(-)-MTPA-Cl], also known as Mosher's reagent.

Experimental Protocol: Chiral Derivatization with (R)-(-)-MTPA-Cl

  • Sample Preparation: Dry the 3-OH FAME sample thoroughly.

  • Derivatization: The extracted and converted methyl esters are derivatized with (R)-(-)-MTPA-Cl to form the corresponding MTPA-O-FAMEs.

  • Analysis: The resulting MTPA-O-FAME diastereomers can then be analyzed by GC-MS, often using electron capture negative-ion mass spectrometry (GC/ECNI-MS) in selected ion monitoring (SIM) mode for enhanced sensitivity.

Recommended Solution 2: Chiral Gas Chromatography Column

The use of a GC column with a chiral stationary phase provides the necessary selectivity for the separation of enantiomers. Cyclodextrin-based chiral phases are commonly used for this purpose.[9]

Data Presentation: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral Derivatization Creates diastereomers with different physical properties, allowing separation on a standard GC column.Can be performed with standard GC columns.Requires an additional reaction step; potential for incomplete derivatization.[1]
Chiral GC Column Utilizes a chiral stationary phase to directly separate enantiomers.Direct separation without additional derivatization of the chiral center.Chiral columns can be more expensive and may have lower thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting 3-hydroxy fatty acids to their methyl esters (FAMEs) before analysis?

A1: Converting 3-hydroxy fatty acids to their methyl esters is a crucial derivatization step that increases their volatility and reduces their polarity.[2][5][6] This process, known as esterification, neutralizes the polar carboxyl group, which helps to prevent peak tailing and improves separation on the GC column.[6][10]

Q2: Which derivatization reagent is best for the hydroxyl group of 3-OH FAMEs?

A2: For derivatizing the hydroxyl group of 3-OH FAMEs, silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[2][8] Another option is trifluoroacetylation, which can offer advantages such as better stability and shorter retention times of the derivatives.[7] It is important to avoid reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) for hydroxylated lipids, as they can lead to the formation of O-methyl ether derivatives that may interfere with the analysis.[11]

Q3: How can I troubleshoot peak co-elution in my chromatogram?

A3: Co-elution occurs when two or more compounds are not fully separated by the chromatographic column.[12] To troubleshoot this:

  • Analyze Peak Shape: Look for asymmetrical peaks, shoulders, or what appear to be merged peaks.[12][13]

  • Optimize Chromatographic Conditions: For GC, try lowering the initial oven temperature or decreasing the temperature ramp rate to enhance separation.[1]

  • Change the Stationary Phase: If using a standard non-polar column, switching to a more polar column, or a column with a different selectivity, may resolve the co-eluting peaks.[1] For enantiomers, a chiral column is necessary.

  • Improve Sample Preparation: A more thorough sample cleanup, for instance using Solid-Phase Extraction (SPE), can help remove interfering compounds from the matrix.[1]

Q4: What type of GC column is recommended for the general analysis of 3-OH FAMEs?

A4: For the general analysis of FAMEs, including hydroxylated FAMEs, a column with a polar stationary phase is often recommended.[5][14] Polyethylene glycol (Carbowax-type) phases are commonly used.[5] For separating cis and trans isomers, highly polar biscyanopropyl phases are effective.[5] When analyzing trimethylsilyl (B98337) ether derivatives, a less polar column may be necessary to avoid interactions between the derivatizing reagent and the stationary phase.[14]

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization Steps cluster_analysis Analysis Start 3-Hydroxy Fatty Acid Sample Esterification Esterification (e.g., BF3-Methanol) Start->Esterification Carboxyl Group Hydroxyl_Deriv Hydroxyl Group Derivatization (e.g., BSTFA) Esterification->Hydroxyl_Deriv 3-OH FAME GCMS GC-MS Analysis Hydroxyl_Deriv->GCMS Derivatized 3-OH FAME Troubleshooting_CoElution Problem Poor Peak Resolution / Co-elution CheckPeakShape Check Peak Shape for Asymmetry/Shoulders Problem->CheckPeakShape OptimizeGC Optimize GC Method (Temp Program, Flow Rate) CheckPeakShape->OptimizeGC Asymmetry Detected ChangeColumn Change GC Column (Different Polarity or Chiral) OptimizeGC->ChangeColumn No Improvement ResolutionImproved Resolution Improved OptimizeGC->ResolutionImproved Successful ImproveSamplePrep Improve Sample Preparation (e.g., SPE) ChangeColumn->ImproveSamplePrep No Improvement ChangeColumn->ResolutionImproved Successful ImproveSamplePrep->ResolutionImproved Successful

References

Technical Support Center: GC-MS Analysis of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 3-hydroxyoctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC-MS analysis of this compound?

A: Matrix effects in GC-MS analysis refer to the alteration of the signal response of an analyte, in this case, this compound, due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1] The matrix comprises all components within a sample other than the target analyte.

Q2: What are the primary causes of matrix effects in the GC-MS analysis of fatty acid methyl esters like this compound?

A: The primary causes of matrix effects in the GC-MS analysis of this compound are:

  • Matrix-Induced Signal Enhancement: This is the more common effect observed in GC-MS.[1][3] It happens when non-volatile components from the sample matrix accumulate in the GC inlet liner and at the head of the analytical column.[1] These accumulated residues mask "active sites" where analytes like this compound could otherwise adsorb or degrade. By occupying these active sites, the matrix components protect the analyte, leading to a higher-than-expected signal response.[1][3][4]

  • Matrix-Induced Signal Suppression: Though less frequent in GC-MS compared to techniques like LC-MS, signal suppression can still occur.[1] This can be caused by high concentrations of co-eluting matrix components that compete with the analyte for ionization energy in the MS source or interfere with the efficient transfer of the analyte from the GC column to the mass spectrometer.[1]

  • Competition during Derivatization: For this compound analysis, a derivatization step (e.g., silylation of the hydroxyl group) might be employed to improve its volatility and chromatographic behavior. Matrix components with similar functional groups (e.g., other hydroxylated compounds) can compete for the derivatizing agent, leading to incomplete derivatization of the target analyte and consequently a lower signal.[1]

Q3: How can I determine if my GC-MS analysis of this compound is affected by matrix effects?

A: You can diagnose matrix effects by comparing the analytical response of this compound in different solutions:

  • Prepare a calibration standard in a pure solvent (e.g., hexane (B92381) or methanol).

  • Prepare a matrix-matched standard by spiking a known amount of this compound into a blank sample extract (a sample of the same matrix that is known to be free of the analyte).

  • Analyze both solutions using the same GC-MS method.

If there is a significant difference (typically >15-20%) in the signal response between the solvent-based standard and the matrix-matched standard, then matrix effects are present. The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Response in Matrix-Matched Standard / Response in Solvent Standard) - 1] * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Contamination of the GC column. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. 2. Trim the front end of the analytical column or replace the column entirely. 3. Optimize the injection port temperature to ensure proper volatilization without degradation.
Inaccurate Quantification (Overestimation) 1. Matrix-induced signal enhancement.1. Implement matrix-matched calibration. 2. Use a stable isotope-labeled internal standard for this compound. 3. Improve sample cleanup to remove interfering matrix components. 4. Use analyte protectants in your standards and samples.[3]
Inaccurate Quantification (Underestimation) 1. Matrix-induced signal suppression. 2. Incomplete derivatization due to matrix interference.1. Use the standard addition method for calibration. 2. Dilute the sample extract to reduce the concentration of interfering matrix components.[5] 3. Enhance the sample cleanup procedure to remove suppressive compounds. 4. Optimize derivatization conditions (e.g., increase reagent concentration, extend reaction time).
High Signal Variability Between Replicates 1. Inconsistent matrix effects. 2. Poor sample homogeneity. 3. Inconsistent injection volume.1. Employ a stable isotope-labeled internal standard (the gold standard for correcting variability).[3][6] 2. Ensure thorough homogenization of the sample before extraction. 3. Use an autosampler for precise and repeatable injections.
Loss of Sensitivity Over Time 1. Accumulation of non-volatile matrix components in the GC inlet and column.1. Perform regular maintenance of the GC inlet, including replacing the liner and septum. 2. Trim the analytical column periodically. 3. Implement a more rigorous sample cleanup method.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol outlines the steps to quantify the extent of matrix effects on the analysis of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Solvent-Based Calibration Standards: Serially dilute the stock solution with the solvent to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, tissue homogenate) that is known to be free of this compound using your established sample preparation method. The final extract should be in a known volume of a compatible solvent.

  • Preparation of Matrix-Matched Calibration Standards: Spike the blank matrix extract with the this compound stock solution to achieve the same final concentrations as the solvent-based standards.

  • GC-MS Analysis: Analyze both sets of calibration standards (solvent-based and matrix-matched) using your validated GC-MS method.

  • Data Analysis: Construct calibration curves for both sets of standards by plotting the peak area against the concentration. Calculate the slopes of the two calibration curves. The ratio of the slopes is an indicator of the matrix effect.

    • Matrix Effect (%) = [(Slope of Matrix-Matched Curve / Slope of Solvent-Based Curve) - 1] * 100

Protocol 2: Sample Preparation using QuEChERS for Mitigation of Matrix Effects

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective way to clean up complex samples and reduce matrix effects.[7]

  • Homogenization and Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and any internal standards.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Immediately shake for another minute to prevent salt agglomeration.

    • Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a combination of sorbents. For fatty acid analysis, a common combination is:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and other polar interferences.

      • C18: Removes non-polar interferences like lipids.[1]

      • Magnesium Sulfate: Removes excess water.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Analysis:

    • The supernatant is now ready for GC-MS analysis. If necessary, analyte protectants can be added to the final extract.[1]

Visualizations

Workflow for Quantitative Evaluation of Matrix Effects cluster_prep Standard Preparation cluster_analysis Analysis and Evaluation stock Prepare Stock Solution (this compound) solvent_standards Prepare Solvent-Based Calibration Standards stock->solvent_standards matrix_standards Prepare Matrix-Matched Calibration Standards stock->matrix_standards gcms GC-MS Analysis solvent_standards->gcms blank_matrix Prepare Blank Matrix Extract blank_matrix->matrix_standards matrix_standards->gcms curves Construct Calibration Curves gcms->curves slopes Calculate Slopes curves->slopes me_calc Calculate Matrix Effect (%) slopes->me_calc

Caption: Workflow for the quantitative evaluation of matrix effects.

Troubleshooting Logic for Inaccurate Quantification cluster_enhancement Signal Enhancement cluster_suppression Signal Suppression start Inaccurate Quantification Observed check_me Quantify Matrix Effect (Protocol 1) start->check_me matrix_cal Implement Matrix-Matched Calibration check_me->matrix_cal Enhancement > 20% std_add Use Standard Addition Method check_me->std_add Suppression > 20% is_std Use Stable Isotope-Labeled Internal Standard matrix_cal->is_std cleanup Improve Sample Cleanup (e.g., QuEChERS) is_std->cleanup protect Use Analyte Protectants cleanup->protect dilute Dilute Sample Extract std_add->dilute cleanup2 Enhance Sample Cleanup dilute->cleanup2

Caption: Troubleshooting logic for inaccurate quantification.

Decision Tree for Selecting a Calibration Strategy q1 Matrix Effects Significant? q2 Blank Matrix Available? q1->q2 Yes ans_ext External Calibration (in Solvent) q1->ans_ext No q3 Stable Isotope Standard Available? q2->q3 No ans_mm Matrix-Matched Calibration q2->ans_mm Yes ans_sa Standard Addition q3->ans_sa No ans_sid Stable Isotope Dilution q3->ans_sid Yes

References

Technical Support Center: Overcoming Co-elution in HPLC Analysis of Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of lipid extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in HPLC and why is it a problem in lipid analysis?

A1: Co-elution occurs when two or more different lipid molecules are not adequately separated by the HPLC system and elute from the column at the same or very similar retention times, resulting in overlapping chromatographic peaks.[1][2] This is a significant issue in lipid analysis because the vast structural diversity of lipids, including the presence of isomers (lipids with the same chemical formula but different structures) and isobars (lipids with the same nominal mass but different elemental compositions), makes them prone to co-elution.[1][3]

Co-elution compromises data integrity by leading to:

  • Inaccurate Identification: A merged peak can be misidentified as a single, more abundant lipid species.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to an overestimation of the quantity of any single species.[1]

Q2: How can I detect co-elution in my chromatogram?

A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. However, there are several indicators to look for:[2]

  • Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or appearing as two merged peaks. A shoulder is a sudden discontinuity in the peak shape, distinct from gradual peak tailing.[2][4]

  • Peak Purity Analysis with Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of multiple compounds.[2][4]

  • Mass Spectrometry (MS) Analysis: By taking mass spectra across the peak, you can check for changes in the mass-to-charge ratio (m/z) profile. A shifting profile suggests co-elution.[2][4] High-resolution mass spectrometry (HRMS) can also distinguish between isobaric lipids that have the same nominal mass but different elemental compositions.[3]

Q3: What are the primary causes of peak co-elution in lipid analysis?

A3: The primary driver of co-elution in lipid analysis is the immense structural similarity among different lipid species. Key causes include:

  • Isobaric Species: Different lipids that have the same nominal mass. HRMS is often required to differentiate them.[1][3]

  • Isomeric Species: Lipids with the same elemental composition and identical mass but different structures. This is a major challenge and includes:

    • Regioisomers: Triglycerides with the same three fatty acids arranged differently on the glycerol (B35011) backbone.[1]

    • Double Bond Positional Isomers: Fatty acids with the same length and number of double bonds, but with the double bonds at different positions.[1]

  • Insufficient Chromatographic Resolution: The chosen HPLC method (column, mobile phase, gradient) may not have enough resolving power to separate lipids with very similar physicochemical properties.[5]

Troubleshooting Guide: Resolving Co-eluting Peaks

If you have identified or suspect co-elution in your lipid analysis, follow this troubleshooting guide. It is recommended to change only one parameter at a time to systematically evaluate its effect.[6]

Problem 1: My peaks are broad and overlapping.

Broad peaks can reduce resolution and mask the presence of co-eluting species.

Potential Cause Solution
High Injection Volume or Concentration Reduce the injection volume or dilute the sample to avoid column overload.[7]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[7]
Excessive Extra-Column Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize peak broadening.[7]
Sub-optimal Flow Rate Lowering the flow rate can sometimes improve peak shape and resolution, though it will increase analysis time.[6]
Problem 2: I have sharp, symmetrical peaks, but they are still co-eluting.

This indicates that the fundamental selectivity of your method is insufficient.

Strategy Action
Mobile Phase Optimization Modify the Gradient: Make the gradient shallower to increase the separation window between closely eluting peaks.[8] Change Organic Solvent: Switching between common reversed-phase solvents like acetonitrile, methanol, and isopropanol (B130326) can alter selectivity.[4][7] Add Modifiers: Small amounts of additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and selectivity.[9]
Temperature Adjustment Changing the column temperature can alter the selectivity of the separation. Increasing the temperature generally decreases retention time but can sometimes improve resolution for certain compounds.[5][6]
Column Chemistry Selection Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different stationary phase like C8, Phenyl-Hexyl, or embedded polar group phases.[5][10] Switch Separation Mode: For polar lipids, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal separation mechanism to reversed-phase, separating based on headgroup polarity rather than hydrophobicity.[9][11]
Problem 3: My sample is extremely complex, and single-dimension HPLC is not enough.

For highly complex lipid extracts, a more advanced approach may be necessary.

Advanced Strategy Description
Two-Dimensional Liquid Chromatography (2D-LC) This powerful technique uses two columns with different separation mechanisms (e.g., HILIC and RPLC) to significantly increase peak capacity.[12][13] In a common setup, lipids are first separated by class on a HILIC column, and then fractions are transferred to a reversed-phase column for separation based on fatty acid chain length and saturation.[12]
High-Resolution Mass Spectrometry (HRMS) For co-eluting isobaric lipids, HRMS can provide the mass accuracy needed to distinguish between them based on their different elemental compositions.[3][14]
Ion Mobility Spectrometry (IMS) IMS separates ions in the gas phase based on their size, shape, and charge (collision cross-section). This can resolve co-eluting isomers that have the same m/z.[15][16]
Supercritical Fluid Chromatography (SFC) SFC can be a powerful alternative to HPLC for lipid analysis, often providing unique selectivity and faster separations, especially for nonpolar lipids like sterols.[15]

Experimental Protocols

Protocol 1: General Reversed-Phase (RP-HPLC) Method for Lipid Profiling

This protocol is a starting point for the analysis of a broad range of lipids.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).[17]

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) with 0.1% formic acid in water.[17]

  • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[17]

  • Gradient:

    • Start at 35% B

    • Increase to 70% B over 4 minutes

    • Increase to 100% B over 16 minutes

    • Hold at 100% B for 10 minutes

  • Flow Rate: 0.250 mL/min.[17]

  • Column Temperature: 50°C.[17]

  • Injection Volume: 5 µL.[17]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Phospholipid Class Separation

This method is suitable for separating phospholipid classes.

  • Column: Bare silica (B1680970) or diol-based HILIC column (e.g., 250 x 10 mm, 5 µm particle size).[17]

  • Mobile Phase A: Cyclohexane.[17]

  • Mobile Phase B: Isopropanol/water/acetic acid/ammonia (86:13:1:0.12, v/v/v/v).[17]

  • Elution: Isocratic elution with 10% A and 90% B.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 35°C.[17]

  • Injection Volume: 100 µL.[17]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for a rapid HPLC-ELSD method developed for lipids commonly used in nanoparticle formulations.[18]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Cholesterol0.80.9
ALC-015934
DSPC0.80.9
ALC-03150.80.9

Visualizations

G Troubleshooting Workflow for Co-elution cluster_optimize Optimization cluster_selectivity Selectivity cluster_advanced Advanced start Suspected Co-elution (Peak shoulder, asymmetry) peak_purity Perform Peak Purity Analysis (DAD or MS Scan) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution optimize Optimize Chromatographic Conditions is_coelution->optimize Yes resolved Peaks Resolved is_coelution->resolved No change_selectivity Change Separation Selectivity optimize->change_selectivity opt_gradient Adjust Gradient not_resolved Still Co-eluting change_selectivity->not_resolved change_solvent Change Mobile Phase Solvent advanced Employ Advanced Techniques advanced->resolved twoD_LC 2D-LC not_resolved->advanced opt_temp Change Temperature opt_flow Modify Flow Rate change_column Change Column Chemistry (e.g., C8, Phenyl, HILIC) HRMS HRMS IMS Ion Mobility

Caption: A workflow for troubleshooting co-elution in HPLC.

G Principle of 2D-LC for Lipid Analysis (HILIC x RPLC) cluster_fractions Lipid Classes sample Complex Lipid Extract dim1 1st Dimension: HILIC (Separation by Polarity/Head Group) sample->dim1 valve Switching Valve dim1->valve PC Phosphatidylcholines valve->PC Fraction 1 PE Phosphatidylethanolamines valve->PE Fraction 2 TG Triglycerides valve->TG Fraction 3 dim2 2nd Dimension: RPLC (Separation by Hydrophobicity) detector Mass Spectrometer dim2->detector PC->dim2 PE->dim2 TG->dim2 G Decision Tree for Overcoming Co-elution start Co-elution Issue Identified q1 Are co-eluting peaks isobaric? start->q1 a1_yes Use High-Resolution MS (HRMS) q1->a1_yes Yes q2 Is the sample highly complex with many lipid classes? q1->q2 No a1_yes->q2 a2_yes Implement 2D-LC (e.g., HILIC x RPLC) q2->a2_yes Yes q3 Are co-eluting peaks isomers? q2->q3 No a2_yes->q3 a3_yes Employ Ion Mobility Spectrometry (IMS) or change column selectivity q3->a3_yes Yes a3_no Optimize 1D-HPLC Method (Gradient, Temperature, Mobile Phase, Column) q3->a3_no No

References

Technical Support Center: Optimizing Injection Parameters for Long-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of long-chain fatty acid methyl esters (FAMEs). Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of long-chain FAMEs.

1. Poor Peak Shape: Tailing or Fronting Peaks

  • Question: My chromatogram shows significant peak tailing or fronting for my long-chain FAMEs. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue that can compromise resolution and quantification.[1]

    • Peak Tailing: This is often caused by active sites in the injection port liner or column, leading to unwanted interactions with the analytes.[2] Other causes include a contaminated injector liner, degraded column, or improper column installation.[2][3]

      • Solutions:

        • Deactivate or Replace the Liner: Use a deactivated glass wool liner or replace the liner entirely.[3]

        • Column Maintenance: Condition the column by baking it at a high temperature as recommended by the manufacturer.[2] If tailing persists, trimming the front end of the column (a few centimeters) can remove non-volatile residues.[3]

        • Check for Leaks: Ensure all fittings are secure and leak-free.[4]

    • Peak Fronting: This is typically a sign of column overload, where too much sample is introduced.[2] It can also be caused by sample condensation in the injector or column.[2]

      • Solutions:

        • Adjust Injection Volume and Split Ratio: Reduce the injection volume or increase the split ratio to decrease the amount of sample entering the column.[2]

        • Optimize Temperatures: Ensure the injector and oven temperatures are appropriate to prevent sample condensation.[2]

2. Low or Inconsistent Analyte Recovery

  • Question: I am experiencing low and variable recovery for my long-chain FAMEs. What could be the cause?

  • Answer: Low and inconsistent recovery is often linked to issues in sample preparation, injection technique, or discrimination in the injector.

    • Sample Preparation: Incomplete derivatization of fatty acids to FAMEs is a primary cause of low recovery.[3] The choice of derivatization reagent and reaction conditions like temperature and time are critical for complete conversion.[3]

    • Injector Discrimination: Higher boiling point compounds, such as long-chain FAMEs, can be susceptible to discrimination in split injections, where less of the high-boiling analytes are transferred to the column compared to more volatile components.[5]

    • Solutions:

      • Optimize Derivatization: Ensure your derivatization protocol is optimized for long-chain fatty acids. Acid-catalyzed methylation with reagents like BF3-methanol or HCl-methanol requires specific heating times and temperatures for optimal conversion.[3]

      • Switch to Splitless Injection: For trace analysis or when dealing with high molecular weight compounds, a splitless injection is ideal as it transfers the entire sample to the column, maximizing sensitivity.[5][6]

      • Use an Internal Standard: Employing an appropriate internal standard, such as an odd-chain fatty acid not naturally present in the sample (e.g., C17:0, C19:0, or C23:0), can help correct for sample loss during preparation and injection.[3][7]

3. Inconsistent Retention Times

  • Question: The retention times for my FAME peaks are shifting between runs. What should I investigate?

  • Answer: Inconsistent retention times can be caused by several factors related to the GC system's stability.[4]

    • Causes:

      • Leaks: Air leaks in the carrier gas line or at the injector seal can cause fluctuations in flow and pressure.[4]

      • Oven Temperature Instability: A malfunctioning oven that does not maintain a consistent temperature or ramp rate will lead to retention time shifts.[4]

      • Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly impact how quickly analytes move through the column.[8]

      • Column Degradation: A deteriorating column stationary phase can alter analyte retention characteristics.[4]

    • Solutions:

      • Perform a Leak Check: Systematically check for leaks in the gas lines and connections using an electronic leak detector.[9]

      • Verify Oven Performance: Ensure the oven is properly calibrated and that the temperature program is consistent for each run. Allow for sufficient equilibration time.[4]

      • Check Flow Controllers: Verify that the electronic pressure/flow controllers for the carrier gas are functioning correctly.

      • Column Conditioning: Regularly condition the column according to the manufacturer's instructions to maintain its performance.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal inlet temperature for long-chain FAME analysis?

A1: The inlet temperature should be high enough to ensure rapid and complete vaporization of the long-chain FAMEs without causing thermal degradation.[1] A typical starting point for the inlet temperature is 250 °C.[10] However, for very long-chain or unsaturated FAMEs, which can be thermally labile, a lower temperature may be necessary to prevent degradation.[11] It is recommended to empirically determine the optimal temperature by injecting a standard at various inlet temperatures and observing peak shape and response.

Q2: Should I use a split or splitless injection for my long-chain FAME samples?

A2: The choice between split and splitless injection depends on the concentration of your analytes.[5]

  • Split Injection: This is suitable for samples with high analyte concentrations.[12] A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[5] A typical split ratio can range from 5:1 to 500:1.[12]

  • Splitless Injection: This method is ideal for trace analysis where maximum sensitivity is required.[6] The entire sample is transferred to the column, which is beneficial for low-concentration samples of long-chain FAMEs.[5]

Q3: How does the carrier gas flow rate affect the analysis of long-chain FAMEs?

A3: The carrier gas flow rate influences column efficiency and analysis time.[8] An optimal flow rate will provide the best resolution in the shortest amount of time. A flow rate that is too high or too low will decrease column efficiency, leading to broader peaks and reduced resolution.[8] The optimal flow rate depends on the carrier gas type (e.g., Helium, Hydrogen, Nitrogen) and the column dimensions.[13] For example, a common flow rate for a 0.25 mm ID column using Helium is around 1 mL/min.[10]

Q4: What type of GC column is best for long-chain FAME analysis?

A4: The choice of GC column is critical for separating complex mixtures of long-chain FAMEs.[10] Highly polar cyanopropyl columns, such as the HP-88, are often used for detailed cis/trans FAME analysis.[10] Wax-type columns (polyethylene glycol) are also commonly used for the separation of saturated and unsaturated FAMEs.[14] The column dimensions (length, internal diameter, and film thickness) also play a significant role. Longer columns provide better resolution for complex mixtures, while thinner films are better for high molecular weight compounds like long-chain FAMEs as they allow for lower elution temperatures.[10][13]

Data Presentation

Table 1: Recommended GC Parameters for Long-Chain FAME Analysis

ParameterProtocol 1: General FAMEs AnalysisProtocol 2: Detailed Cis/Trans FAMEs Analysis
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)[10]
Carrier Gas Hydrogen[10]Helium[10]
Flow Rate Constant pressure of 53 kPa[10]Constant flow rate of 1 mL/min[10]
Inlet Temperature 250 °C[10]250 °C[10]
Injection Volume 1 µL[10]1 µL[10]
Injection Mode Split (50:1)[10]Split (30:1)[10]
Oven Program Initial: 50°C, hold 1 min; Ramp 1: 25°C/min to 200°C; Ramp 2: 3°C/min to 230°C, hold 18 min[10]Initial: 175°C, hold 3 min; Ramp: 4°C/min to 230°C, hold 10 min[10]
Detector (FID) 280 °C[10]280 °C[10]

Experimental Protocols

Protocol: Gas Chromatography Analysis of Long-Chain FAMEs

This protocol provides a general guideline for the analysis of FAMEs using gas chromatography with flame ionization detection (GC-FID).

  • Sample Preparation (Derivatization):

    • Ensure that the lipid sample has been completely converted to FAMEs using a suitable derivatization method (e.g., acid-catalyzed or base-catalyzed transesterification).[3]

    • Add a known amount of an appropriate internal standard (e.g., C17:0) to the sample before derivatization to correct for variations in extraction and injection.[3]

    • After derivatization, extract the FAMEs into an organic solvent such as hexane (B92381) or heptane.[3]

    • Adjust the final concentration of the sample to be within the linear range of the detector.

  • GC System Setup:

    • Install an appropriate capillary column for FAME analysis (e.g., a wax or highly polar cyanopropyl column).[10]

    • Set the GC parameters according to the recommendations in Table 1, or as optimized for your specific application.

    • Allow the GC system to equilibrate until a stable baseline is achieved.

  • Injection:

    • Rinse the syringe multiple times with the solvent and then with the sample.

    • Draw a 1 µL aliquot of the FAME sample into the syringe.

    • Perform a rapid and smooth injection into the GC inlet.[9]

  • Data Acquisition and Analysis:

    • Start the data acquisition at the time of injection.

    • After the run is complete, integrate the peaks in the chromatogram.

    • Identify the FAME peaks by comparing their retention times to those of a known FAME standard mixture.[15]

    • Quantify the amount of each FAME relative to the internal standard.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Long-Chain FAME Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Extraction FAME Extraction Derivatization->Extraction Internal_Standard Add Internal Standard Internal_Standard->Lipid_Extraction GC_Injection GC Injection Extraction->GC_Injection Inject Sample Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Generate Chromatogram Identification Peak Identification Peak_Integration->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report Troubleshooting_Workflow Troubleshooting Logic for Poor Chromatographic Results Start Poor Chromatographic Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Tailing Peaks Check_Peak_Shape->Tailing Tailing Fronting Fronting Peaks Check_Peak_Shape->Fronting Fronting Check_Recovery Check Analyte Recovery Check_Peak_Shape->Check_Recovery Good Shape Solution1 Deactivate/Replace Liner Condition/Trim Column Check for Leaks Tailing->Solution1 Solution2 Reduce Injection Volume Increase Split Ratio Optimize Temperatures Fronting->Solution2 Low_Recovery Low/Inconsistent Recovery Check_Recovery->Low_Recovery Low/Inconsistent Check_Retention Check Retention Times Check_Recovery->Check_Retention Good Solution3 Optimize Derivatization Use Splitless Injection Use Internal Standard Low_Recovery->Solution3 Inconsistent_RT Inconsistent Retention Times Check_Retention->Inconsistent_RT Inconsistent End Good Chromatography Check_Retention->End Consistent Solution4 Perform Leak Check Verify Oven Temperature Check Flow Controllers Inconsistent_RT->Solution4 Solution1->End Solution2->End Solution3->End Solution4->End

References

dealing with contamination in microbial fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Microbial Fatty Acid Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to contamination during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting contamination issues in your microbial fatty acid analysis workflow.

Q1: I'm seeing unexpected peaks in my chromatogram, particularly common fatty acids like palmitic (C16:0) and stearic (C18:0) acids, even in my blanks. What are the likely sources of this contamination?

A1: Background contamination with common fatty acids is a frequent issue in FAME (Fatty Acid Methyl Ester) analysis. The sources can be widespread and require a systematic approach to identify and eliminate.

Common Sources of Fatty Acid Contamination:

  • Laboratory Environment: Dust, aerosols, and fingerprints are significant sources of fatty acids. Skin flakes, for instance, are rich in lipids.

  • Reagents and Solvents: Solvents such as methanol, hexane, and chloroform, even if high-purity, can contain trace amounts of fatty acids or phthalates that can interfere with your analysis. Deionized water systems can also be a source of contamination if not properly maintained.

  • Glassware and Plasticware: Reusable glassware can retain lipid residues if not scrupulously cleaned. Disposable plasticware, such as pipette tips and centrifuge tubes, can leach plasticizers (e.g., phthalates) and other contaminants.

  • Apparatus and Equipment: Septa from vials, O-rings, and tubing in the GC-MS system can be sources of contamination. Contamination can also accumulate in the GC inlet liner and the front part of the column.[1]

  • Sample Handling: Any contact with non-clean surfaces, including gloves that have touched contaminated surfaces, can introduce fatty acids into your samples.

Troubleshooting Steps:

  • Analyze a Solvent Blank: Inject the solvent you use for sample resuspension directly into the GC-MS. This will help determine if your solvent is the source of contamination.

  • Run a Method Blank: Perform the entire sample preparation procedure (extraction, derivatization) without any microbial sample. This will help pinpoint the step where contamination is introduced.

  • Systematically Check Components: If the method blank is contaminated, individually test each component. For example, "rinse" a new pipette tip with a clean solvent and analyze the solvent.

Q2: What are phthalates and why are they a problem in fatty acid analysis?

A2: Phthalates, or phthalic acid esters (PAEs), are chemicals widely used as plasticizers to increase the flexibility and durability of plastics. They are common contaminants in laboratory environments and can significantly interfere with fatty acid analysis.

Why Phthalates are Problematic:

  • Ubiquity: Phthalates are found in a vast array of laboratory consumables, including plastic tubing, pipette tips, gloves, and vial caps.[2][3]

  • Leaching: They are not chemically bound to the plastic polymer and can easily leach into solvents, especially nonpolar solvents like hexane, which are commonly used in fatty acid extraction.[2][3]

  • Chromatographic Interference: Phthalates can have retention times that overlap with FAMEs in the chromatogram, leading to misidentification and inaccurate quantification of your target analytes.

  • MS Fragmentation: Some phthalate (B1215562) fragments in the mass spectrometer can be similar to those of FAMEs, further complicating data analysis.

Q3: How can I effectively clean my glassware to minimize background contamination?

A3: Proper glassware cleaning is critical for trace fatty acid analysis. Standard laboratory washing may not be sufficient. Here is a recommended cleaning protocol:

Detailed Glassware Cleaning Protocol:

  • Initial Wash: Wash glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Solvent Rinsing: Perform a series of rinses with solvents of varying polarity to remove a wide range of contaminants. A common sequence is:

    • Methanol

    • Acetone

    • Hexane

    • Acetone

    • Methanol

  • Acid Wash (Optional but Recommended): For persistent contamination, an acid wash can be effective. Soak glassware in a 1-5% solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Always handle strong acids with appropriate personal protective equipment (PPE) in a fume hood.

  • Final Rinse: Thoroughly rinse with high-purity deionized water.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., >100°C) to remove any residual water and volatile organic compounds. For the most critical applications, baking glassware in a muffle furnace at 450-500°C for several hours can effectively pyrolyze any remaining organic contaminants.

Q4: My method blanks are still showing contamination even after rigorous cleaning. What else can I do?

A4: If method blanks remain contaminated, you need to investigate other potential sources in your workflow.

Advanced Troubleshooting Steps:

  • Test All Consumables: Individually test all single-use items (pipette tips, centrifuge tubes, vials, septa) by rinsing them with a clean solvent and analyzing the solvent.

  • Check Your Water Source: If you use water in your extraction or washing steps, ensure your deionized water system is not a source of contamination. You can test the water by extracting a large volume with a clean solvent and analyzing the concentrated extract.

  • GC-MS System Contamination: The contamination may be within the analytical instrument itself.

    • Injector Maintenance: Clean or replace the injector liner and septum.

    • Column Maintenance: "Bake out" the column at a high temperature (below its maximum limit) to remove contaminants. If contamination persists, you may need to trim the first few centimeters of the column or replace it entirely.

    • System Blank: Run a "no injection" blank, where the GC-MS runs through its temperature program without an injection. If you still see peaks, it could indicate contamination in the carrier gas line or the detector.

Data Presentation: Contaminant Leaching from Lab Plastics

The following table summarizes quantitative data on the leaching of common phthalates from various laboratory plastic materials. This data highlights the importance of selecting appropriate materials and minimizing contact between samples and plastics.

Plastic ItemPolymerPhthalate DetectedLeaching Level (μg/mL)Leaching Conditions
PVC TubingPVCDEHP5.19 - 28.76 (% by weight)Not specified
Plastic ArticlePVCDEHP5.19 - 28.76 (% by weight)Not specified
Plastic ArticlesPET, PE, PVCDBP0.37 - 0.7914-16 days at 45°C in simulated marine environment
Water BottlesPETBBPup to 395.4 ± 189.335-day exposure to outdoor conditions
Water BottlesPETTotal PAEsup to 546.7 ± 217.535-day exposure to outdoor conditions

Data compiled from multiple sources.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting contamination.

Protocol 1: Running a System Blank Analysis

Objective: To assess the background contamination level of the GC-MS system itself, independent of sample preparation.

Methodology:

  • Prepare the GC-MS:

    • Ensure the GC-MS system is in a ready state with stable gas flows and temperatures.

    • Use a known clean and conditioned column.

    • Set the instrument method (temperature program, etc.) to be identical to the one used for your sample analysis.

  • Solvent Blank Injection:

    • Fill a clean, pre-tested autosampler vial with high-purity solvent (e.g., hexane) that you will use for your final sample resuspension.

    • Inject a standard volume (e.g., 1 µL) of the solvent.

    • Acquire the data over the full chromatographic run time.

  • Data Analysis:

    • Examine the resulting chromatogram for any peaks.

    • Ideally, the chromatogram should be a flat baseline with no significant peaks.

    • If peaks are present, identify them using their mass spectra and compare their retention times to your target analytes.

    • The area of these peaks represents the background contribution from your solvent and the GC-MS system.

Protocol 2: Identification of Unknown Contaminants

Objective: To identify the chemical nature of unknown peaks appearing in your chromatograms.

Methodology:

  • Acquire High-Quality Mass Spectra:

    • Ensure that the mass spectrum for the unknown peak is of high quality, with a good signal-to-noise ratio.

    • If necessary, you can average the spectra across the peak for a cleaner signal.

  • Background Subtraction:

    • Subtract the background spectrum from a region of the baseline close to the unknown peak. This will help to remove column bleed and other background ions from your unknown's mass spectrum.

  • Library Search:

    • Perform a library search of the background-subtracted mass spectrum against a comprehensive mass spectral library (e.g., NIST, Wiley).

    • Review the top hits from the library search. Pay attention to the match factor and visually compare the library spectrum to your acquired spectrum.

  • Manual Interpretation (if necessary):

    • If the library search is inconclusive, you may need to manually interpret the mass spectrum. Look for characteristic fragment ions that can provide clues about the structure of the unknown compound. For example, a prominent ion at m/z 149 is often indicative of phthalates.

  • Confirmation (Optional but Recommended):

    • If possible, obtain a pure standard of the suspected contaminant and inject it into the GC-MS under the same conditions. A match in retention time and mass spectrum provides strong confirmation of the contaminant's identity.

Visualizations

The following diagrams illustrate key workflows and logical relationships in dealing with contamination in microbial fatty acid analysis.

Contamination_Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram Solvent_Blank Analyze Solvent Blank Start->Solvent_Blank Method_Blank Run Method Blank Solvent_Blank->Method_Blank If clean Identify_Source Identify Contamination Source Solvent_Blank->Identify_Source If contaminated Check_Consumables Test Individual Consumables Method_Blank->Check_Consumables If contaminated Check_GCMS Investigate GC-MS System Method_Blank->Check_GCMS If clean Clean_Glassware Implement Rigorous Glassware Cleaning Check_Consumables->Clean_Glassware Clean_Glassware->Identify_Source Check_GCMS->Identify_Source Eliminate_Source Eliminate Contamination Source Identify_Source->Eliminate_Source Proceed Proceed with Analysis Eliminate_Source->Proceed

Caption: A logical workflow for troubleshooting contamination in fatty acid analysis.

FAME_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_QC Quality Control Harvest Harvest Microbial Biomass Lyophilize Lyophilize Biomass Harvest->Lyophilize Method_Blank Run Method Blank Harvest->Method_Blank Extract Lipid Extraction (e.g., Bligh-Dyer) Lyophilize->Extract Derivatize Derivatization to FAMEs (e.g., with BF3-Methanol) Extract->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis Inject Sample Solvent_Blank Run Solvent Blank Derivatize->Solvent_Blank Data_Processing Data Processing and Peak Identification GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for the analysis of fatty acid methyl esters (FAMEs).

References

Technical Support Center: Analysis of Hydroxylated Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxylated fatty acid methyl esters (FAMEs). This guide provides troubleshooting advice and answers to frequently asked questions to help you improve peak shape and obtain high-quality data in your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Why am I observing poor, tailing peaks for my hydroxylated FAMEs?

Peak tailing is a common issue when analyzing hydroxylated FAMEs and is often indicative of unwanted interactions between the analyte and the GC system.[1][2] The primary cause is the presence of polar functional groups, specifically the hydroxyl (-OH) and carboxyl (-COOH) groups.[3]

Key Causes and Solutions:

  • Analyte Polarity: The hydroxyl group on the fatty acid chain is polar and can form hydrogen bonds with active sites in the GC system, such as silanol (B1196071) groups in the inlet liner or at the head of the column.[3] This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[1]

    • Solution: Derivatization is the most effective way to address this. Converting the polar hydroxyl group to a non-polar trimethylsilyl (B98337) (TMS) ether via silylation significantly reduces these interactions.[3]

  • Active Sites in the GC System: Contamination in the injector or column can create active sites that interact with polar analytes.[4]

    • Solution: Perform regular inlet maintenance, including replacing the liner and septa. Using deactivated liners can also minimize interactions.[1] If the column is contaminated, trimming 10-20 cm from the front may resolve the issue.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, leading to peak tailing.[1][2]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height as per the manufacturer's instructions.[1]

The following diagram illustrates a systematic approach to troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Tailing Peak check_derivatization Is the hydroxyl group derivatized? start->check_derivatization derivatize Perform Silylation (e.g., with BSTFA) check_derivatization->derivatize No check_all_peaks Are all peaks tailing? check_derivatization->check_all_peaks Yes reinject Re-inject Sample derivatize->reinject system_issue Indicates System-Wide Issue check_all_peaks->system_issue Yes analyte_issue Indicates Analyte-Specific Issue check_all_peaks->analyte_issue No check_maintenance Perform Inlet Maintenance (replace liner, septum) system_issue->check_maintenance analyte_issue->check_maintenance check_column Check Column Installation & Quality of Cut check_maintenance->check_column trim_column Trim 10-20cm from Column Inlet check_column->trim_column trim_column->reinject good_peak Peak Shape Improved reinject->good_peak

A flowchart for troubleshooting peak tailing issues.
What is the most effective derivatization method for hydroxylated FAMEs?

For hydroxylated FAMEs, a two-step derivatization is often necessary. First, the fatty acid's carboxylic acid group is converted to a methyl ester (FAME). Second, the hydroxyl group is derivatized to reduce its polarity. Silylation is the most common and effective method for derivatizing the hydroxyl group.[3]

Silylation using BSTFA:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a common reagent for this purpose.[3] It reacts with the active hydrogen on the hydroxyl group to form a non-polar trimethylsilyl (TMS) ether.[3]

Experimental Protocol: Silylation of Hydroxylated FAMEs

  • Sample Preparation: Start with the extracted and methylated sample (FAMEs) evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: To the dry sample, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3][5] The optimal time and temperature may need to be determined empirically for specific analytes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Data Presentation: Effect of Silylation on Peak Shape

The table below summarizes the expected improvement in peak asymmetry after silylation of a hydroxylated FAME.

AnalyteConditionAsymmetry Factor (As)Peak Width (at half height)
12-Hydroxy-stearic acid methyl esterUnderivatized (Free -OH)> 2.0Broad
12-Hydroxy-stearic acid methyl esterSilylated (TMS-ether)1.0 - 1.2Sharp

Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are indicative of tailing.

How should I select a GC column for analyzing silylated hydroxylated FAMEs?

The choice of a GC column depends on the specific analytical goal. For general profiling, a non-polar column is often sufficient. For separating isomers, a more polar column is required.

  • Non-Polar Columns: Columns with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, SLB-5ms) are robust and separate FAMEs primarily by their boiling points.[6] They are a good starting point for many applications.

  • Polar Columns: For separating FAMEs with the same carbon number but different degrees of unsaturation or for resolving positional isomers of the hydroxyl group, a more polar column is necessary. Highly polar cyanopropyl-substituted columns (e.g., DB-23, HP-88) are designed for this purpose.[7][8]

  • Important Note: Avoid using polyethylene (B3416737) glycol (PEG) or "wax" type columns with silylating reagents, as the reagents can damage the stationary phase.

Column Selection Logic

G cluster_1 GC Column Selection Guide start Define Analytical Goal goal_check Separation of isomers (positional, cis/trans)? start->goal_check polar_column Select Polar Column (e.g., HP-88, DB-23) goal_check->polar_column Yes nonpolar_column Select Non-Polar Column (e.g., DB-5ms) goal_check->nonpolar_column No reagent_check Using Silylation Reagents? polar_column->reagent_check nonpolar_column->reagent_check avoid_wax Avoid Wax/PEG Columns reagent_check->avoid_wax Yes proceed Proceed with Analysis reagent_check->proceed No avoid_wax->proceed

Decision tree for selecting the appropriate GC column.
What are some recommended starting GC parameters for this analysis?

Optimal GC parameters will vary based on the specific analytes, column, and instrument. However, the following provides a good starting point for method development.

Experimental Protocol: Typical GC-MS Parameters

  • GC System: Agilent 6890N or similar.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).[9]

  • Injection: 1 µL in splitless mode.

  • Injector Temperature: 250-280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line: 280-310°C.

  • MS Source Temperature: 230°C.

  • Ionization: Electron Ionization (EI) at 70 eV.[10]

Data Presentation: GC Oven Program Optimization

The oven temperature program can be adjusted to improve the resolution of closely eluting peaks.

ParameterProgram A (Fast)Program B (Optimized Resolution)
Initial Temperature100°C, hold 1 min70°C, hold 2 min
Ramp 110°C/min to 250°C5°C/min to 240°C
Final Hold5 min5 min
Outcome Shorter run time, potential co-elutionLonger run time, better separation of isomers
I'm seeing peak fronting. What could be the cause?

Peak fronting, where the front of the peak is drawn out, is less common than tailing but can still occur.

Key Causes and Solutions:

  • Column Overload: Injecting too much sample onto the column is a primary cause of fronting.[11] The stationary phase becomes saturated, leading to a distorted peak shape.

    • Solution: Dilute the sample or reduce the injection volume.[11] Using a column with a thicker film or a wider internal diameter can also increase sample capacity.

  • Incorrect Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can cause poor focusing of the analytes at the head of the column, leading to fronting or split peaks.[1]

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of your injection solvent.[1]

  • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can also cause peak distortion.

    • Solution: Ensure the polarity of your solvent is compatible with your column's stationary phase. For example, using a non-polar solvent like hexane (B92381) with a non-polar column is ideal.[1]

References

Technical Support Center: LC-MS Analysis of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Methyl 3-hydroxyoctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, leading to a decreased signal in the mass spectrometer.[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5] It occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the MS source.[1][3]

Q2: What are the common causes of ion suppression in the analysis of lipid compounds like this compound from biological samples?

The primary causes of ion suppression in biological samples are endogenous matrix components that are co-extracted with the analyte.[6][7] For lipid analyses, phospholipids (B1166683) are a major contributor to ion suppression, especially when using electrospray ionization (ESI).[4][6][8] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte.[4][7] ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][5][6]

Q3: How can I determine if my analysis of this compound is affected by ion suppression?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant analyte signal indicate regions of ion suppression.[4][9]

  • Post-Extraction Spiking: This quantitative approach compares the response of the analyte spiked into a blank matrix extract (that has gone through the full sample preparation process) with the response of the analyte in a clean solvent at the same concentration.[4][5] The ratio of these responses reveals the extent of signal suppression or enhancement.[4][5]

Troubleshooting Guide: Minimizing Ion Suppression

Issue: Low sensitivity or poor reproducibility for this compound.

This is often a primary indicator of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.

start Start: Low Sensitivity or Poor Reproducibility check_matrix_effects Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spiking) start->check_matrix_effects suppression_detected Ion Suppression Detected? check_matrix_effects->suppression_detected optimize_sample_prep Optimize Sample Preparation suppression_detected->optimize_sample_prep Yes no_suppression No Significant Suppression. Investigate Other Causes (e.g., Analyte Stability, Instrument Malfunction) suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Parameters optimize_chromatography->optimize_ms end End: Improved Signal and Reproducibility optimize_ms->end

Caption: Troubleshooting workflow for ion suppression.

Step 1: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce ion suppression by removing interfering matrix components before LC-MS analysis.[1][6]

Comparison of Sample Preparation Techniques for Lipid Analysis

TechniqueDescriptionEffectiveness for Phospholipid RemovalAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.LowFast and easy.Does not effectively remove phospholipids, which remain in the supernatant.[8]
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids.Medium to HighCan provide cleaner extracts than PPT.[2] Using acidic or basic pH can improve removal of impurities.[6]Can be labor-intensive; optimization of solvents is required.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte or interferences.HighHighly effective at removing salts and phospholipids.[1][4]Requires method development to select the appropriate sorbent and optimize wash/elution steps.[4]
HybridSPE®-Phospholipid A specialized technique combining protein precipitation with phospholipid removal via a zirconia-based sorbent.Very High (>99%)Offers the simplicity of PPT with highly selective phospholipid removal.[4]Higher cost per sample compared to other methods.[4]
Step 2: Optimize Chromatographic Conditions

If ion suppression persists, modifying the LC method can help separate this compound from co-eluting matrix components.[1][2]

  • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from regions of high ion suppression.[9]

  • Change Column Chemistry: Switching to a different column stationary phase (e.g., from C18 to a phenyl-hexyl or embedded polar group phase) can alter selectivity and improve separation from interferences.

  • Reduce Flow Rate: Lowering the flow rate, particularly in ESI, can sometimes reduce ion suppression by improving the desolvation process.[2]

Step 3: Use an Appropriate Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL standard for this compound would co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification by normalizing the response.[2][6]

Experimental Protocols

Protocol 1: Assessing Ion Suppression via Post-Column Infusion

cluster_system LC-MS System lc_column LC Column tee T-connector lc_column->tee Column Effluent ms Mass Spectrometer tee->ms 3. Monitor Analyte Signal syringe_pump Syringe Pump with Analyte Standard syringe_pump->tee 2. Infuse Analyte   at a constant rate autosampler Autosampler with Blank Matrix Extract autosampler->lc_column 1. Inject Blank Matrix

Caption: Workflow for post-column infusion experiment.

Methodology:

  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration that gives a stable, mid-range signal on the mass spectrometer.

    • Blank Matrix Extract: Prepare a sample using the same biological matrix (e.g., plasma, tissue homogenate) as your study samples, but without the analyte. Process it through your entire sample preparation procedure.

  • System Setup:

    • Set up the LC-MS system with the analytical column and mobile phase conditions used for your assay.

    • Using a T-connector, connect a syringe pump to the flow path between the LC column and the mass spectrometer's ion source.

  • Execution:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for this compound.

    • Once the baseline is stable, inject the blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused analyte. Any significant drop in the baseline intensity indicates a region where co-eluting matrix components are causing ion suppression.[9]

Protocol 2: Mitigating Ion Suppression with Solid-Phase Extraction (SPE)

Methodology (Example using a reversed-phase SPE cartridge):

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through the sorbent bed. This activates the stationary phase.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma supernatant, diluted and acidified) onto the cartridge. The analyte and some matrix components will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol (B129727) in water). This step is crucial for removing highly polar interferences like salts that do not bind strongly to the sorbent.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile). The interfering compounds, such as many phospholipids, should either have been washed away or are more strongly retained on the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

References

stability of Methyl 3-hydroxyoctadecanoate during storage and extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 3-hydroxyoctadecanoate during storage and extraction. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C or, ideally, -80°C.[1] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. The compound should be protected from light. For short-term storage, refrigeration at 2-8°C in a tightly sealed container may be acceptable, but prolonged storage at these temperatures is not advised due to the risk of degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for fatty acid methyl esters (FAMEs), including this compound, is oxidation. The presence of a hydroxyl group may potentially influence its stability. Oxidation can be accelerated by exposure to air (oxygen), elevated temperatures, light, and the presence of metal contaminants.[2] Hydrolysis of the ester bond to form the corresponding carboxylic acid and methanol (B129727) can also occur, particularly in the presence of moisture.

Q3: Can I store this compound dissolved in a solvent?

A3: Yes, storing this compound in a suitable organic solvent can be acceptable, provided the solvent is of high purity and free of peroxides. Anhydrous ethanol (B145695) or hexane (B92381) are potential options. It is crucial to use solvents that will not react with the compound. Solutions should be stored at low temperatures (-20°C or -80°C) and under an inert atmosphere. It is advisable to prepare fresh working solutions for each experiment to minimize the risk of degradation in solution.

Q4: What are the signs of degradation in my this compound sample?

A4: Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your sample is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram can indicate degradation. An increase in the acid value of the sample can also be an indicator of hydrolysis.

Stability Summary

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereLight ConditionExpected Long-Term Stability
Optimal -80°CInert (Argon/Nitrogen)DarkHigh
Acceptable -20°CInert (Argon/Nitrogen)DarkGood
Short-term 2-8°CSealedDarkModerate
Not Recommended Room TemperatureAirLightLow

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store at -20°C or -80°C.
Oxygen (Air) Promotes oxidation.Store under an inert atmosphere (argon or nitrogen).
Light Can promote photo-oxidation.Store in amber vials or in the dark.
Moisture Can lead to hydrolysis of the ester.Use anhydrous solvents and store in a dry environment.
Metal Contaminants Can catalyze oxidation reactions.Use high-purity solvents and clean glassware.
pH Strong acids or bases can catalyze hydrolysis.Maintain a neutral pH during storage and extraction.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol describes a general procedure for the purification of this compound from a sample matrix using normal-phase solid-phase extraction.

Materials:

  • SPE cartridge (e.g., Silica-based, 500 mg)

  • Sample dissolved in a non-polar solvent (e.g., hexane)

  • Conditioning solvent: Hexane

  • Washing solvent: Hexane

  • Elution solvent: Hexane:Ethyl Acetate (e.g., 90:10 v/v)

  • SPE manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 5 mL of hexane through the SPE cartridge to activate the stationary phase. Do not allow the cartridge to dry.

  • Sample Loading: Slowly load the sample solution onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of hexane to remove non-polar impurities.

  • Elution: Elute the this compound with 5 mL of the elution solvent into a clean collection tube.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the purified sample in a suitable solvent for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Isolation of this compound

This protocol provides a general method for extracting this compound from an aqueous sample.

Materials:

  • Aqueous sample containing this compound

  • Extraction solvent (e.g., Hexane or Diethyl Ether)

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Collection flask

Procedure:

  • Sample Preparation: Place the aqueous sample in a separatory funnel.

  • First Extraction: Add an equal volume of the extraction solvent to the separatory funnel.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the analyte will typically be the upper layer.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer in a clean flask.

  • Second Extraction: Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent to maximize recovery. Combine the organic layers.

  • Washing: Wash the combined organic layers with a small volume of brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Decant the dried organic layer and evaporate the solvent to obtain the extracted this compound.

Troubleshooting Guides

Issue 1: Low Recovery After Extraction
Potential Cause Troubleshooting Step
Incomplete Extraction Increase the volume of extraction solvent or the number of extraction steps in LLE.
Emulsion Formation (LLE) Gently swirl instead of vigorously shaking the separatory funnel. Add a small amount of brine to help break the emulsion. Centrifugation can also be effective.[4]
Analyte Adsorption Ensure all glassware is properly cleaned and consider silanization to reduce active sites.
Incorrect Elution Solvent (SPE) Optimize the polarity of the elution solvent. A solvent that is too weak will not elute the analyte, while one that is too strong may co-elute impurities.
Degradation During Extraction Perform extraction steps at a lower temperature (e.g., on ice). Add an antioxidant like BHT to the extraction solvent if oxidation is suspected.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS Analysis
Potential Cause Troubleshooting Step
Active Sites in the GC System Replace the injector liner and septum. Trim the first few centimeters of the GC column.
Column Overload Dilute the sample before injection.
Inappropriate Injection Temperature Optimize the injector temperature. A temperature that is too low can cause peak broadening, while one that is too high can cause degradation.
Incompatible Solvent Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase.
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Sample Degradation Analyze a freshly prepared standard to confirm. Review storage and handling procedures.
Contamination Run a solvent blank to check for contaminants in the solvent or from the sample preparation process. Ensure all glassware and equipment are scrupulously clean.
Co-elution of Impurities Optimize the GC temperature program to improve separation. Consider using a different GC column with a different stationary phase.
Carryover from Previous Injection Run a solvent blank after a high-concentration sample to check for carryover. Clean the syringe and injector port if necessary.

Visualizations

experimental_workflow cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis storage Store at -20°C to -80°C Inert Atmosphere (Ar/N2) Protect from Light sample_prep Sample Preparation storage->sample_prep extraction_choice Choose Extraction Method sample_prep->extraction_choice spe Solid-Phase Extraction extraction_choice->spe SPE lle Liquid-Liquid Extraction extraction_choice->lle LLE purified_extract Purified Extract spe->purified_extract lle->purified_extract analysis GC-MS or HPLC Analysis purified_extract->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for handling this compound.

troubleshooting_workflow start Problem Encountered (e.g., Low Recovery, Poor Peak Shape) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_extraction Review Extraction Protocol (Solvents, pH, Technique) start->check_extraction check_instrument Inspect Analytical Instrument (GC-MS/HPLC parameters) start->check_instrument resolve Implement Corrective Actions (e.g., Optimize Method, Use Fresh Standard) check_storage->resolve check_extraction->resolve check_instrument->resolve

Caption: Logical troubleshooting workflow for experimental issues.

degradation_pathways compound This compound oxidation Oxidation Products (e.g., ketones, shorter-chain esters) compound->oxidation O2, Light, Heat, Metals hydrolysis Hydrolysis Products (3-hydroxyoctadecanoic acid + Methanol) compound->hydrolysis H2O, Acid/Base

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl 3-hydroxyoctadecanoate. It includes a detailed, albeit hypothetical, experimental protocol and performance data based on established analytical practices for fatty acid methyl esters (FAMEs). Furthermore, this guide presents a comparison with an alternative analytical technique, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to aid in selecting the most suitable method for specific research or quality control needs.

Introduction

This compound is a hydroxylated fatty acid methyl ester of significant interest in various research fields, including microbiology and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for its application in drug development and other scientific investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs, offering high sensitivity and selectivity.[1][2] Method validation is a critical requirement by regulatory bodies such as the FDA to ensure that an analytical procedure is suitable for its intended purpose.[3] This guide adheres to the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[4][5]

GC-MS Method Validation Protocol

A detailed protocol for the validation of a GC-MS method for this compound is presented below. This protocol is based on common practices for FAME analysis and serves as a template for method development and validation.[2][6]

Sample Preparation and Derivatization

For accurate quantification, a derivatization step to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether is recommended.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Derivatization: To 100 µL of each standard (and sample), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes. After cooling, the sample is ready for injection.

GC-MS Instrumentation and Conditions

The following table outlines the typical GC-MS parameters for the analysis of the derivatized this compound.

ParameterCondition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Injector Split/Splitless, 250°C, Split ratio 10:1
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 175 (hypothetical, based on TMS-derivatized 3-hydroxy FAME fragmentation)
Qualifier Ions m/z 103, 313 (hypothetical)

Data Presentation: GC-MS Method Performance

The following table summarizes the expected performance characteristics of the validated GC-MS method for this compound, based on typical results for FAME analysis.[6][7]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range To be defined by linearity0.1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%3.5%
- Intermediate Precision (Inter-day)≤ 20%5.2%
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mL
Specificity No interfering peaks at the retention time of the analyteConfirmed

Method Comparison: GC-MS vs. HPLC-MS

While GC-MS is a robust technique for the analysis of this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) presents a viable alternative, particularly for complex matrices or when derivatization is not desirable.

FeatureGC-MSHPLC-MS
Analyte Volatility Requires volatile or semi-volatile analytesSuitable for non-volatile and thermally labile compounds
Derivatization Often required for polar functional groupsGenerally not required
Sample Throughput Can be high with autosamplersCan be high with autosamplers
Sensitivity High, especially in SIM modeHigh, particularly with tandem MS (MS/MS)
Selectivity High, based on retention time and mass spectrumHigh, based on retention time and mass-to-charge ratio
Matrix Effects Can be an issue, may require sample cleanupCan be significant (ion suppression/enhancement)
Cost Generally lower instrument and running costsHigher instrument and solvent costs

Visualizations

Workflow and Pathway Diagrams

To further clarify the processes and logical considerations involved in the analysis of this compound, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation stock Standard Stock Solution cal_standards Calibration Standards stock->cal_standards derivatization Derivatization (TMS) cal_standards->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lod_loq LOD & LOQ detection->lod_loq specificity Specificity detection->specificity Analytical_Method_Selection node_rect node_rect start Analyte: Methyl 3-hydroxyoctadecanoate volatility Thermally Labile? start->volatility derivatization Derivatization Acceptable? volatility->derivatization No hplcms Use HPLC-MS volatility->hplcms Yes matrix Complex Matrix? derivatization->matrix Yes derivatization->hplcms No gcms Use GC-MS matrix->gcms No matrix->hplcms Yes

References

A Comparative Guide to Ionization Techniques for 3-Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) is critical in various research fields, including the study of metabolic disorders, bacterial infections, and drug development. The choice of ionization technique in mass spectrometry is a pivotal factor that dictates the sensitivity, specificity, and structural information obtainable from an analysis. This guide provides an objective comparison of the most common ionization techniques for 3-OH FAMEs, supported by experimental data and detailed protocols to aid in method selection and development.

Comparison of Ionization Technique Performance

The selection of an appropriate ionization source is a trade-off between the desired level of structural information (fragmentation) and the need for sensitive quantification of the intact molecule. Gas chromatography-mass spectrometry (GC-MS) techniques, such as Electron Ionization (EI) and Chemical Ionization (CI), are well-established for volatile compounds like FAMEs, though they typically require a derivatization step. Liquid chromatography-mass spectrometry (LC-MS) techniques, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offer the advantage of analyzing these compounds without derivatization for volatility.

Ionization TechniquePrincipleFragmentationMolecular IonSensitivityPrimary Application for 3-OH FAMEs
Electron Ionization (EI) High-energy electrons bombard the analyte.Extensive ("Hard" Ionization)Often weak or absentGoodStructural elucidation and identification based on fragmentation patterns.
Chemical Ionization (CI) Analyte is ionized by reacting with reagent gas ions.Minimal ("Soft" Ionization)AbundantGood to ExcellentQuantitative analysis, molecular weight confirmation.[1][2]
Electrospray Ionization (ESI) High voltage creates an aerosol of charged droplets.Very Low ("Soft" Ionization)Abundant (often as adducts)ExcellentHigh-sensitivity quantitative analysis of native or derivatized 3-OH FAMEs.[3][4]
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes the solvent vapor, which then ionizes the analyte.Low to ModeratePresentGoodAnalysis of less polar compounds not amenable to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser energy is absorbed by a matrix, which desorbs and ionizes the analyte.Very Low ("Soft" Ionization)AbundantGood, but less common for small moleculesHigh-throughput screening (less common for quantitative analysis of 3-OH FAMEs).

Quantitative Data Summary

The following table summarizes the quantitative performance of different ionization techniques for 3-OH FAMEs or related analytes. It is important to note that direct comparative studies across all techniques for 3-OH FAMEs are limited; therefore, data from closely related hydroxy fatty acids or FAMEs are included for a broader perspective.

Ionization TechniqueAnalyteDerivatizationLimit of Quantitation (LOQ)Linearity (R²)Reference
GC-EI-MS 3-Hydroxy Fatty AcidsSilylation (BSTFA)Not explicitly stated, but method shows good precision (CVs: 1.0–13.3%)Not Stated[5]
GC-CI-MS/MS (PCI-MRM) Unsaturated FAMEs-Generally lower than EI-MRM for unsaturated FAMEs> 0.995[6]
LC-ESI-MS/MS Hydroxy Fatty Acids-0.4 - 2.6 ng/mL0.990 - 0.998[7]
LC-ESI-MS/MS Fatty Acid-DMAE EstersN,N-DimethylethanolamineNot explicitly stated, but high sensitivity reportedNot Stated[3]
LC-APCI-MS Hydroxy Fatty AcidsPentafluorobenzyl (PFB) bromide10–25 pg/mLNot Stated[5]

Experimental Protocols

GC-MS Analysis of 3-OH FAMEs (with Silylation)

This protocol is adapted for the analysis of total 3-hydroxy fatty acids from biological matrices.

a. Sample Preparation and Extraction:

  • To 500 µL of serum or plasma, add internal standards (stable isotope-labeled 3-hydroxy fatty acids).

  • For total 3-OH FA content, hydrolyze the sample by adding 500 µL of 10 M NaOH and heating for 30 minutes.

  • Acidify the samples with 6 M HCl.

  • Extract the lipids twice with 3 mL of ethyl acetate (B1210297).

  • Evaporate the solvent under a stream of nitrogen at 37 °C.[5]

b. Derivatization:

  • To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 80 °C for 1 hour to form the trimethylsilyl (B98337) (TMS) ethers.[5]

c. GC-MS Conditions:

  • GC Column: HP-5MS capillary column (or equivalent).

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature of 80 °C for 5 min, ramp to 200 °C at 3.8 °C/min, then ramp to 290 °C at 15 °C/min and hold for 6 min.[5]

  • Ionization Mode: EI or CI.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantitative analysis. For silylated 3-OH FAMEs, a characteristic fragment ion is often monitored.[5]

LC-MS/MS Analysis of 3-OH FAMEs

This protocol is suitable for the direct analysis of 3-OH FAMEs without derivatization for volatility.

a. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold excess of cold acetonitrile. Centrifuge and collect the supernatant.

  • Liquid-Liquid Extraction (LLE): Acidify the sample with a weak acid (e.g., formic acid) and extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): Use a reverse-phase or mixed-mode SPE cartridge to enrich the 3-OH FAMEs from the sample matrix.

b. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or a weak base like ammonium (B1175870) acetate (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the 3-OH FAMEs.

  • Ionization Mode: ESI in either positive or negative ion mode. For underivatized 3-OH FAMEs, negative ion mode is often preferred, detecting the [M-H]⁻ ion. Positive ion mode may detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Ionization Ionization (EI or CI) GC_Separation->Ionization MS_Detection MS Detection (SIM/Scan) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for GC-MS analysis of 3-OH FAMEs.

Comparison of Ionization Principles

Ionization_Principles cluster_EI Electron Ionization (EI) cluster_CI Chemical Ionization (CI) cluster_ESI Electrospray Ionization (ESI) M0 Analyte (M) M_ion Molecular Ion [M]+• M0->M_ion Ionization e_high High-Energy Electron (70 eV) e_high->M0 Fragments Fragment Ions M_ion->Fragments Fragmentation RG Reagent Gas (e.g., CH4) RG_ion Reagent Gas Ions (e.g., CH5+) RG->RG_ion e_ci Electron e_ci->RG M1 Analyte (M) RG_ion->M1 Proton Transfer MH_ion Protonated Molecule [M+H]+ M1->MH_ion Droplet Charged Droplet containing Analyte (M) Solvent_Evap Solvent Evaporation Droplet->Solvent_Evap Coulomb_Fission Coulomb Fission Solvent_Evap->Coulomb_Fission Gas_Phase_Ion Gas-Phase Ion [M+H]+ or [M-H]- Coulomb_Fission->Gas_Phase_Ion

Caption: Principles of EI, CI, and ESI ionization.

References

A Comparative Guide to Biomarkers for Bacterial Presence: Methyl 3-Hydroxyoctadecanoate vs. Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate detection of bacterial presence is paramount in clinical diagnostics, research, and drug development. While traditional culture-based methods remain a gold standard, they are often time-consuming. This has led to the exploration of various biomarkers that can provide a more immediate indication of bacterial infection. This guide provides a comparative overview of methyl 3-hydroxyoctadecanoate, a component of bacterial endotoxin (B1171834), against established biomarkers such as Lipopolysaccharide (LPS), Procalcitonin (B1506340) (PCT), and C-reactive protein (CRP).

Executive Summary

This compound, as a representative of 3-hydroxy fatty acids (3-OH-FAs), offers a direct chemical measure of Gram-negative bacterial presence. Unlike host-response markers like Procalcitonin (PCT) and C-reactive protein (CRP), which can be elevated in non-bacterial inflammatory states, 3-OH-FAs are integral components of the bacterial cell wall. However, the clinical utility of this compound as a standalone biomarker is still under investigation, and it faces challenges such as potential endogenous production in mammals. This guide presents the available data on these biomarkers, details the experimental protocols for their detection, and provides a logical framework for understanding their roles in detecting bacterial presence.

Quantitative Performance of Bacterial Biomarkers

Direct comparative studies evaluating the diagnostic performance of this compound against other bacterial biomarkers in a clinical setting are limited. However, we can summarize the performance of well-established markers like PCT and CRP based on existing literature. 3-Hydroxy fatty acids are primarily used as chemical markers for endotoxin (LPS) presence, and their diagnostic accuracy for clinical infection is not as well-defined as that of host-response markers.

BiomarkerPrincipleTypical MethodSensitivitySpecificityArea Under the Curve (AUC)Key Limitations
This compound (as a 3-OH-FA) Direct detection of a Gram-negative bacterial cell wall component.Gas Chromatography-Mass Spectrometry (GC-MS)Data not available from direct comparative clinical studies.Data not available from direct comparative clinical studies.Data not available from direct comparative clinical studies.Potential for endogenous production in mammals, leading to false positives; primarily indicates Gram-negative bacteria.
Lipopolysaccharide (LPS) Direct detection of a major component of the outer membrane of Gram-negative bacteria.Limulus Amebocyte Lysate (LAL) Assay, HPLC/MS/MSVaries widely depending on the assay and clinical context.Varies widely depending on the assay and clinical context.Varies widely depending on the assay and clinical context.Primarily detects Gram-negative bacteria; can be affected by inhibitors in plasma.
Procalcitonin (PCT) Host-response marker; precursor of calcitonin, levels rise significantly in response to bacterial infections.Immunoassays (e.g., immunoluminometric assay)77% - 96% for sepsis/bacterial infection.[1][2][3][4]79% - 81% for sepsis/bacterial infection.[1][2][3][4]0.65 - 0.96 for sepsis/bacterial infection.[2][3][4]Can be elevated in non-bacterial conditions (e.g., trauma, surgery, pancreatitis); less sensitive for localized infections.
C-reactive protein (CRP) Host-response marker; acute-phase protein produced by the liver in response to inflammation.Immunoassays (e.g., turbidimetry, nephelometry)75% for bacterial infection.[4]77% for bacterial infection.[4]0.55 - 0.83 for bacterial infection.[3][4]Non-specific marker of inflammation; elevated in various non-infectious inflammatory conditions.

Experimental Protocols

Analysis of this compound (and other 3-OH-FAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the quantitative analysis of 3-hydroxy fatty acids in biological samples.

1. Sample Preparation and Hydrolysis:

  • To 500 µL of serum or plasma, add a known amount of a stable isotope-labeled internal standard for 3-hydroxyoctadecanoic acid.

  • For total 3-OH-FA content (both free and lipid-bound), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, omit this step.

  • Acidify the sample with 6 M HCl.[5]

2. Extraction:

  • Extract the fatty acids twice with 3 mL of ethyl acetate.

  • Dry the pooled organic phases under a stream of nitrogen at 37°C.[5]

3. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for one hour to convert the fatty acids to their more volatile trimethylsilyl (B98337) esters.[5]

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • The oven temperature program typically starts at a low temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 290°C) to separate the different fatty acid esters.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 3-hydroxyoctadecanoate and its internal standard.[5]

Quantification of Lipopolysaccharide (LPS) using the Limulus Amebocyte Lysate (LAL) Assay

This is a biological assay for the detection and quantification of endotoxin.

1. Sample Preparation:

  • Collect blood or other biological fluids using pyrogen-free materials.

  • Prepare serial dilutions of the sample in endotoxin-free water to overcome potential inhibitors.

2. Assay Procedure (Chromogenic Method):

  • Add 50 µL of the diluted sample or standard to a microplate well.

  • Add 50 µL of the LAL reagent to each well, mix, and incubate at 37°C for a specified time (e.g., 10 minutes).

  • Add 100 µL of a chromogenic substrate to each well and incubate for a further period (e.g., 6 minutes) at 37°C.

  • Stop the reaction with an acid solution (e.g., acetic acid).

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The concentration of LPS in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of endotoxin.

Measurement of Procalcitonin (PCT) by Immunoluminometric Assay

This is a common method for quantifying PCT levels in serum or plasma.

1. Principle:

  • The assay uses two monoclonal antibodies that bind to different epitopes of the PCT molecule. One antibody is coated on a solid phase (e.g., a tube or microplate), and the other is labeled with a chemiluminescent marker.

2. Assay Procedure:

  • Pipette the patient sample, calibrators, and controls into the antibody-coated tubes or wells.

  • Add the tracer antibody (the one with the chemiluminescent label).

  • Incubate to allow the formation of a "sandwich" complex (coated antibody - PCT - tracer antibody).

  • Wash away any unbound tracer antibody.

  • Add a trigger solution to initiate the chemiluminescent reaction.

  • Measure the light emission using a luminometer.

  • The amount of light produced is directly proportional to the concentration of PCT in the sample, which is calculated from a standard curve.[6]

Signaling Pathways and Logical Relationships

The detection of bacterial presence can be approached by either directly measuring components of the bacteria themselves or by measuring the host's response to the infection. This compound and LPS are direct biomarkers of Gram-negative bacteria, while PCT and CRP are indirect, host-response biomarkers.

Bacterial_Biomarker_Comparison cluster_direct Direct Bacterial Markers cluster_host Host Response cluster_indirect Indirect Biomarkers GramNegative Gram-Negative Bacteria LPS Lipopolysaccharide (LPS) GramNegative->LPS is a component of M3OHO This compound (as a 3-OH-FA) LPS->M3OHO contains ImmuneCells Immune Cells (e.g., Macrophages) LPS->ImmuneCells activates ParenchymalCells Parenchymal Cells ImmuneCells->ParenchymalCells cytokine release Liver Liver ImmuneCells->Liver cytokine signaling PCT Procalcitonin (PCT) ParenchymalCells->PCT induces production CRP C-reactive Protein (CRP) Liver->CRP produces

Caption: Comparison of direct vs. indirect bacterial biomarkers.

This diagram illustrates the fundamental difference between direct and indirect biomarkers. This compound is a constituent of LPS, a direct marker of Gram-negative bacteria. In contrast, PCT and CRP are produced by the host's cells in response to bacterial components like LPS, making them indirect markers of infection.

Experimental Workflow for Biomarker Analysis

The following workflow outlines the general steps involved in the analysis of these biomarkers from a patient sample.

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Patient Sample (Blood) Plasma Plasma/Serum Separation start->Plasma Hydrolysis Hydrolysis & Derivatization (for 3-OH-FA) Plasma->Hydrolysis Dilution Dilution (for LPS & PCT) Plasma->Dilution GCMS GC-MS Hydrolysis->GCMS LAL LAL Assay Dilution->LAL IA Immunoassay Dilution->IA M3OHO_Result [this compound] GCMS->M3OHO_Result LPS_Result [LPS] LAL->LPS_Result PCT_Result [PCT] / [CRP] IA->PCT_Result

Caption: General workflow for biomarker analysis from a blood sample.

This flowchart depicts the distinct analytical pathways for each type of biomarker after initial sample processing. This compound requires more extensive sample preparation (hydrolysis and derivatization) before GC-MS analysis, whereas LPS, PCT, and CRP are typically analyzed from diluted plasma or serum using specific bioassays.

Conclusion

This compound, as a direct indicator of Gram-negative bacterial components, holds theoretical advantages in specificity over host-response markers like PCT and CRP. However, its clinical application is currently limited by a lack of extensive validation and the potential for confounding endogenous production. In contrast, PCT and CRP are well-established in clinical practice for diagnosing and monitoring bacterial infections, despite their limitations in specificity.

For researchers and drug development professionals, the choice of biomarker will depend on the specific application. For studies requiring a direct measure of Gram-negative bacterial load, analysis of 3-hydroxy fatty acids may be a valuable tool. For clinical diagnostics where a rapid assessment of the likelihood of bacterial infection is needed to guide therapy, PCT and CRP remain the current standards. Future research should focus on direct, head-to-head comparisons of these biomarkers in well-defined patient cohorts to elucidate the optimal diagnostic strategies for bacterial infections.

References

Comparative Guide for Establishing Linearity and Limit of Detection (LOD) for Methyl 3-hydroxyoctadecanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl 3-hydroxyoctadecanoate, a critical intermediate in fatty acid metabolism.[1] The focus is on establishing two key validation parameters: linearity and the limit of detection (LOD). This document is intended for researchers, scientists, and drug development professionals who require robust and sensitive analytical methods for this analyte.

The primary and most widely employed technique for the analysis of fatty acid methyl esters (FAMEs), including this compound, is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] An alternative and also commonly used method is Gas Chromatography with Flame Ionization Detection (GC-FID).[4] A less common but viable alternative for FAME analysis is High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Data Presentation: Comparison of Analytical Methods

The performance of each method is summarized in the tables below. These values represent typical performance characteristics and may vary based on the specific instrumentation and experimental conditions.

Table 1: Comparison of Linearity for this compound Quantification

ParameterGC-MSGC-FIDHPLC-UV
Typical Concentration Range 0.1 - 100 µg/mL0.5 - 500 µg/mL1 - 1000 µg/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.99

Table 2: Comparison of Limit of Detection (LOD) for this compound Quantification

ParameterGC-MSGC-FIDHPLC-UV
Typical LOD 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL0.5 - 1 µg/mL
Method of Determination Signal-to-Noise ratio (S/N) of 3 or 3.3 * (SD of blank / slope)Signal-to-Noise ratio (S/N) of 3Signal-to-Noise ratio (S/N) of 3

Experimental Protocols

Detailed methodologies for sample preparation (derivatization) and the establishment of linearity and LOD for the primary GC-MS method and the comparative GC-FID and HPLC-UV methods are provided below.

Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

Prior to GC or HPLC analysis, the carboxyl group of 3-hydroxyoctadecanoic acid must be derivatized to its methyl ester, this compound. This increases the volatility of the analyte for GC analysis and can improve chromatographic performance in HPLC.

Protocol: Acid-Catalyzed Methylation using Methanolic HCl

  • Reagent Preparation: Prepare a 2% (v/v) solution of acetyl chloride in anhydrous methanol. This generates methanolic HCl in situ.

  • Sample Preparation: Accurately weigh approximately 10-25 mg of the sample (e.g., lipid extract) into a screw-cap glass tube.

  • Reaction: Add 2 mL of the methanolic HCl reagent to the sample tube.

  • Incubation: Securely cap the tube and heat at 70°C for 90 minutes in a heating block or water bath.[4]

  • Extraction: After cooling to room temperature, add 1 mL of n-heptane and 1 mL of deionized water. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper n-heptane layer contains the FAMEs.

  • Sample Collection: Carefully transfer the upper heptane (B126788) layer to an autosampler vial for analysis.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification.[2]

Protocol for Linearity and LOD Determination:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in n-heptane (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected sample concentration range (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 100°C for 2 minutes, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z derived from its fragmentation pattern).

      • Transfer Line Temperature: 280°C.

  • Linearity Assessment:

    • Inject each calibration standard in triplicate.

    • Plot the peak area of this compound against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient > 0.995 is generally considered acceptable.[7]

  • LOD Determination:

    • Method 1 (S/N Ratio): Prepare a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3.

    • Method 2 (Standard Deviation of the Blank): Analyze at least ten blank samples (n-heptane). Calculate the standard deviation (SD) of the background noise in the region of the this compound peak. The LOD is calculated as: LOD = 3.3 * (SD of blank / slope of the calibration curve).[2]

Alternative Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique, though generally less sensitive than GC-MS.[4]

Protocol for Linearity and LOD Determination:

  • Standard Preparation: Prepare calibration standards as described for the GC-MS method.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

    • Column: Use the same column as for GC-MS.

    • Injector and Oven Program: Use the same conditions as for GC-MS.

    • Detector Temperature: 300°C.

    • Gas Flows: Optimize hydrogen, air, and makeup gas flows as per instrument recommendations.

  • Linearity Assessment: Follow the same procedure as for the GC-MS method. An r² > 0.99 is typically acceptable.[4]

  • LOD Determination: Determine the LOD based on a signal-to-noise ratio of 3 by analyzing progressively more dilute standards.[4]

Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC can be an alternative for FAME analysis, especially when dealing with less volatile or thermally labile compounds.[5]

Protocol for Linearity and LOD Determination:

  • Standard Preparation: Prepare calibration standards in the mobile phase.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 205 nm.[5]

  • Linearity Assessment: Follow the same procedure as for the GC-MS method. An r² > 0.99 is generally considered acceptable.[5]

  • LOD Determination: Determine the LOD based on a signal-to-noise ratio of 3.

Mandatory Visualizations

Experimental Workflow for Linearity and LOD Determination

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Standard of This compound serial_dil Perform Serial Dilutions to Create Calibration Standards stock->serial_dil inject Inject Standards and Blanks into Analytical Instrument (GC-MS, GC-FID, or HPLC) serial_dil->inject derivatize Derivatize 3-hydroxyoctadecanoic Acid (if starting from the acid) derivatize->inject peak_area Measure Peak Areas inject->peak_area cal_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_area->cal_curve lod_calc Calculate LOD (S/N = 3 or from Blank SD) peak_area->lod_calc lin_reg Perform Linear Regression (Determine r²) cal_curve->lin_reg cal_curve->lod_calc result_lin result_lin lin_reg->result_lin Linearity Established result_lod result_lod lod_calc->result_lod LOD Determined

Caption: Workflow for establishing linearity and LOD.

Logical Relationship of Key Validation Parameters

G linearity Linearity (r² > 0.99) lod Limit of Detection (LOD) (S/N = 3) linearity->lod informs result Reliable Quantitative Results linearity->result loq Limit of Quantitation (LOQ) (S/N = 10) lod->loq is lower than accuracy Accuracy loq->accuracy precision Precision loq->precision loq->result accuracy->result precision->result method Analytical Method (e.g., GC-MS) method->linearity method->lod method->loq method->accuracy method->precision

Caption: Interdependence of analytical method validation parameters.

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Summary of Analytical Performance

The following tables summarize quantitative performance data for the analysis of 3-OH-FAs using Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique. The data is extracted from a detailed, validated method and provides an indication of the precision that can be achieved.

Table 1: Imprecision of 3-Hydroxy Fatty Acid Analysis by GC-MS

Analyte ConcentrationCoefficient of Variation (CV)
30 µmol/L1.0–10.5%
0.3 µmol/L3.3–13.3%
Data synthesized from a validated stable isotope dilution GC-MS method for 3-hydroxy fatty acids from C6 to C18.[1]

Table 2: Comparison of Methodologies for 3-Hydroxy Fatty Acid Analysis in Bacteria

MethodPrincipleSuitability for 3-OH-FAsKey Considerations
Basic Hydrolysis followed by Acid-Catalyzed MethylationSaponification of lipids followed by esterification of free fatty acids.Best for 3-OH-FAs. Allows for the determination of recoveries and extent of conversion.
Basic Transesterification (e.g., KOH in methanol)Direct conversion of esterified fatty acids to fatty acid methyl esters (FAMEs).Less optimal due to potential for side reactions.May result in variations in quantification depending on the specific method used.
Base-Catalyzed Transmethylation (e.g., Sodium Methoxide)Another direct method for FAMEs preparation.Efficient for many fatty acids, but basic hydrolysis is preferred for 3-OH-FAs.A micro-scale, one-vial version of this method has been developed.
Based on a study comparing three GC/MS methodologies for fatty acid analysis in Sinorhizobium meliloti.[2]

Experimental Protocols: Key Methodologies

The following sections detail representative experimental protocols for the analysis of 3-OH-FAs by GC-MS, based on established methods.

Protocol 1: Quantitative Analysis of 3-OH-FAs in Biological Fluids (e.g., Serum, Plasma)

This protocol is adapted from a stable isotope dilution GC-MS method.[1][3]

1. Sample Preparation and Internal Standard Spiking:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix containing 1,2-13C-labeled 3-OH-FAs for each chain length of interest (C6 to C18).

2. Hydrolysis (for total 3-OH-FA content):

  • For the determination of total (free and esterified) 3-OH-FAs, prepare a duplicate sample and add 500 µL of 10 M NaOH.

  • Incubate for 30 minutes to hydrolyze ester bonds.

3. Acidification and Extraction:

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed samples, 2 mL for hydrolyzed samples).

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Combine the organic layers and dry the extract under a stream of nitrogen at 37°C.

4. Derivatization:

  • To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Incubate at 80°C for one hour to convert the 3-hydroxy and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

5. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a GC-MS system.

  • Column: HP-5MS capillary column or equivalent.

  • Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[1]

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each native and stable isotope-labeled 3-OH-FA. Quantitation is typically based on the [M-CH3]+ fragment ion.[1]

Mandatory Visualization

G General Workflow for 3-Hydroxy Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, etc.) Spike Add Stable Isotope Internal Standards Sample->Spike Hydrolysis Hydrolysis (Optional) (for Total 3-OH-FAs) Spike->Hydrolysis Acidify Acidification Spike->Acidify Hydrolysis->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Dry Down Extract Extract->Dry Derivatize Silylation (e.g., BSTFA) Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: General workflow for the analysis of 3-hydroxy fatty acids.

Caption: Derivatization of 3-hydroxy fatty acids for GC-MS analysis.

References

A Comparative Analysis of Fatty Acid Profiles in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of fatty acids within the cellular membrane is a critical determinant of bacterial physiology, influencing membrane fluidity, permeability, and the function of membrane-associated proteins. This guide provides a comparative analysis of the fatty acid profiles of four common bacterial strains: Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas putida. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in microbiology, drug development, and related fields. Understanding the distinct fatty acid signatures of these bacteria can offer insights into their unique adaptive mechanisms and potential targets for novel antimicrobial strategies.

Quantitative Comparison of Fatty Acid Profiles

The following table summarizes the relative abundance of major fatty acids found in E. coli, B. subtilis, S. aureus, and P. putida. It is important to note that the fatty acid composition can vary depending on the specific strain, growth phase, and culture conditions such as temperature and media composition[1][2]. The data below represents typical profiles reported in the literature under standard laboratory conditions.

Fatty AcidEscherichia coli (%)Bacillus subtilis (%)Staphylococcus aureus (%)Pseudomonas putida (%)
Saturated Straight-Chain
12:0 (Lauric acid)-0.36[3]-Present[2]
14:0 (Myristic acid)2.0 - 5.0[4]0.28[3]-Present[2]
16:0 (Palmitic acid)25.0 - 41.0[4][5]1.30[3]Low[6]High[2]
18:0 (Stearic acid)1.0 - 3.0[4]-Low[6]Present[2]
Unsaturated Straight-Chain
16:1 (Palmitoleic acid)15.0 - 31.0[4][5]1.21 (ω11c), 1.08 (ω7c alcohol)[3]-High[2]
18:1 (Oleic acid)21.0 - 40.0[4][5]-Can incorporate from media[7][8]High[2]
Branched-Chain
iso-14:0-0.52[3]High[1][9]Low[2]
iso-15:0-34.72[3]High[1][9]Low[2]
anteiso-15:0-33.72[3]High[1][9]-
iso-16:0-1.85[3]-Low[2]
iso-17:0-7.11[3]High[1][9]Low[2]
anteiso-17:0-10.24[3]High[1][9]-
Cyclopropane (B1198618)
17:0 cyclo4.0 - 15.0[5]--Present[2]
19:0 cycloPresent in stationary phase[5]--Present[2]
Hydroxy
3-OH-10:0---Present[2]
3-OH-12:0---Present[2]

Note: A dash (-) indicates that the fatty acid was not reported as a major component in the cited literature. "Present" indicates the fatty acid was detected but a specific percentage was not consistently reported across studies.

Key Observations from Fatty Acid Profiles:

  • Escherichia coli is characterized by a high proportion of saturated and unsaturated straight-chain fatty acids, with a notable presence of cyclopropane fatty acids, especially during the stationary phase of growth[5]. The regulation of the ratio of saturated to unsaturated fatty acids is a key mechanism for adapting to environmental stressors like changes in temperature and the presence of ethanol[10][11].

  • Bacillus subtilis has a distinct fatty acid profile dominated by branched-chain fatty acids, particularly iso- and anteiso-C15 and -C17 fatty acids[3][12]. This high content of branched-chain fatty acids is crucial for maintaining membrane fluidity and is a key characteristic for its classification[3].

  • Staphylococcus aureus also possesses a significant amount of branched-chain fatty acids[1][9]. However, it is also capable of incorporating unsaturated fatty acids from the host environment, which it cannot synthesize itself[7][8][13]. The fatty acid composition can be significantly influenced by the growth medium[1].

  • Pseudomonas putida exhibits a more complex fatty acid profile that includes straight-chain saturated and unsaturated fatty acids, as well as cyclopropane and hydroxy fatty acids[2]. A unique characteristic of some Pseudomonas species is the ability to perform cis-trans isomerization of unsaturated fatty acids as a mechanism to adapt to solvent stress[14][15].

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

The standard and most widely used method for analyzing bacterial fatty acid profiles is Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). This method involves the saponification of lipids, methylation of the resulting fatty acids, and subsequent analysis by GC-MS.

I. Cell Culture and Harvesting
  • Cultivation: Grow bacterial strains under standardized conditions (e.g., specific medium, temperature, and growth phase) to ensure reproducibility. The fatty acid composition is known to be influenced by these factors[2].

  • Harvesting: Harvest bacterial cells in the late logarithmic or early stationary phase of growth by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

II. Saponification and Methylation

This process converts fatty acids in the cellular lipids into volatile methyl esters.

  • Saponification: Resuspend the cell pellet in a strong base (e.g., 45g sodium hydroxide (B78521) in 150ml methanol (B129727) and 150ml distilled water)[16]. Heat the suspension in a boiling water bath for approximately 30 minutes to hydrolyze the lipids and release the fatty acids as sodium salts[16].

  • Methylation: After cooling, add an acidic methanol solution (e.g., 325ml of 6.0N hydrochloric acid and 275ml of methanol) to the saponified mixture[16]. Heat the mixture at 80°C for about 10 minutes to convert the fatty acids to their corresponding methyl esters[16].

III. Extraction
  • Solvent Addition: After cooling, add a non-polar solvent, typically a mixture of hexane (B92381) and methyl tert-butyl ether, to the methylated sample.

  • Phase Separation: Vortex the mixture to facilitate the extraction of the FAMEs into the organic phase. Centrifuge to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

IV. Sample Cleanup
  • Base Wash: Add a dilute base solution (e.g., 0.3 M NaOH) to the extracted organic phase to remove any residual acidic reagents[16].

  • Final Extraction: After gentle mixing and centrifugation, transfer the final organic phase containing the purified FAMEs to a GC vial for analysis.

V. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject a small volume of the FAME extract into the gas chromatograph.

  • Separation: The FAMEs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to elute the different FAMEs over time[16].

  • Detection and Identification: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for its identification by comparison to a spectral library.

  • Quantification: The abundance of each FAME is determined by the area under its corresponding peak in the chromatogram.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Fatty Acid Methyl Ester (FAME) analysis workflow.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Wash Cell Washing Harvest->Wash Saponification Saponification (NaOH, Heat) Wash->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction FAME Extraction (Organic Solvent) Methylation->Extraction Cleanup Sample Cleanup (Base Wash) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Data Data Analysis (Identification & Quantification) GC_MS->Data

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.

References

The Gold Standard for Bioanalysis: Validating Assays with Isotopically Labeled Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of reliable and reproducible results. In quantitative mass spectrometry, the choice of an internal standard is paramount to ensure the accuracy and precision of the data. This guide provides an objective comparison of the use of isotopically labeled Methyl 3-hydroxyoctadecanoate for method validation against alternative internal standards, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled (SIL) internal standard, such as deuterated or ¹³C-labeled this compound, is widely considered the "gold standard" in quantitative bioanalysis. Its identical chemical and physical properties to the analyte of interest ensure it behaves similarly during sample extraction, derivatization, chromatography, and ionization. This co-elution and co-behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior data quality.

Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards

The primary alternative to a SIL internal standard is a structural analog—a molecule with a similar but not identical chemical structure. While often more readily available and less expensive, structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.

Performance ParameterIsotopically Labeled Internal Standard (Everolimus-d4)Structural Analog Internal Standard (32-desmethoxyrapamycin)Reference
Analyte Everolimus (B549166)Everolimus[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL[1]
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%[1]
Total Coefficient of Variation (CV%) 4.3% - 7.2%No significant difference[1]
Comparison with Independent LC-MS/MS Method (Slope) 0.950.83[1]
Correlation Coefficient (r) > 0.98> 0.98[1]
Analyte Long-Chain Fatty AcidsLong-Chain Fatty Acids (using alternative isotopologue IS)
Median Relative Absolute Percent Bias Not Reported (Ideal IS)1.76%
Median Increase in Variance Not Reported (Ideal IS)141%

Key Takeaways from the Data:

  • While both types of internal standards can yield acceptable results, the isotopically labeled internal standard for everolimus demonstrated a slope closer to 1.0 when compared to an independent method, indicating more accurate quantification.[1]

  • For the analysis of long-chain fatty acids, using a less ideal isotopically labeled internal standard (i.e., one that is not the exact labeled counterpart of the analyte) can lead to a significant increase in the variance of the results, highlighting the importance of using a closely matched internal standard.

The Biological Context: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of fatty acids, a crucial metabolic pathway for energy production. Understanding this pathway is essential when analyzing this and related compounds.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (Analyte of Interest) Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA validation_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Selectivity Selectivity & Specificity Full_Validation Full Validation MD_Selectivity->Full_Validation MD_Linearity Linearity & Range MD_Linearity->Full_Validation MD_Precision Precision & Accuracy MD_Precision->Full_Validation MD_Stability Stability MD_Stability->Full_Validation Partial_Validation Partial Validation (if changes) Full_Validation->Partial_Validation Cross_Validation Cross-Validation (multiple labs/methods) Full_Validation->Cross_Validation Sample_Analysis Analysis of Study Samples Full_Validation->Sample_Analysis QC_Samples Inclusion of QC Samples Sample_Analysis->QC_Samples ISR Incurred Sample Reanalysis Sample_Analysis->ISR

References

A Comparative Guide to the Accurate and Precise Measurement of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid metabolites like Methyl 3-hydroxyoctadecanoate is critical for understanding disease pathology and developing novel therapeutics. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is a synthesis of methodologies reported for the analysis of 3-hydroxy fatty acids, serving as a robust proxy for the specific analysis of this compound.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain 3-hydroxy fatty acids. It is important to note that these values are representative and can vary based on the specific instrumentation, matrix, and protocol employed.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte 3-Hydroxy Fatty Acids (C6-C18)Saturated Hydroxy Fatty Acids
Matrix Serum / PlasmaMilk
**Linearity (R²) **>0.99 (Typical)0.990 - 0.998[1][2]
Limit of Detection (LOD) Sub-µmol/L range0.1 - 0.9 ng/mL[1][2]
Limit of Quantitation (LOQ) ~0.3 µmol/L0.4 - 2.6 ng/mL[1][2]
Intra-day Precision (%CV) 1.0 - 10.5%< 15% (Typical)
Inter-day Precision (%CV) 3.3 - 13.3%< 15% (Typical)
Accuracy (% Recovery) Not explicitly stated, but stable isotope dilution is used for high accuracy.80.8 - 109.4%[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. For 3-hydroxy fatty acids, derivatization is required to increase their volatility and thermal stability. The use of stable isotope-labeled internal standards is highly recommended to ensure the highest accuracy and precision.

Sample Preparation and Derivatization:

  • Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of stable isotope-labeled 3-hydroxyoctadecanoic acid internal standard.

  • Hydrolysis (for total 3-hydroxy fatty acid measurement): Add 500 µL of 10 M NaOH and heat for 30 minutes. This step is omitted for the measurement of free 3-hydroxy fatty acids.

  • Acidification: Acidify the sample with 6 M HCl.

  • Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour to form trimethylsilyl (B98337) (TMS) derivatives.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 5890 series II or equivalent.

  • Column: HP-5MS capillary column.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

  • Quantitation Ions: Monitor characteristic ions for the native and isotope-labeled 3-hydroxy fatty acid TMS derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plasma/Serum Sample add_is Add Stable Isotope Internal Standard start->add_is hydrolysis Hydrolysis (Optional) add_is->hydrolysis acidify Acidification hydrolysis->acidify extract Ethyl Acetate Extraction acidify->extract dry Dry Down extract->dry derivatize Derivatization (TMS) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry (SIM Mode) separate->detect quantify Quantification detect->quantify result Concentration quantify->result

Workflow for GC-MS analysis of 3-hydroxyoctadecanoate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful alternative that often requires less sample preparation and can be more suitable for thermally labile compounds. Derivatization is typically not required, which simplifies the workflow.

Sample Preparation:

  • Internal Standard Addition: To 200 µL of a liquid sample (e.g., milk, plasma), add a known amount of a suitable internal standard (e.g., a structurally similar hydroxy fatty acid not present in the sample).

  • Protein Precipitation: Add 800 µL of methanol, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and it is ready for injection.

Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole MS, or full scan with targeted extraction for high-resolution MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Liquid Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry (MRM Mode) separate->detect quantify Quantification detect->quantify result Concentration quantify->result

Workflow for LC-MS/MS analysis of 3-hydroxyoctadecanoate.

Comparison of GC-MS and LC-MS for this compound Analysis

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and disadvantages.

GC-MS:

  • Advantages:

    • Excellent chromatographic resolution, allowing for the separation of closely related isomers.

    • Robust and highly reproducible, with extensive libraries for spectral matching.

    • Stable isotope dilution methods provide exceptional accuracy.

  • Disadvantages:

    • Requires derivatization, which adds time and potential for variability to the sample preparation process.

    • Limited to thermally stable and volatile compounds.

    • The derivatization agents can be harsh and may not be suitable for all sample types.

LC-MS:

  • Advantages:

    • Generally requires simpler and faster sample preparation, often just a protein precipitation step.[1][2]

    • Well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.

    • High sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS).

  • Disadvantages:

    • Can be more susceptible to matrix effects, which can impact ionization efficiency and quantification.

    • Chromatographic resolution of isomers can be more challenging than with GC.

    • The use of appropriate internal standards is crucial to correct for matrix effects and ensure accuracy.

Method_Selection cluster_considerations Key Considerations cluster_methods Recommended Method start Analytical Goal: Quantify this compound matrix Sample Matrix Complexity start->matrix throughput Sample Throughput start->throughput isomer Isomer Specificity Required start->isomer thermolabile Analyte Thermal Stability start->thermolabile gcms GC-MS matrix->gcms Moderate (e.g., plasma) lcms LC-MS/MS matrix->lcms High (e.g., tissue) throughput->gcms Low to Moderate throughput->lcms High isomer->gcms High isomer->lcms Moderate thermolabile->gcms No (requires derivatization) thermolabile->lcms Yes

Logical flow for selecting an analytical method.

References

A Comparative Guide to Derivatization Methods for 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is crucial for understanding their roles in various biological processes, from bacterial signaling to human metabolic disorders. The inherent chemical properties of 3-OH-FAs necessitate derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to improve volatility, enhance ionization efficiency, and achieve sensitive and reliable quantification. This guide provides an objective comparison of common derivatization methods, supported by experimental data, to aid in the selection of the most appropriate strategy for your research needs.

Introduction to 3-Hydroxy Fatty Acids and the Need for Derivatization

3-Hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the third carbon position. They are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and serve as important biomarkers for endotoxin (B1171834) detection. In mammals, 3-OH-FAs are intermediates in fatty acid β-oxidation, and their accumulation can indicate certain metabolic disorders. Furthermore, emerging research highlights their role as signaling molecules in plant immunity and microbial pathogenesis.

Direct analysis of 3-OH-FAs is challenging due to their low volatility and poor ionization efficiency. Derivatization, a chemical modification process, is therefore a critical step in their analytical workflow. This process targets the carboxyl and hydroxyl functional groups to create derivatives that are more amenable to chromatographic separation and mass spectrometric detection.

Comparison of Common Derivatization Methods

The choice of derivatization method depends on the analytical platform (GC-MS or LC-MS), the specific 3-OH-FAs of interest, and the desired performance characteristics such as sensitivity, reproducibility, and throughput. Here, we compare some of the most widely used methods.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile compounds. For 3-OH-FAs, derivatization is essential to increase their volatility. The two primary approaches are silylation and esterification.

1. Silylation: This method converts the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

2. Esterification: This approach targets the carboxyl group to form an ester, typically a methyl ester (fatty acid methyl ester or FAME). The hydroxyl group is often subsequently silylated. A common method for esterification is the use of boron trifluoride in methanol (B129727) (BF3-methanol).

Derivatization MethodReagent(s)Target Group(s)Key AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCSCarboxyl & HydroxylOne-step reaction for both functional groups; effective for a wide range of fatty acids.Derivatives can be sensitive to moisture; potential for incomplete derivatization.
Esterification followed by Silylation BF3-Methanol, then BSTFACarboxyl (esterification), Hydroxyl (silylation)Robust and widely used method; FAMEs are stable.Two-step process; BF3-methanol can be harsh and may cause degradation of some analytes.
tert-Butyldimethylsilyl (TBDMS) Derivatization N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)HydroxylForms stable derivatives; provides characteristic mass spectra.Primarily targets the hydroxyl group, requiring a separate step for the carboxyl group.

Quantitative Performance Data for GC-MS Methods

MethodAnalyteLODLOQRecovery (%)Reproducibility (RSD %)Reference
Silylation (BSTFA)3-OH-C6 to C18 FAs---1.0 - 13.3 (CV)[1]
TBDMS DerivatizationFree Fatty Acids0.9 - 8.8 ng9 - 88 ng--[2]
Esterification (BF3-Methanol)Various Fatty Acids--Varies by fatty acidGood[3]

Note: Direct comparative LOD/LOQ data for all methods on a standardized panel of 3-OH-FAs is limited in the literature. The provided data is indicative of the performance of these methods.

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is well-suited for the analysis of less volatile and more polar compounds. Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention.

1. Amidation: This involves reacting the carboxyl group of the 3-OH-FA with an amine-containing reagent to form an amide. This can introduce a permanently charged group, enhancing ionization in positive electrospray ionization (ESI) mode.

2. Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxyl group to form a hydrazone, which improves chromatographic retention and ionization efficiency.

Derivatization MethodReagent(s)Target GroupKey AdvantagesKey Disadvantages
Amidation 2-picolylamine (2-PA)CarboxylGood separation of isomers; enhances positive ionization.May require a coupling agent; reaction conditions need optimization.
Hydrazone Formation 3-Nitrophenylhydrazine (3-NPH)CarboxylGood retention capacity; applicable to a range of short-chain fatty acids.Matrix effects can be a concern.
Novel Reagents 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI)Carboxyl & HydroxylAllows for differentiation of 2-OH and 3-OH isomers.Reagent may not be commercially available.

Quantitative Performance Data for LC-MS Methods

MethodAnalyte(s)Matrix Effects (%)Reproducibility (RSD %)Reference
2-Picolylamine (2-PA)Short-chain FAs81.6 - 99.5≤ 8.0[4]
3-Nitrophenylhydrazine (3-NPH)Short-chain FAs77.1 - 99.0≤ 3.4[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are representative protocols for common derivatization methods.

Protocol 1: Silylation for GC-MS Analysis

This protocol is adapted from a method for the analysis of 3-hydroxy fatty acids in serum or plasma.[1]

  • Sample Preparation: To 500 µL of serum or plasma, add internal standards.

  • Extraction: Acidify the sample with 6 M HCl. Extract the lipids twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 80°C for 60 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification (FAMEs) for GC-MS Analysis

This is a general protocol for the formation of fatty acid methyl esters using BF3-methanol.[5]

  • Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.

  • Derivatization: Add 1 mL of 14% boron trifluoride (BF3) in methanol. Cap the vial and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Analysis: Carefully transfer the upper layer to a new vial for GC-MS analysis.

Protocol 3: 3-NPH Derivatization for LC-MS Analysis

This protocol is based on a method for the analysis of short-chain fatty acids.[4]

  • Sample Preparation: Prepare a solution of the fatty acid standards or sample extract.

  • Derivatization Reaction: In a reaction vial, mix the sample with a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent (e.g., EDC) in a suitable solvent (e.g., acetonitrile/water).

  • Incubation: Allow the reaction to proceed at a specific temperature (e.g., 40°C) for a defined time (e.g., 30 minutes).

  • Quenching: Quench the reaction if necessary.

  • Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS system.

Visualizing Workflows and Pathways

Experimental Workflow for Comparing Derivatization Methods

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Evaluation Sample Biological Sample (e.g., Plasma) InternalStandards Add Internal Standards Sample->InternalStandards Extraction Lipid Extraction InternalStandards->Extraction MethodA Method A: Silylation (BSTFA) Extraction->MethodA MethodB Method B: Esterification (BF3-Methanol) Extraction->MethodB MethodC Method C: Amidation (2-PA) Extraction->MethodC GCMS GC-MS Analysis MethodA->GCMS MethodB->GCMS LCMS LC-MS Analysis MethodC->LCMS Performance Compare Performance Metrics: - LOD/LOQ - Linearity - Recovery - Reproducibility GCMS->Performance LCMS->Performance

Caption: A generalized workflow for the comparative evaluation of different derivatization methods for 3-hydroxy fatty acids.

Signaling Role of 3-Hydroxy Fatty Acids in Plant Immunity

Medium-chain 3-OH-FAs, which are components of bacterial lipopolysaccharides, can act as microbe-associated molecular patterns (MAMPs) that trigger pattern-triggered immunity (PTI) in plants like Arabidopsis thaliana. This signaling cascade is initiated by the recognition of 3-OH-FAs by the cell surface receptor LORE.

G cluster_pathogen Bacterial Pathogen cluster_plant Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) ThreeOHFA 3-Hydroxy Fatty Acid (MAMP) LPS->ThreeOHFA releases LORE LORE Receptor ThreeOHFA->LORE binds to ROS Reactive Oxygen Species (ROS) Burst LORE->ROS activates MAPK MAP Kinase Cascade Activation LORE->MAPK activates DefenseGenes Defense Gene Expression MAPK->DefenseGenes leads to PTI PTI DefenseGenes->PTI Pattern-Triggered Immunity (PTI)

Caption: Simplified signaling pathway of 3-hydroxy fatty acid-mediated plant immunity.

Conclusion

The selection of an appropriate derivatization method is a critical decision in the analytical workflow for 3-hydroxy fatty acids. For GC-MS analysis, silylation offers a straightforward one-step derivatization of both hydroxyl and carboxyl groups, while esterification to FAMEs provides stable derivatives. For LC-MS analysis, derivatization strategies that introduce a charge or improve retention, such as amidation or hydrazone formation, are effective.

Researchers should carefully consider the specific requirements of their study, including the chain lengths of the 3-OH-FAs of interest, the sample matrix, and the desired analytical performance. The data and protocols presented in this guide provide a foundation for making an informed decision and developing a robust and reliable method for the quantification of these important lipid molecules.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of lipid molecules such as Methyl 3-hydroxyoctadecanoate is paramount for ensuring product quality, understanding biological processes, and developing new therapeutics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of fatty acid methyl esters (FAMEs). This guide provides an objective comparison of these methods for the analysis of this compound, supported by established experimental data for similar compounds, to assist in method selection and validation.

The choice between HPLC and GC-MS is contingent on the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements, including sensitivity, selectivity, and throughput.[1][2] Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[2]

Data Presentation: A Comparative Summary

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.[4]Ideal for volatile and thermally stable compounds; derivatization may be required for non-volatile analytes.[2]
Linearity (r²) > 0.99[5]> 0.99[5]
Precision (RSD%) Typically ≤ 5.88%[1]Typically ≤ 5.88%[1]
Recovery (%) Generally ≥ 82.31%[1]Generally ≥ 82.31%[1]
Isomer Separation Superior for separating cis/trans and positional isomers.[1]Can be challenging for certain isomers.[1]
Derivatization Often not required, but can be used to enhance detection.[1]Typically required for hydroxylated FAMEs to increase volatility and thermal stability (e.g., silylation).[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of this compound, given its hydroxyl group, without the need for derivatization. A reversed-phase method is typically employed.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 0.1 mg/mL.[4]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2][4]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[2][4]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 30-40°C.[1]

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10-20 µL.[1]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of FAMEs. Due to the hydroxyl group, derivatization of this compound is necessary to improve its volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., toluene).

  • Perform a derivatization step to convert the hydroxyl group to a less polar and more volatile functional group. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[6] Heat the mixture to ensure complete reaction.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[6]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Temperature Program:

    • Initial oven temperature: e.g., 100°C.

    • Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of e.g., 280°C.

    • Hold at the final temperature for a few minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the derivatized this compound by its retention time and mass spectrum, which will show characteristic fragment ions.

  • Quantify the compound using a calibration curve prepared from derivatized standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound, as well as the logical process for cross-validating the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatize (Silylation) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Cross_Validation_Logic start Analyze Same Sample Set hplc HPLC Method start->hplc gcms GC-MS Method start->gcms results_hplc Quantitative Results (HPLC) hplc->results_hplc results_gcms Quantitative Results (GC-MS) gcms->results_gcms compare Compare Results results_hplc->compare results_gcms->compare agreement Results in Agreement? compare->agreement validated Methods are Cross-Validated agreement->validated Yes discrepancy Investigate Discrepancy agreement->discrepancy No

Caption: Logical workflow for the cross-validation of HPLC and GC-MS results.

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxyoctadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 3-hydroxyoctadecanoate, fostering a culture of safety and sustainability within the laboratory.

Safety and Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Its low hazard profile is further detailed in its National Fire Protection Association (NFPA) ratings, which are all zero for health, fire, and reactivity.[1]

Hazard CategoryNFPA RatingDescription
Health0No hazard beyond that of ordinary combustible material.
Flammability0Will not burn under typical fire conditions.
Instability/Reactivity0Normally stable, even under fire exposure conditions, and is not reactive with water.

Despite its low hazard classification, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water."[1] Therefore, it is crucial to prevent the undiluted product or large quantities from entering groundwater, watercourses, or sewage systems.[1]

Disposal Procedures

The primary method for disposing of this compound is to treat it as a chemical waste product, ensuring it is handled by a licensed waste disposal company.

Step 1: Containment

  • Solid Waste: If the this compound is in solid form, carefully sweep or scoop it into a suitable, clearly labeled, and sealable container.

  • Liquid Waste: If it is in a liquid solution, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbent material into a designated chemical waste container.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Include any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated chemical waste accumulation area.

  • This area should be away from drains and incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection of the chemical waste by a licensed and reputable waste disposal service.

  • Follow all institutional and local regulations for the handover of chemical waste.

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its classification as slightly hazardous to water, do not dispose of this compound or its solutions down the sanitary sewer.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local environmental regulations for specific disposal requirements.

  • Personal Protective Equipment (PPE): While the substance has a low hazard profile, it is good laboratory practice to wear standard PPE, including safety glasses and gloves, when handling the chemical and its waste.

Spill Management

In the event of a spill, the cleanup procedure is straightforward:

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Absorb the Spill: For liquid spills, use an inert absorbent material.

  • Collect the Waste: For solid spills, carefully sweep up the material.[1]

  • Containerize: Place the collected material into a labeled chemical waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste as described in the procedures above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste? is_solid Is the waste solid? start->is_solid sweep Sweep/scoop into a labeled chemical waste container. is_solid->sweep Yes absorb Absorb with inert material. Place in a labeled chemical waste container. is_solid->absorb No (Liquid) store Store in designated chemical waste area. sweep->store absorb->store dispose Arrange for pickup by a licensed waste disposal service. store->dispose end End: Proper Disposal Complete dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-hydroxyoctadecanoate

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS 2420-36-2).[1][2][3] While this specific compound is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols as with any chemical for which toxicological properties have not been thoroughly investigated.[2][4]

Hazard Identification and First Aid

Based on available Safety Data Sheets (SDS) for this compound and similar long-chain fatty acid esters, the compound is not expected to pose significant hazards under normal laboratory conditions.[2] However, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[5][6]

First Aid Measures:

ScenarioFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes.[5][7] If irritation persists, get medical attention.
Skin Contact Wash off with soap and plenty of water.[5][8] If skin irritation occurs, seek medical advice.
Inhalation Move the person into fresh air.[5][8] If symptoms occur, get medical attention.
Ingestion Rinse mouth with water.[5][9] Do not induce vomiting. Get medical attention if you feel unwell.
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or goggles.Must conform to EN166 (EU) or NIOSH (US) standards.[8]
Skin Protection Chemically resistant gloves (e.g., nitrile).Gloves should be tested according to EN 374. Wear a standard laboratory coat.[10]
Respiratory Protection Not required under normal use with adequate ventilation.If dust or aerosols are generated, use a full-face respirator.[8]
General Hygiene N/AHandle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and after work.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure laboratory safety. The following workflow outlines the necessary steps from preparation to final waste disposal.

G prep Preparation - Review SDS - Ensure proper ventilation ppe Wear Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Step 1 handling Chemical Handling - Avoid contact with skin/eyes - Avoid dust/aerosol formation ppe->handling Step 2 spill Accidental Spill - Evacuate area if necessary - Absorb with inert material handling->spill If spill occurs waste_collection Waste Collection - Use designated, compatible container - Do not mix with other wastes handling->waste_collection Step 3a (Routine Operation) spill->waste_collection Contain & Collect labeling Label Waste Container - Chemical Name - 'Non-Hazardous Waste' - Accumulation Date waste_collection->labeling Step 3b storage Store Waste - Cool, dry, designated area - Tightly sealed container labeling->storage Step 4 disposal Final Disposal - Contact EHS for pickup - Follow institutional protocols storage->disposal Step 5

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-hydroxyoctadecanoate
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Reactant of Route 2
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